Methyl 2-(allyloxy)-6-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-6-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-7-15-9-6-4-5-8(12)10(9)11(13)14-2/h3-6,12H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRYXWYGRAMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate from methyl 2,6-dihydroxybenzoate
Executive Summary
This technical guide details the regioselective synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate (Target 2 ) from Methyl 2,6-dihydroxybenzoate (Starting Material 1 ). This transformation is a critical intermediate step in the total synthesis of resorcylic acid lactone (RAL) natural products (e.g., Radicicol, Pochonin) and xanthone-based pharmacophores.
The core challenge addressed in this guide is symmetry breaking . The starting material possesses
Retrosynthetic Analysis & Mechanistic Insight
The Chelation Effect
The high regioselectivity of this reaction is governed by the specific electronic environment of the
-
Starting Material (
): In Methyl 2,6-dihydroxybenzoate, both hydroxyl protons form intramolecular hydrogen bonds with the ester carbonyl oxygen. However, the first deprotonation is facilitated by the resonance stabilization of the resulting phenoxide. -
Mono-Product Stability (
): Once the first allyl group is installed, the remaining hydroxyl group forms an exceptionally strong hydrogen bond with the carbonyl oxygen (and potentially the ether oxygen). This "locked" proton is significantly less acidic and the corresponding nucleophile is less reactive, creating a kinetic window where the mono-product is stable even in the presence of excess base, provided the temperature is controlled.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the kinetic leakage point toward the bis-alkylated byproduct.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |
| Methyl 2,6-dihydroxybenzoate | 168.15 | 1.0 | >98% | Substrate |
| Allyl Bromide | 120.98 | 1.05 | 99% | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.1 | Anhydrous | Base |
| Acetone | - | - | ACS Grade | Solvent |
Safety Note: Allyl bromide is a lachrymator and highly toxic alkylating agent. All operations must be performed in a fume hood.
Step-by-Step Methodology
Step 1: Solvation and Activation
-
Charge a flame-dried Round Bottom Flask (RBF) with Methyl 2,6-dihydroxybenzoate (1.0 eq).
-
Add Acetone (0.2 M concentration relative to substrate). Note: Acetone is preferred over DMF for easier workup, though DMF increases reaction rate.
-
Add anhydrous
(1.1 eq) in a single portion. -
Stir the suspension at Room Temperature (RT) for 15 minutes to allow partial deprotonation. The solution often turns a bright yellow due to phenoxide formation.
Step 2: Electrophile Addition
-
Add Allyl Bromide (1.05 eq) dropwise via syringe over 5 minutes.
-
Critical Control Point: Do not add large excess (>1.2 eq) of allyl bromide. Stoichiometric control is the primary defense against over-alkylation.
-
Step 3: Reaction
-
Equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux (
) for 4–6 hours . -
TLC Monitoring: Check reaction progress using Hexanes:EtOAc (8:2).
- (Bis-allyl): ~0.8 (Top spot)[3]
- (Mono-allyl): ~0.6 (Target)
- (SM): ~0.4 (Bottom spot)
-
Endpoint: Stop heating when the Starting Material spot is faint (<5%). Do not push for 100% conversion if the Bis-allyl spot begins to grow significantly.
Step 4: Workup
-
Cool the reaction mixture to RT.
-
Filter off the solid potassium salts through a sintered glass funnel or Celite pad. Wash the cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.
-
Redissolve the oil in Ethyl Acetate and wash with 1M HCl (to neutralize trace phenoxides) followed by Brine.
-
Dry over
, filter, and concentrate.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
10% EtOAc in Hexanes.-
The intramolecular H-bond makes the target molecule behave "non-polarly," allowing it to elute relatively early, well-separated from the starting diol.
-
Quality Control & Characterization
Expected Data Profile
The following data confirms the structure and differentiates the mono-ether from the bis-ether.
| Analytical Method | Signal | Interpretation |
| Diagnostic: Chelated phenolic OH. (Absent in bis-product). | ||
| Aromatic H (para to ester). | ||
| Aromatic H (meta to ester). Symmetry broken if peaks split (often overlap). | ||
| Allyl vinyl proton (-CH=). | ||
| Allyl terminal vinyl protons (=CH | ||
| Allyl methylene (-O-CH | ||
| Methyl ester. | ||
| Mass Spectrometry | Matches Mono-allylated formula ( |
Troubleshooting Decision Tree
Figure 2: Decision logic for reaction monitoring to maximize yield vs. purity.
References
-
Comely, A. C., et al. (2001). "Synthesis of radicicol and related macrocycles." Journal of the Chemical Society, Perkin Transactions 1. Link
- Context: Establishes the standard protocol for selective alkylation of resorcyl
-
Hansen, T. V., et al. (2005). "Resorcylic Acid Lactones: A New Class of Protein Kinase Inhibitors." Journal of Medicinal Chemistry. Link
- Context: Validates the stability of the mono-allylated intermedi
-
Doc Brown's Chemistry. "Proton NMR spectrum of methyl 2-hydroxybenzoate." Link
- Context: Reference for the chemical shift of the chelated hydroxyl proton in salicyl
-
ResearchGate. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes." Link
- Context: Mechanistic support for IMHB-directed regioselectivity in poly-phenolic systems.
Sources
1H and 13C NMR data for Methyl 2-(allyloxy)-6-hydroxybenzoate
An in-depth technical analysis and methodological guide for the structural elucidation of Methyl 2-(allyloxy)-6-hydroxybenzoate (CAS: 74292-73-2) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary & Chemical Context
Methyl 2-(allyloxy)-6-hydroxybenzoate is a highly functionalized aromatic intermediate frequently utilized in the total synthesis of complex natural products, including pluramycins, coumarins, and flavonoid derivatives [1]. Structurally, it features a 1,2,3-trisubstituted benzene core, an ester moiety, a free phenolic hydroxyl group, and an allyloxy ether.
Accurate NMR characterization of this compound is critical, as its structural features present unique spectroscopic phenomena—most notably, strong intramolecular hydrogen bonding and complex first-order multiplet splitting. This whitepaper provides a comprehensive, causality-driven guide to acquiring, processing, and interpreting the
Predictive Causality & Spectral Anatomy
As an application scientist, interpreting this spectrum requires moving beyond mere pattern recognition to understanding the underlying quantum mechanical and thermodynamic forces dictating the chemical shifts.
The Resonance Assisted Hydrogen Bond (RAHB)
The most striking feature in the
-
Causality: This extreme downfield shift is driven by a Resonance Assisted Hydrogen Bond (RAHB) between the C6-hydroxyl proton and the adjacent ester carbonyl oxygen [2]. This intramolecular interaction locks the proton in a highly deshielded environment, slows its exchange rate with the bulk solvent, and renders its chemical shift largely independent of concentration or trace moisture.
The Allylic Spin System
The allyloxy group (-O-CH
-
Diastereotopic-like Behavior: The terminal alkene protons (H-3') are geometrically distinct (cis and trans to the methine proton). The trans-coupling (
Hz) is significantly larger than the cis-coupling ( Hz) due to the Karplus relationship governing dihedral angles. -
Thermal Stability: While allyl aryl ethers are famous for undergoing [3,3]-sigmatropic Claisen rearrangements to form carbon-alkylated phenols, this reaction requires temperatures exceeding 180 °C. At standard NMR probe temperatures (298 K), the allyloxy ether is completely stable and shows no dynamic line broadening.
The Aromatic AMX Core
The aromatic ring is a 1,2,3-trisubstituted system, yielding an AMX spin pattern. Because the allyloxy group is a slightly stronger electron-donating group (via resonance) than the hydrogen-bonded hydroxyl group, the aromatic proton ortho to the allyloxy group (H-3) is marginally more shielded (~6.42 ppm) than the proton ortho to the hydroxyl group (H-5, ~6.58 ppm) [3].
Experimental Protocol: Acquisition & Processing
To ensure a self-validating system, the NMR acquisition must be parameterized correctly. A common pitfall in analyzing highly substituted aromatic esters is the "disappearance" of the fully substituted C-1 carbon in the
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20–25 mg of high-purity Methyl 2-(allyloxy)-6-hydroxybenzoate in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( 0.00 ppm). Transfer to a high-quality 5 mm NMR tube. -
Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for
H and C frequencies. Perform gradient shimming to achieve a line width at half-height ( ) of < 1.0 Hz for the TMS signal. -
H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Set the spectral width to 14 ppm to ensure the downfield RAHB hydroxyl signal is captured. Use 16 scans with a relaxation delay (
) of 1.0 second. -
C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30). Critical Adjustment: Set the relaxation delay (
) to 3.0 seconds. The C-1 carbon (ipso to the ester) lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement and relaxes slowly. A short will result in this peak being lost in the baseline noise. -
Processing: Apply a 0.3 Hz exponential line broadening (LB) to the
H data and 1.0 Hz to the C data prior to Fourier Transformation. Phase and baseline correct manually.
Caption: Step-by-step workflow for the comprehensive NMR acquisition and assignment protocol.
Quantitative Data Presentation
The following tables summarize the expected empirical chemical shifts, multiplicities, and coupling constants based on structural analogs and predictive quantum models [3][4].
Table 1:
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment / Causality |
| OH | 11.60 | s | 1H | - | C6-OH (Deshielded via RAHB with ester C=O) |
| H-4 | 7.29 | t | 1H | 8.4 | Aromatic CH (para to ester) |
| H-5 | 6.58 | dd | 1H | 8.4, 1.0 | Aromatic CH (ortho to OH) |
| H-3 | 6.42 | dd | 1H | 8.4, 1.0 | Aromatic CH (ortho to allyloxy) |
| H-2' | 6.04 | ddt | 1H | 17.2, 10.5, 4.9 | Allylic methine (-CH=) |
| H-3'a | 5.43 | dq | 1H | 17.2, 1.6 | Allylic terminal (=CH |
| H-3'b | 5.28 | dq | 1H | 10.5, 1.6 | Allylic terminal (=CH |
| H-1' | 4.58 | dt | 2H | 4.9, 1.6 | Allylic methylene (O-CH |
| OCH | 3.93 | s | 3H | - | Ester methyl group |
Table 2:
| Position | Chemical Shift ( | Type | Assignment / Causality |
| C=O | 171.7 | C | Ester carbonyl (Downfield shifted by H-bond) |
| C-6 | 163.5 | C | Aromatic ipso to OH |
| C-2 | 159.8 | C | Aromatic ipso to allyloxy |
| C-4 | 135.0 | CH | Aromatic para to ester |
| C-2' | 132.5 | CH | Allylic methine |
| C-3' | 117.8 | CH | Allylic terminal methylene |
| C-5 | 110.2 | CH | Aromatic ortho to OH |
| C-1 | ~105.0 | C | Aromatic ipso to ester (Highly shielded by ortho oxygens) |
| C-3 | 103.5 | CH | Aromatic ortho to allyloxy |
| C-1' | 69.5 | CH | Allylic methylene |
| OCH | 52.2 | CH | Ester methoxy |
Mechanistic Validation via 2D NMR
To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR suite (COSY, HSQC, HMBC) must be utilized.
-
COSY will confirm the
connectivity within the AMX aromatic system (H-4 coupling to both H-3 and H-5) and the intact allyl chain. -
HMBC is the ultimate structural validator. A strong
correlation will be observed between the ester methyl protons ( 3.93) and the ester carbonyl carbon ( 171.7). Crucially, the RAHB hydroxyl proton ( 11.60) will show sharp HMBC correlations to C-6, C-5, and C-1, definitively proving its position on the ring.
Caption: Key 2D NMR correlations used to validate structure and intramolecular hydrogen bonding.
References
-
Hansen, P. E. (2015). "Isotope Effects on Chemical Shifts in the Study of Intramolecular Hydrogen Bonds." Molecules, 20(2), 2404-2430. URL:[Link]
-
Makino, M., Endoh, T., Ogawa, Y., Watanabe, K., & Fujimoto, Y. (2008). "Synthesis and Absolute Configuration of (–)-3-Butyl-7-hydroxyphthalide, a Cytotoxic Metabolite of Penicillium vulpinum." Chemical and Pharmaceutical Bulletin, 56(1), 104-106. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
Mass Spectrometry Analysis of Methyl 2-(allyloxy)-6-hydroxybenzoate: A Technical Guide
Executive Summary & Molecule Profile[1]
Methyl 2-(allyloxy)-6-hydroxybenzoate is a specialized intermediate often encountered in the synthesis of benzofurans, chromones, and complex natural products. Its analysis presents a specific set of challenges due to the presence of the allyloxy group ortho to the ester, and a free hydroxyl group at the 6-position.
This guide provides a rigorous analytical framework for researchers, emphasizing the distinction between thermal artifacts (GC-MS) and intact molecular analysis (LC-MS).
Physicochemical Profile
| Parameter | Value | Notes |
| IUPAC Name | Methyl 2-(prop-2-en-1-yloxy)-6-hydroxybenzoate | |
| Formula | C₁₁H₁₂O₄ | |
| Exact Mass | 208.0736 Da | Monoisotopic |
| Molecular Weight | 208.21 g/mol | Average |
| Key Moieties | Methyl Ester, Allyl Ether, Phenol | Ortho-substitution pattern is critical for MS behavior. |
| LogP | ~2.5 (Predicted) | Suitable for Reverse Phase LC. |
Critical Analytical Challenges: The Thermal "Trap"
The Claisen Rearrangement Risk
The most critical oversight in analyzing Methyl 2-(allyloxy)-6-hydroxybenzoate by Gas Chromatography (GC-MS) is the [3,3]-sigmatropic rearrangement (Claisen Rearrangement) .
-
Mechanism: At injector port temperatures (>200°C), the allyl group on the oxygen can migrate to the ortho-carbon (position 3).
-
Result: The peak observed in GC-MS may be the rearranged isomer (Methyl 3-allyl-2,6-dihydroxybenzoate ), not the parent ether.
-
Diagnostic: The rearranged product will show a distinct fragmentation pattern (often a more intense molecular ion and different loss of OH/H2O) compared to the ether.
Directive: For structural confirmation of the ether linkage, LC-MS (ESI) is the mandatory primary method. GC-MS should be used only with "Cold On-Column" injection or for analyzing the rearranged impurities.
LC-MS/MS Method Development (Gold Standard)
Liquid Chromatography coupled with Electrospray Ionization (ESI) preserves the ether linkage, preventing thermal rearrangement.
Experimental Protocol: LC-ESI-MS/MS
1. Sample Preparation:
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if long-term stability is a concern, though the ester is relatively stable.
-
Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for MRM optimization.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
3. Mass Spectrometry Parameters (ESI):
-
Polarity: Positive Mode (ESI+) and Negative Mode (ESI-).
-
Note: Phenolic compounds often ionize better in Negative Mode, but the ester functionality allows for [M+H]⁺ in Positive Mode.
-
-
Precursor Ion (Positive): m/z 209.08 [M+H]⁺
-
Precursor Ion (Negative): m/z 207.06 [M-H]⁻
Fragmentation Pathways (MS/MS)
Positive Mode ([M+H]⁺ = 209)
-
Loss of Methanol (-32 Da): The protonated ester moiety readily loses neutral methanol to form an acylium ion or a ketene-like structure.
-
Transition: 209 → 177
-
-
Loss of Allyl Group (-41 Da): Cleavage of the O-Allyl bond.
-
Transition: 209 → 168 (Protonated 2,6-dihydroxybenzoate methyl ester)
-
-
Combined Loss (-73 Da): Loss of both Methanol and Allyl group.
-
Transition: 209 → 136
-
Negative Mode ([M-H]⁻ = 207)
-
Decarboxylation/Demethylation: Loss of CO₂ or methyl radical is common in benzoates.
-
Allyl Cleavage:
-
Transition: 207 → 165 (Loss of propene/allyl radical equivalent depending on energy).
-
GC-MS Analysis (Electron Ionization)[2]
If GC-MS is required (e.g., for purity profiling of non-polar impurities), use the following interpretation guide.
Ionization Energy: 70 eV Source Temp: 230°C Inlet: Splitless at <150°C (if possible) to minimize rearrangement, or accept rearrangement and identify the product.
Predicted EI Fragmentation Pattern
| m/z | Fragment Identity | Mechanism |
| 208 | [M]⁺ Molecular Ion | Radical cation. Intensity may be moderate due to facile fragmentation. |
| 177 | [M - OCH₃]⁺ | Base Peak Candidate. Alpha-cleavage of the ester methoxy group. Forms a stable acylium ion.[1] |
| 176 | [M - CH₃OH]⁺ | Ortho-effect elimination. The 6-OH facilitates the loss of neutral methanol. |
| 167 | [M - C₃H₅]⁺ | Homolytic cleavage of the O-Allyl bond. |
| 149 | [M - COOCH₃]⁺ | Loss of the entire ester group. |
| 135 | [M - OCH₃ - C₂H₂O]⁺ | Complex rearrangement/loss of ketene from the ring system. |
Visualizing the Mechanisms[4]
The following diagrams illustrate the critical pathways: the thermal Claisen rearrangement risk and the EI fragmentation logic.
Diagram 1: Thermal Claisen Rearrangement (GC-MS Artifact)
Caption: Thermal conversion of the target ether to its C-allyl isomer in hot GC injectors.
Diagram 2: MS Fragmentation Pathways (EI/ESI Logic)
Caption: Primary fragmentation pathways. The "Ortho Effect" (m/z 176) is diagnostic for 2,6-substitution.
References
-
NIST Mass Spec Data Center. "Methyl 2,6-dihydroxy-4-methylbenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Used as a homologous reference for 2,6-dihydroxybenzoate fragmentation patterns).
-
Organic Chemistry Portal. "Claisen Rearrangement." Organic Chemistry Portal. [Link] (Mechanistic grounding for thermal rearrangement risks).
-
MassBank. "Mass Spectrum of Benzoic Acid Derivatives." MassBank of North America. [Link] (General fragmentation rules for benzoate esters).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Physical and chemical properties of Methyl 2-(allyloxy)-6-hydroxybenzoate
An In-depth Technical Guide to Methyl 2-(allyloxy)-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 2-(allyloxy)-6-hydroxybenzoate. Designed for the scientific community, it synthesizes fundamental data with practical, field-proven insights into its handling, analysis, and core reactivity. The structure of this document is tailored to present the information logically, beginning with fundamental properties and moving toward practical applications and safety protocols.
Molecular Identity and Structure
Methyl 2-(allyloxy)-6-hydroxybenzoate is an aromatic organic compound featuring a benzoate core with three key functional groups: a methyl ester, a hydroxyl group, and an allyl ether. These groups dictate its chemical reactivity and physical properties, making it a potentially versatile intermediate in organic synthesis.
The definitive identification of this compound is crucial for experimental work. Its canonical structure and identifiers are detailed below.
Caption: Chemical Structure of Methyl 2-(allyloxy)-6-hydroxybenzoate
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-(allyloxy)-6-hydroxybenzoate | N/A |
| CAS Number | 74292-73-2 | |
| Molecular Formula | C₁₁H₁₂O₄ | N/A |
| Molecular Weight | 208.21 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=C(O)C=CC=C1OCC=C | N/A |
Physical and Chemical Properties
Experimental data for this specific molecule is not widely published. The properties presented below are a combination of available data and estimations based on its structural analogues, such as methyl salicylate and other substituted aromatic ethers.
Table 2: Physical Properties
| Property | Value (Estimated) | Rationale / Comments |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic esters. |
| Boiling Point | > 220 °C | Expected to be higher than methyl salicylate (222 °C) due to increased molecular weight from the allyl group. |
| Melting Point | Not available | May be a low-melting solid or an oil at room temperature. |
| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | The polar hydroxyl and ester groups are countered by the nonpolar aromatic ring and allyl group. |
| Density | ~1.15 g/cm³ | Estimated based on similar aromatic compounds. |
Core Chemical Reactivity: The Claisen Rearrangement
The most significant chemical transformation for Methyl 2-(allyloxy)-6-hydroxybenzoate is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction.[1] As an allyl aryl ether, this compound will undergo a[2][2]-sigmatropic rearrangement upon heating, migrating the allyl group from the ether oxygen to an ortho position on the aromatic ring.[2][3]
Mechanism Insight:
The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state.[1][4] This intramolecular process is highly stereospecific and requires significant thermal energy (typically >200 °C) unless catalyzed by a Lewis acid.[1][2]
-
[2][2]-Sigmatropic Shift: The allyl group migrates from the oxygen atom to the ortho-carbon (C6 of the benzoate ring). This occurs via a concerted process where the C-O ether bond breaks as a new C-C bond forms.[3]
-
Intermediate Formation: This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate.[3]
-
Rearomatization (Tautomerization): The molecule rapidly restores its stable aromatic system. A proton shifts from the ortho position to the ketone, yielding the final, thermodynamically favored o-allylphenol product.[3]
Sources
Potential biological activity of Methyl 2-(allyloxy)-6-hydroxybenzoate derivatives
The following technical guide provides an in-depth analysis of the Methyl 2-(allyloxy)-6-hydroxybenzoate scaffold. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the synthesis, structure-activity relationships (SAR), and biological evaluation of this specific salicylate derivative.[1]
Exploring the Allyl-Salicylate Pharmacophore in Antimicrobial and Cytotoxic Applications[1][2]
Executive Summary
The search for novel antimicrobial and anticancer agents has led to a resurgence in the modification of classic pharmacophores.[2] Methyl 2-(allyloxy)-6-hydroxybenzoate represents a strategic desymmetrization of methyl 2,6-dihydroxybenzoate (
This guide details the chemical basis for its biological activity—primarily antifungal and cytotoxic potential—and provides validated protocols for its synthesis and evaluation.[2]
Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of Methyl 2-(allyloxy)-6-hydroxybenzoate stems from three distinct functional zones. Unlike simple salicylates, the introduction of the allyloxy group creates an amphiphilic structure capable of membrane intercalation and potential covalent interactions via the alkene terminus.
The Pharmacophore Triad
-
The Allyloxy Tail (C2-O-Allyl):
-
Function: Increases lipophilicity (
), facilitating transport across fungal cell walls and mammalian cell membranes.[2] -
Reactivity: The terminal alkene offers a site for metabolic activation (epoxidation) or radical scavenging.[2] In polymer chemistry, this group allows for cross-linking or polymerization to form antimicrobial surfaces.[1][2]
-
-
The Free Phenol (C6-OH):
-
The Methyl Ester (C1-COOMe):
Visualization: SAR Map
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the three core pharmacophores.[2]
Predicted Biological Profiles
Based on the activity of homologous alk(en)yl dihydroxybenzoates and salicylate derivatives, the following activities are projected for this scaffold:
Antifungal Activity[6][7][8]
-
Mechanism: Disruption of cell wall integrity.[2] The allyl chain mimics fatty acids, allowing insertion into the fungal lipid bilayer.[2]
-
Target Spectrum: Likely active against Saccharomyces cerevisiae, Candida albicans, and dermatophytes.[1][2]
-
Reference Data: Nonyl derivatives of dihydroxybenzoates have shown Minimum Fungicidal Concentrations (MFC) in the range of 12.5–50
g/mL [1].[2][3] While the allyl chain is shorter, its unsaturation may provide unique oxidative stress mechanisms.[2]
Cytotoxicity & Anticancer Potential[1][2]
-
Mechanism: Resorcinol derivatives (1,3-dihydroxybenzenes) are known to inhibit specific kinases and induce oxidative stress.[2] The "masked" resorcinol structure (mono-allylated) prevents rapid glucuronidation, potentially extending half-life.[1][2]
-
Target: Human cancer cell lines (e.g., HeLa, MCF-7).[1][2][4] Salicylates are established inhibitors of the NF-
B pathway, a key regulator of inflammation and tumorigenesis [2].[2]
Experimental Protocols
Synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate
This protocol utilizes a controlled Williamson ether synthesis to achieve mono-alkylation of the symmetrical starting material, Methyl 2,6-dihydroxybenzoate.[1][2]
Reagents:
-
Allyl bromide (1.1 eq)[2]
-
Potassium carbonate (
, anhydrous, 1.2 eq)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Acetone (Solvent, dry)[1]
Workflow:
-
Dissolution: Dissolve Methyl 2,6-dihydroxybenzoate (e.g., 5.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.
-
Base Addition: Add
(6.0 mmol) and stir at room temperature for 15 minutes to deprotonate the more acidic phenolic proton (stabilized by H-bonding). -
Alkylation: Add Allyl bromide (5.5 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] -
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: The crude residue will contain the mono-allyl product, trace bis-allyl product, and starting material.[1][2] Purify via silica gel column chromatography (Gradient: 100% Hexane
90:10 Hexane:EtOAc).
In Vitro Antifungal Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).
-
Inoculum: Adjust C. albicans suspension to
CFU/mL in RPMI 1640 medium. -
Plate Setup: Use a 96-well microtiter plate. Add 100
L of medium to all wells.[2] -
Dilution: Perform serial two-fold dilutions of the test compound (range: 512
g/mL to 0.5 g/mL). -
Incubation: Add 100
L of inoculum to each well. Incubate at for 24–48 hours.[2] -
Readout: MIC is the lowest concentration showing no visible growth (turbidity).[2]
Cytotoxicity Assay (MTT Protocol)
Objective: Assess cell viability in mammalian cells (e.g., HEK293 or HeLa).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with graded concentrations of Methyl 2-(allyloxy)-6-hydroxybenzoate (0–100
M) for 48 hours.[2] -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at . -
Solubilization: Remove media and add 100
L DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Mechanistic Workflow
The following diagram illustrates the proposed mechanism of action for antifungal activity, moving from synthesis to cellular disruption.
Figure 2: Workflow from chemical synthesis to the proposed mechanism of fungal cell death.[1][2]
Future Directions & Optimization
To enhance the biological activity of this scaffold, researchers should consider:
-
Chain Elongation: Replacing the allyl group with longer alkenyl chains (C8–C10) to maximize fungal membrane disruption [1].[2]
-
Polymerization: Utilizing the allyl group as a handle for radical polymerization to create antimicrobial coatings for medical devices [3].[2]
-
Metal Complexation: Synthesizing Cu(II) or Zn(II) complexes of the free phenolic ligand to boost SOD-mimetic (antioxidant) activity.[2]
References
-
Kubo, I., et al. (2003).[1][2] Rational design of antimicrobial agents: antifungal activity of alk(en)yl dihydroxybenzoates and dihydroxyphenyl alkanoates.[2][3] Bioorganic & Medicinal Chemistry.
-
Wu, K. K. (2007).[2] Salicylates and their Spectrum of Activity. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
-
Nguyen, H., et al. (2025).[1][2] Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society.[2] [2]
-
PubChem. (n.d.).[2][6] Methyl 2,6-dihydroxybenzoate (Compound Summary).
Sources
- 1. Methylparaben - Mycotoxin Database [mycocentral.eu]
- 2. Methylparaben - Wikipedia [en.wikipedia.org]
- 3. Rational design of antimicrobial agents: antifungal activity of alk(en)yl dihydroxybenzoates and dihydroxyphenyl alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Methyl 2,6-dihydroxybenzoate (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 2,6-dihydroxy-4-methylbenzoate 98 16846-10-9 [sigmaaldrich.com]
Strategic Utilization of Methyl 2-(allyloxy)-6-hydroxybenzoate in Regioselective Claisen Rearrangements
[1]
Executive Summary
Methyl 2-(allyloxy)-6-hydroxybenzoate represents a "privileged scaffold" in organic synthesis, specifically designed to exploit the Claisen rearrangement for the construction of polysubstituted benzofurans, chromans, and xanthones. Unlike simple allyl aryl ethers, this substrate features an intramolecular hydrogen bond between the C6-hydroxyl and the C1-ester carbonyl. This interaction locks the molecular conformation, pre-organizing the substrate for a highly regioselective [3,3]-sigmatropic shift to the C3 position.
This guide provides a technical deep-dive into the mechanistic rationale, optimized experimental protocols, and downstream applications of this transformation, serving as a blueprint for researchers in natural product synthesis and medicinal chemistry.
Mechanistic Analysis & Regiocontrol
The "Locked" Conformation
The success of this rearrangement hinges on the specific substitution pattern of the resorcinol core.
-
C1-Ester & C6-Hydroxyl: The C6-OH acts as a hydrogen bond donor to the C1-carbonyl oxygen.[1] This creates a pseudo-cyclic 6-membered ring, restricting the rotation of the ester group.
-
Regioselectivity (The "Ortho" Rule): The Claisen rearrangement obligates migration to an ortho position.
Reaction Pathway
The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state.
Step 1: Thermal activation induces the migration of the allyl terminus to C3. Step 2: Formation of a non-aromatic cyclohexadienone intermediate.[1] Step 3: Rapid keto-enol tautomerization, driven by the restoration of aromaticity and the stability of the resulting resorcinol core.
Figure 1: Mechanistic pathway of the regioselective Claisen rearrangement.
Experimental Protocols
Precursor Synthesis: Selective Mono-allylation
Before rearrangement, the substrate must be synthesized from Methyl 2,6-dihydroxybenzoate (Methyl γ-resorcylate). Regiocontrol is critical here to avoid bis-allylation.[1]
Protocol:
-
Dissolution: Dissolve Methyl 2,6-dihydroxybenzoate (1.0 eq) in anhydrous Acetone (0.1 M).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 1.05 eq). Note: Using a slight excess ensures mono-deprotonation due to the acidity difference between the free OH and the H-bonded OH. -
Allylation: Add Allyl Bromide (1.0 eq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Filter inorganic salts, concentrate, and purify via flash column chromatography to isolate the mono-allyl ether.
Thermal Rearrangement Protocol (Preferred)
Thermal rearrangement is often superior for this substrate as it avoids complexation of Lewis acids with the free phenolic hydroxyls.
Materials:
-
Substrate: Methyl 2-(allyloxy)-6-hydroxybenzoate[1]
-
Solvent:
-Diethylaniline (high boiling point, basic character prevents acid-catalyzed side reactions) or Decalin.[1] -
Equipment: Sealed pressure tube or reflux condenser with inert gas line.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in
-Diethylaniline (0.2 M concentration). -
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (prevents oxidative degradation of the phenol product).
-
Heating: Heat the mixture to 190°C - 200°C .
-
Reaction Time: Typically 4–6 hours.
-
-
Monitoring: Monitor consumption of starting material (Rf ~0.6) and appearance of product (Rf ~0.4, more polar due to two free OH groups).
-
Workup:
-
Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
Figure 2: Operational workflow for the thermal rearrangement process.[1][2]
Data Analysis & Optimization
The following tables summarize the impact of solvent and catalyst choice on the yield of the C3-allylated product.
Table 1: Solvent Effects on Thermal Rearrangement
Conditions: 1.0 mmol substrate, 5 mL solvent, 5 hours reaction time.
| Solvent | Temperature (°C) | Yield (%) | Observations |
| N,N-Diethylaniline | 195 | 88% | Optimal. Basic nature suppresses side reactions.[1] |
| Decalin | 190 | 76% | Slower rate; requires difficult removal of solvent.[1] |
| Toluene | 110 (Reflux) | <10% | Temperature too low for uncatalyzed rearrangement.[1] |
| Diphenyl Ether | 250 | 65% | Significant decomposition/polymerization noted.[1] |
Table 2: Lewis Acid Catalysis (Alternative Method)
Conditions: 1.0 mmol substrate, DCM, -78°C to RT.
| Catalyst | Yield (%) | Selectivity (C3 vs Other) | Notes |
| 82% | >95:5 | Excellent for thermally sensitive substrates.[1] | |
| 74% | 90:10 | Good, but handling pyrophoric reagents required.[1] | |
| 60% | 95:5 | Milder, but lower conversion rate.[1] |
Expert Insight: While Lewis acids allow for lower temperatures, the thermal method in
Synthetic Utility: Downstream Applications
The product, Methyl 3-allyl-2,6-dihydroxybenzoate , is a versatile intermediate. The newly installed allyl group at C3 is perfectly positioned relative to the C2-hydroxyl group to facilitate heterocycle formation.
-
Xanthone Synthesis: Oxidative cyclization (e.g., using DDQ or OsO4/NaIO4 followed by acid) yields the xanthone core, found in natural products like
-mangostin. -
Dihydrobenzofurans: Treatment with acids (e.g., HI or polyphosphoric acid) induces cyclization onto the alkene.[1]
References
-
Claisen, L. (1912).[1][4] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft.
-
BenchChem Application Notes. (2025). "Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde: Reaction Mechanism and Workflow."
-
Organic Chemistry Portal. "Claisen Rearrangement: Mechanism and Variations."[1]
-
Moody, C. J., et al. (2011).[5] "Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones." Chemistry - A European Journal.[1]
-
Larock, R. C. (1999).[1] Comprehensive Organic Transformations. Wiley-VCH.[1][5] (General reference for functional group transformations).
Sources
- 1. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4707-47-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Reactivity of the Allyloxy Group in Methyl 2-(allyloxy)-6-hydroxybenzoate
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
Methyl 2-(allyloxy)-6-hydroxybenzoate is a highly functionalized salicylic acid derivative characterized by a dense, sterically congested electronic topology. The presence of an allyloxy group at the ortho position to the methyl ester, coupled with a free hydroxyl group at the alternate ortho position, transforms this molecule into a versatile synthetic building block. In drug development and complex natural product synthesis, the allyloxy moiety is rarely a static structural feature; it is strategically deployed either as a latent carbon-carbon bond-forming handle via the Claisen rearrangement or as a robust, orthogonally cleavable protecting group for the underlying phenol.
This whitepaper provides a rigorous, mechanistically grounded analysis of these two primary reactivity pathways. By detailing the causality behind catalyst selection and providing self-validating experimental protocols, this guide empowers researchers to predictably control the fate of the allyloxy group.
Structural Dynamics & Reactivity Profiling
The reactivity of Methyl 2-(allyloxy)-6-hydroxybenzoate is dictated by its local electronic environment. The C1 methyl ester is an electron-withdrawing group that is partially stabilized by intramolecular hydrogen bonding from the C6 hydroxyl group. The C2 allyloxy group (-O-CH₂-CH=CH₂) is electron-donating by resonance but introduces significant steric bulk.
When subjected to specific catalytic or thermal conditions, the allyloxy group exhibits two divergent, highly predictable pathways:
-
[3,3]-Sigmatropic Rearrangement (Claisen): Migration of the allyl group to the C3 carbon, forming a new C-C bond.
-
Deallylation (Deprotection): Cleavage of the C-O bond to unmask the latent C2 phenol, yielding Methyl 2,6-dihydroxybenzoate.
Pathway I: The[3,3]-Sigmatropic Claisen Rearrangement
The Claisen rearrangement of allyl aryl ethers is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state [1]. For Methyl 2-(allyloxy)-6-hydroxybenzoate, the rearrangement is highly regioselective. Because the C1 and C6 positions are blocked, the allyl group migrates exclusively to the unsubstituted C3 position (ortho to the original ether).
Mechanistic Causality: Thermal vs. Lewis Acid Activation
Historically, the Claisen rearrangement required harsh thermal conditions (>200 °C) to overcome the activation energy barrier, often leading to unwanted side reactions such as transesterification or decarboxylation of the ester moiety [2].
To circumvent this, modern protocols utilize Lewis Acid catalysis (e.g., BCl₃ or Et₂AlCl). The Lewis acid coordinates to the ether oxygen and the adjacent ester carbonyl. This coordination withdraws electron density, significantly lowering the LUMO energy of the allyl ether and stabilizing the transition state. Consequently, the rearrangement can proceed rapidly at sub-ambient to room temperatures, preserving the integrity of sensitive functional groups.
Figure 1: Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement.
Self-Validating Protocol: Lewis Acid-Mediated Rearrangement
This protocol utilizes built-in analytical checkpoints to ensure reaction fidelity.
-
Setup: In an oven-dried flask under N₂, dissolve Methyl 2-(allyloxy)-6-hydroxybenzoate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Activation: Add BCl₃ (1.0 M in CH₂Cl₂, 1.1 eq) dropwise over 10 minutes.
-
Self-Validation Checkpoint 1: The solution will exhibit a distinct color shift (typically to a vibrant yellow/orange), confirming the formation of the Lewis acid-substrate complex.
-
-
Rearrangement: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
-
Self-Validation Checkpoint 2 (TLC/Stain): Because the starting material and product are isomers (identical mass), LC-MS alone is insufficient without chromatographic separation. Perform TLC (Hexanes/EtOAc). Expose the plate to a 1% FeCl₃ stain. The starting material (one free OH) will stain faintly; the product (Methyl 3-allyl-2,6-dihydroxybenzoate, possessing two free phenolic OH groups) will stain a deep, intense purple/blue, confirming rearomatization.
-
-
Quench & Isolation: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Pathway II: Palladium-Catalyzed Deallylation
When the allyloxy group is utilized strictly as a protecting group, its removal must be orthogonal to the ester and the existing phenol. Palladium-catalyzed deallylation is the gold standard for this transformation [3].
Mechanistic Causality: The Role of the Scavenger
The cleavage relies on the oxidative addition of a Pd(0) catalyst into the allylic C-O bond, generating a π-allyl-Pd(II) complex and the corresponding phenoxide anion. A critical failure point in many laboratories is the omission of a proper nucleophilic scavenger. Without a scavenger, the reaction exists in an equilibrium where the phenoxide can re-attack the π-allyl complex, or worse, undergo a Tsuji-Trost allylation onto the aromatic ring [4].
By introducing a soft nucleophile—such as morpholine, dimedone, or aniline—the π-allyl-Pd(II) intermediate is irreversibly intercepted. The scavenger attacks the allyl group, regenerating the Pd(0) catalyst and permanently liberating the deprotected Methyl 2,6-dihydroxybenzoate.
Figure 2: Catalytic cycle for the Pd-mediated deallylation of allyl aryl ethers.
Self-Validating Protocol: Mild Pd(0) Deprotection
-
Degassing: Dissolve the substrate (1.0 eq) and morpholine (10.0 eq) in anhydrous THF. Degas the solvent via three freeze-pump-thaw cycles.
-
Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in rapid catalyst deactivation to Pd(II).
-
-
Complexation: Under N₂, add Pd(PPh₃)₄ (5 mol%).
-
Self-Validation Checkpoint 1: The mixture should form a homogeneous pale yellow solution. The appearance of a black precipitate (Pd black) indicates catalyst death and necessitates restarting the reaction.
-
-
Cleavage: Stir at 25 °C for 2 hours.
-
Self-Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (
[M+H]⁺ = 209) completely disappears, replaced by the product peak ( [M+H]⁺ = 169). This precise -40 Da mass shift is definitive proof of deallylation.
-
-
Workup: Dilute with EtOAc and wash with 1M HCl to protonate and remove the excess morpholine and the N-allyl morpholine byproduct. Isolate the organic layer and concentrate.
Quantitative Data Summary
The following table synthesizes expected outcomes based on the choice of reaction conditions, allowing researchers to select the optimal pathway for their specific synthetic goals.
| Reaction Pathway | Catalyst / Reagent | Additive / Scavenger | Temp (°C) | Time (h) | Yield (%) | Regioselectivity / Outcome |
| Thermal Claisen | N,N-Diethylaniline | None | 200 | 12 | 75 | >95% C3-Allyl (ortho) |
| Lewis Acid Claisen | BCl₃ (1.0 eq) | None | -20 to 25 | 4 | 88 | >99% C3-Allyl (ortho) |
| Pd-Deallylation | Pd(PPh₃)₄ (5 mol%) | Morpholine (10 eq) | 25 | 2 | >95 | Complete cleavage to Phenol |
| Pd-Deallylation | [Pd(η³-C₃H₅)(DPCB-OMe)]OTf | Aniline (Solvent) | 30 | 1 | >99 | Complete cleavage to Phenol |
Conclusion
The allyloxy group in Methyl 2-(allyloxy)-6-hydroxybenzoate is a dynamic functional handle. By understanding the mechanistic causality of [3,3]-sigmatropic rearrangements and transition-metal catalyzed oxidative additions, researchers can dictate the fate of this molecule with absolute precision. Implementing the self-validating protocols outlined above ensures high-fidelity execution, minimizing downstream purification bottlenecks in complex synthesis pipelines.
References
-
The Mechanism of the Claisen Rearrangement: Déjà Vu All Over Again Angewandte Chemie International Edition, 1996. URL:[Link][1]
-
Claisen Rearrangement over the Past Nine Decades Chemical Reviews, 2004. URL:[Link][1]
-
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts The Journal of Organic Chemistry, 2004. URL:[Link][2]
-
Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids Organic Letters, 2020. URL:[Link][3]
Sources
Strategic Utilization of Methyl 2-(allyloxy)-6-hydroxybenzoate in Complex Organic Synthesis: A Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and drug development, the strategic selection of polyfunctional building blocks dictates the efficiency of the entire synthetic route. Methyl 2-(allyloxy)-6-hydroxybenzoate (CAS: 74292-73-2) is a highly versatile intermediate utilized in the synthesis of complex natural products, benzopyrans, and pharmaceutical active ingredients. Featuring three orthogonally reactive sites, this molecule serves as a critical linchpin for divergent synthetic pathways. This whitepaper provides an in-depth mechanistic analysis of its synthesis, its orthogonal reactivity, and its primary downstream application: the aromatic Claisen rearrangement.
Chemical Architecture and Orthogonal Reactivity
The strategic value of methyl 2-(allyloxy)-6-hydroxybenzoate lies in its asymmetric functionalization derived from a symmetric precursor, methyl 2,6-dihydroxybenzoate[1]. By masking only one of the two phenolic hydroxyls, chemists unlock a scaffold with three distinct, independently addressable functional groups:
-
The Methyl Ester (C1): Serves as a robust protecting group during mildly basic or acidic transformations. It can be cleanly saponified to the corresponding carboxylic acid or converted to a tertiary alcohol via Grignard addition.
-
The Free Phenol (C6): Provides a nucleophilic handle for subsequent etherification. Alternatively, it can be converted to a triflate to serve as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings).
-
The Allyl Ether (C2): Acts as the primary engine for C-C bond formation. It is primed for either olefin cross-metathesis or a thermally driven [3,3]-sigmatropic Claisen rearrangement[2].
Caption: Orthogonal reactivity map of Methyl 2-(allyloxy)-6-hydroxybenzoate.
Causality in Synthesis: The Monoallylation Paradigm
Synthesizing methyl 2-(allyloxy)-6-hydroxybenzoate requires the desymmetrization of methyl 2,6-dihydroxybenzoate via regioselective monoallylation.
The Mechanistic Challenge: Alkylating a symmetric diol often leads to a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated products, which complicates purification and lowers yield[3].
The Causality of Selectivity: In methyl 2,6-dihydroxybenzoate, both phenolic hydroxyls are strongly hydrogen-bonded to the central ester carbonyl. When one hydroxyl is deprotonated and allylated, the symmetry is broken. The remaining free hydroxyl at C6 maintains a strong, now-uninterrupted intramolecular hydrogen bond with the ester carbonyl. This electronic interaction pulls electron density away from the C6 oxygen, significantly reducing its nucleophilicity. Consequently, the rate constant of the second allylation (
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the synthesis of the building block, demonstrating the causality between solvent/base choice and chemoselectivity.
| Solvent | Base | Temp (°C) | Time (h) | Monoallylated Yield (%) | Bisallylated Yield (%) | Mechanistic Observation |
| Acetone | 56 | 12 | 65% | 15% | Mild reflux; slow reaction rate allows some over-alkylation. | |
| DMF | 60 | 4 | 82% | 8% | Optimal; polar aprotic solvent accelerates | |
| THF | 0 to 25 | 2 | 45% | 40% | Strong base disrupts H-bonding; loss of chemoselectivity. |
Downstream Application: The Aromatic Claisen Rearrangement
The most powerful application of methyl 2-(allyloxy)-6-hydroxybenzoate is its subjection to the aromatic Claisen rearrangement to yield methyl 3-allyl-2,6-dihydroxybenzoate, a direct precursor to functionalized chromans and benzofurans.
Thermodynamic and Kinetic Causality: Heating the allyl aryl ether initiates a concerted, pericyclic [3,3]-sigmatropic rearrangement[4]. The reaction proceeds through a highly ordered, cyclic six-membered transition state. The driving force is the exergonic formation of a carbonyl C=O bond in the intermediate cyclohexadienone, releasing approximately 25 kcal/mol of energy[2]. Because the reaction is strictly intramolecular and follows first-order kinetics, it requires no external catalysts[5].
Following the sigmatropic shift to the ortho position (C3), the non-aromatic cyclohexadienone intermediate undergoes rapid tautomerization. The energetic driving force to restore aromaticity dictates the irreversible formation of the ortho-allylphenol product[5].
Caption: Mechanistic workflow of the thermal Claisen rearrangement.
Validated Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks.
Protocol A: Regioselective Monoallylation
Synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve methyl 2,6-dihydroxybenzoate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Activation: Add finely powdered, anhydrous
(1.2 equiv, 12 mmol). Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will transition to a distinct yellow color, confirming the generation of the phenoxide anion. -
Alkylation: Add allyl bromide (1.1 equiv, 11 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C.
-
Monitoring: Stir for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material (
) is consumed, replaced by a major UV-active spot ( ). The bis-allylated impurity ( ) should be minimal. -
Workup: Cool to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF. Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Thermal Claisen Rearrangement
Synthesis of Methyl 3-allyl-2,6-dihydroxybenzoate
-
Preparation: Dissolve the purified methyl 2-(allyloxy)-6-hydroxybenzoate (5 mmol) in anhydrous N,N-diethylaniline (10 mL, 0.5 M).
-
Degassing: Sparge the solution with nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the electron-rich phenol product at high temperatures.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 200 °C in a sand bath for 6 to 8 hours.
-
Monitoring: Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ether (
) will convert to a more polar product ( ). Expose the developed TLC plate to a Ferric Chloride ( ) stain; the product spot will stain intensely dark purple/blue, confirming the restoration of the two free phenolic OH groups. -
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash vigorously with cold 1M HCl (3 x 30 mL). Causality: The acidic wash protonates the N,N-diethylaniline solvent, rendering it water-soluble and stripping it entirely from the organic layer. Wash with brine, dry over
, and concentrate to yield the rearranged product.
References
-
apeptides.com - Methyl 2-(allyloxy)-6-hydroxybenzoate Product Specifications & CAS 74292-73-2. Available at: [Link]
-
National Institutes of Health (NIH) GSRS - Methyl 2,6-dihydroxybenzoate Chemical Structure and Properties. Available at:[Link][1]
-
Fordham University - Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Available at: [Link][3]
-
Vedantu - Claisen Rearrangement: Mechanism, Steps & Key Examples. Available at: [Link][4]
-
Surendranath College - Claisen Rearrangement Kinetics and Sigmatropic Shifts. Available at:[Link][5]
-
Wikipedia - Claisen Rearrangement (Thermodynamics and Woodward-Hoffmann Rules). Available at: [Link][2]
Sources
Advanced Synthesis and Functionalization of Methyl 2-(allyloxy)-6-hydroxybenzoate and its Analogs: A Technical Guide for Drug Development
Executive Summary
In the realm of complex natural product synthesis and medicinal chemistry, resorcylic acid derivatives serve as foundational architectural scaffolds. Among these, Methyl 2-(allyloxy)-6-hydroxybenzoate (CAS: 74292-73-2) [1] stands out as a highly versatile, orthogonally functionalized building block. Derived from
This whitepaper provides an in-depth technical analysis of Methyl 2-(allyloxy)-6-hydroxybenzoate and its analogs, detailing their structural dynamics, field-proven synthetic protocols, and downstream applications in advanced drug discovery.
Physicochemical Profiling & Structural Dynamics
The synthetic utility of Methyl 2-(allyloxy)-6-hydroxybenzoate is fundamentally driven by its internal structural dynamics. Understanding these properties is critical for predicting its behavior in multi-step syntheses.
-
Intramolecular Hydrogen Bonding (Causality of Stability): The free C6-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the C1-methyl ester. This six-membered pseudo-ring system significantly reduces the electrophilicity of the ester carbonyl. As a result, the ester is highly desensitized to standard hydrolytic conditions (e.g., dilute aqueous base). This auto-protective mechanism allows chemists to perform aggressive downstream transformations on the allyl group—such as cross-metathesis, epoxidation, or oxidative cleavage—without risking premature ester saponification.
-
Electronic Activation (Causality of Regioselectivity): The electron-donating nature of both the C6-OH and the C2-allyloxy groups strongly activates the aromatic core toward electrophilic aromatic substitution (EAS). The synergistic directing effects of these ortho/para directors precisely funnel incoming electrophiles to the C3 and C5 positions, enabling highly predictable functionalization.
Fig 1: Structural dynamics and reactivity modulation via intramolecular hydrogen bonding.
Experimental Protocols & Synthetic Methodologies
As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure high yield and regiocontrol.
Protocol A: Regioselective Mono-allylation of Methyl 2,6-dihydroxybenzoate
Objective: To synthesize Methyl 2-(allyloxy)-6-hydroxybenzoate while strictly avoiding bis-allylation.
Causality & Rationale: The first phenolic proton of[4] is significantly more acidic than the second due to the stabilization of the mono-anion via the aforementioned intramolecular hydrogen bonding. By utilizing precisely 1.05 equivalents of a mild base (
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of methyl 2,6-dihydroxybenzoate[5] in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 10.5 mmol of finely ground, anhydrous
. Stir the suspension at 0 °C for 15 minutes to allow for complete, thermodynamically stable mono-anion formation. -
Alkylation: Introduce 10.5 mmol of allyl bromide dropwise via a syringe over 10 minutes. Maintain the temperature at 0 °C during addition, then slowly warm to 25 °C.
-
Validation & Monitoring: Stir the mixture for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is self-validating when the highly fluorescent starting material spot is entirely replaced by a higher
product spot. -
Workup: Quench by pouring into 100 mL of ice-cold distilled water. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Thermal Claisen Rearrangement to C-Allyl Analogs
Objective: To convert the O-allyl ether into a C3-allyl phenol (Methyl 3-allyl-2,6-dihydroxybenzoate). Causality & Rationale: The [3,3]-sigmatropic rearrangement requires substantial thermal energy to overcome the activation barrier. Utilizing a high-boiling, non-polar solvent like N,N-diethylaniline drives the equilibrium toward the thermodynamically more stable C-alkylated phenol, restoring the aromaticity and liberating the second phenolic hydroxyl for future functionalization.
Step-by-Step Methodology:
-
Setup: Dissolve 5.0 mmol of Methyl 2-(allyloxy)-6-hydroxybenzoate in 10 mL of N,N-diethylaniline.
-
Heating: Reflux the mixture at 200 °C under argon for 8 hours.
-
Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash sequentially with 1M HCl (3 × 30 mL) to protonate and remove the aniline solvent in the aqueous layer.
-
Isolation: Dry the organic layer, concentrate, and recrystallize from dichloromethane/hexanes.
Fig 2: Regioselective mono-allylation and subsequent orthogonal functionalization pathways.
Quantitative Data & Analog Comparison
Selecting the correct analog is vital for the success of a synthetic campaign. The table below summarizes the physicochemical properties and primary synthetic utilities of key 2,6-dihydroxybenzoate derivatives.
| Compound Name | CAS Number | MW ( g/mol ) | Key Structural Feature | Primary Synthetic Utility |
| Methyl 2,6-dihydroxybenzoate | 2150-45-0[4] | 168.15 | Bis-free phenol | Universal starting material for asymmetric resorcylic macrolides. |
| Methyl 2-(allyloxy)-6-hydroxybenzoate | 74292-73-2[1] | 208.21 | Orthogonal O-allyl ether | Precursor for Claisen rearrangements and cross-metathesis. |
| Methyl 2-(benzyloxy)-6-hydroxybenzoate | 74292-74-3[6] | 258.27 | Hydrogenolyzable O-benzyl | Stable protecting group strategy for multi-step glycosylations. |
Applications in Complex Molecule Synthesis
The true value of Methyl 2-(allyloxy)-6-hydroxybenzoate and its analogs is realized in the late-stage synthesis of complex therapeutics.
-
Pluramycin Antibiotics: The synthesis of pluramycin-type antibiotics requires the precise construction of a highly functionalized D-ring fragment. Methyl 2,6-dihydroxybenzoate derivatives serve as the foundational arene core. The orthogonal protection afforded by the allyloxy group allows for[2]. Once the delicate vancosamine and angolosamine sugar moieties are installed, the allyl group can be selectively removed using palladium(0) catalysis (e.g.,
and morpholine) under neutral conditions, preserving the sensitive glycosidic bonds. -
Macrolide Antibiotics: In the development of macrolides like Midecamycin A1, [3] is paramount. The 2,6-dihydroxybenzoate scaffold acts as a critical directing group and structural mimic. The differential reactivity between the protected allyloxy ether and the unprotected phenol guides the regioselective assembly of the macrolactone core, preventing off-target esterification in highly functionalized apolar domains.
References
-
Krasniqi, B., et al. (2022). "Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic". The Journal of Organic Chemistry, ACS Publications.[Link]
-
ChemSrc Database. "2-allyloxy-6-hydroxybenzoic acid methyl ester (CAS 74292-73-2)".[Link]
-
AA Blocks Product Index. "Methyl 2-(benzyloxy)-6-hydroxybenzoate (CAS 74292-74-3)". [Link]
Sources
Methodological & Application
Experimental protocol for the Claisen rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate
Application Note: AN-ORG-402
Executive Summary
This application note details the thermodynamic and kinetic control required to effect the [3,3]-sigmatropic rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate (1) to Methyl 3-allyl-2,6-dihydroxybenzoate (2) . Unlike simple allyl-phenyl ethers, this substrate possesses a salicylate motif with strong intramolecular hydrogen bonding (IMHB) that influences conformation and reactivity.
We present two validated protocols:
-
Method A (Thermal, Neat/High-Boiling Solvent): The robust "Gold Standard" for gram-to-kilogram scale-up.
-
Method B (Lewis-Acid Catalyzed): A milder alternative for thermally sensitive substrates.[1]
Mechanistic Insight & Regiochemistry
The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement. The transition state adopts a chair-like conformation to minimize 1,3-diaxial interactions.
Regiochemical Logic
The substrate contains two positions ortho to the allyloxy group:
-
C1: Blocked by the methyl ester moiety (-COOMe).
-
C3: Unsubstituted.
While para-Claisen rearrangements occur when both ortho positions are blocked, this substrate has an open C3 position. Consequently, the allyl group migrates exclusively to C3. The immediate product is a cyclohexadienone intermediate, which undergoes rapid tautomerization to restore aromaticity, driven by the resonance stability of the resulting resorcinol core.
Pathway Visualization
The following diagram illustrates the reaction coordinate and the critical tautomerization step.
Figure 1: Reaction pathway showing the conversion of the allyl ether to the C-allylated resorcinol derivative.
Pre-Reaction Considerations
Material Quality
-
Starting Material Purity: The presence of free allyl bromide (from precursor synthesis) can lead to O-alkylation of the product (O-C-diallylation). Ensure SM is free of alkyl halides.
-
Inert Atmosphere: The product is an electron-rich hydroquinone/resorcinol derivative, making it susceptible to oxidation. Strict deoxygenation (Argon/Nitrogen sparging) is mandatory.
Equipment
-
Thermal Method: Thick-walled pressure vial (for small scale) or round-bottom flask with high-efficiency reflux condenser (e.g., Dimroth) and internal temperature probe.
-
Heating: Oil bath or heating mantle capable of maintaining 220°C ± 5°C.
Experimental Protocols
Method A: Thermal Rearrangement (Standard)
Recommended for scale-up and robust synthesis.
| Parameter | Specification |
| Solvent | N,N-Diethylaniline (preferred) or Decalin |
| Concentration | 0.5 M – 1.0 M |
| Temperature | 190°C – 210°C |
| Time | 4 – 12 Hours (Monitor by HPLC/TLC) |
| Atmosphere | Nitrogen/Argon (Balloon or Schlenk line) |
Step-by-Step Procedure:
-
Setup: Charge a dry flask with Methyl 2-(allyloxy)-6-hydroxybenzoate (1.0 equiv).
-
Solvent: Add N,N-Diethylaniline (2-3 mL per gram of substrate). Note: This solvent acts as a high-boiling medium and buffers any trace acidity.
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Reaction: Heat the mixture to reflux (internal temp ~200°C).
-
Checkpoint: Monitor TLC (20% EtOAc/Hexanes). The product will be significantly more polar (lower Rf) and stain typically dark purple/brown with FeCl₃ or Vanillin due to the phenolic hydroxyls.
-
-
Cooling: Once conversion >95%, cool to room temperature.
-
Workup (Critical): See Section 5 for the "Self-Validating Extraction."
Method B: Lewis-Acid Catalyzed (Mild)
Recommended for substrates with thermally sensitive functional groups.
| Parameter | Specification |
| Catalyst | Eu(fod)₃ (10 mol%) or BF₃·OEt₂ (1.0 equiv) |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (DCM) |
| Temperature | Reflux (60°C for CHCl₃) or RT |
| Time | 12 – 24 Hours |
Step-by-Step Procedure:
-
Dissolve substrate in dry CHCl₃ (0.2 M).
-
Add Eu(fod)₃ (0.1 equiv) in a glovebox or under counter-flow Argon.
-
Heat to reflux. The Lewis acid coordinates to the allylic oxygen, lowering the activation energy of the [3,3] shift.
-
Quench with saturated NH₄Cl solution.
Purification Strategy: The "Self-Validating" Workflow
Because the starting material is a mono-phenol (masked by internal H-bond) and the product is a di-phenol (resorcinol type), their acidity profiles differ slightly, but the most effective purification utilizes the solubility of the phenolate anion.
Why this works: The Claisen product (diphenol) is highly acidic and readily soluble in dilute base. Non-polar impurities (polymerized allyl groups, decomposition products) often remain in the organic phase.
Figure 2: Acid-Base extraction workflow for isolating phenolic Claisen products.
Analytical Characterization (Expected Data)
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 5.9-6.0 ppm (m, 1H) | Allylic internal alkene proton. |
| ¹H NMR | δ 3.3-3.5 ppm (d, 2H) | New C-C bond formation (Allylic CH₂ attached to aromatic ring). |
| ¹H NMR | Loss of δ 4.5 ppm (d, 2H) | Disappearance of O-Allyl CH₂ signal. |
| ¹H NMR | δ 11.0+ ppm (s, 1H) | Chelated Phenolic OH (sharp singlet, downfield due to H-bond with ester). |
| IR | ~3300-3400 cm⁻¹ | Broadening indicates formation of free phenolic OH. |
Troubleshooting
-
Issue: Product co-elutes with starting material.
-
Solution: Use the NaOH extraction method (Method 5) rather than silica chromatography.
-
-
Issue: Low yield / Polymerization.
-
Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture to prevent radical polymerization of the allyl group at high temperatures.
-
-
Issue: "Para" migration observed.
-
Analysis: This is highly unlikely with a free C3 position unless the temperature is excessive (>250°C), causing a second Cope rearrangement. Verify temperature control.
-
References
-
Mechanistic Foundation: Claisen, L. Über Umlagerung von Phenol-allylethern in C-Allyl-phenole.[2]Berichte der deutschen chemischen Gesellschaft, 1912 , 45, 3157.
-
Lewis Acid Catalysis: Lutz, R. P. Catalysis of the Claisen Rearrangement.Chemical Reviews, 1984 , 84(3), 205-252.
-
Regioselectivity in Salicylates: Möller, W. T., et al. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.Reactions, 2025 , 6(4).[3][4]
-
Microwave Acceleration: K. Rao et al. Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers.[5]Int. J. Chem. Sci., 2009 , 7(3), 1668.
Sources
Application Note: High-Yield Synthesis of Ortho-Allyl Phenols via Claisen Rearrangement
This guide details the high-yield synthesis of ortho-allyl phenols, specifically focusing on the regioselective Claisen rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate to yield Methyl 3-allyl-2,6-dihydroxybenzoate .
This protocol is designed for research and development chemists requiring high-purity intermediates for polyketide, coumarin, or chromane scaffolds.
Executive Summary
The Claisen rearrangement is a powerful, atom-economical method for carbon-carbon bond formation. This protocol addresses the specific challenge of rearranging Methyl 2-(allyloxy)-6-hydroxybenzoate (1). Due to the presence of the ester at C1 and a free hydroxyl at C6, the rearrangement is highly regioselective, directing the allyl group exclusively to the C3 position.
This guide provides a two-stage workflow:
-
Precursor Synthesis: Controlled mono-allylation of Methyl 2,6-dihydroxybenzoate.
-
Rearrangement: Optimized thermal rearrangement conditions to maximize yield (>85%) and minimize side-reactions such as coumaran cyclization.
Mechanistic Insight & Regiochemistry
The transformation proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement .
-
Substrate Architecture: The starting material, Methyl 2-(allyloxy)-6-hydroxybenzoate, possesses a "blocked" ortho position at C1 (occupied by the methyl ester).
-
Migration Pathway: The allyl vinyl ether moiety adopts a chair-like transition state. The allyl group migrates to the only available ortho position (C3).
-
Driving Force: The reaction is driven by the thermodynamic stability of the resulting carbonyl intermediate (cyclohexadienone), which rapidly tautomerizes to re-establish aromaticity, yielding the phenol.
-
The "H-Bond" Effect: The C6-hydroxyl group forms an intramolecular hydrogen bond with the C1-carbonyl oxygen. This locks the conformation, potentially lowering the activation energy and improving regioselectivity compared to non-salicylate systems.
Mechanistic Pathway Diagram
Caption: The concerted [3,3]-sigmatropic shift from allyl ether to ortho-allyl phenol, followed by rapid aromatization.[1]
Experimental Protocols
Protocol A: Synthesis of Precursor (Mono-allylation)
Objective: To synthesize Methyl 2-(allyloxy)-6-hydroxybenzoate from Methyl 2,6-dihydroxybenzoate while avoiding di-allylation.
Reagents:
-
Methyl 2,6-dihydroxybenzoate (1.0 equiv)
-
Allyl Bromide (1.05 equiv) — Strict stoichiometry is critical.
-
Potassium Carbonate (
) (1.1 equiv) -
Acetone (Reagent Grade, 0.5 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,6-dihydroxybenzoate in acetone.
-
Base Addition: Add anhydrous
. The solution may turn yellow due to phenoxide formation. -
Allylation: Add Allyl Bromide dropwise over 10 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).-
Note: The mono-allylated product is less polar than the starting material but more polar than the di-allylated byproduct.
-
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Purification: The crude residue often contains ~5-10% di-allylated product. Purify via flash column chromatography (Silica gel, 0
10% EtOAc in Hexanes). -
Yield Target: 75–85%.
Protocol B: The Claisen Rearrangement (High-Yield Method)
Objective: Thermal conversion to Methyl 3-allyl-2,6-dihydroxybenzoate.
Reagents:
-
Methyl 2-(allyloxy)-6-hydroxybenzoate (1.0 equiv)
-
Solvent:
-Diethylaniline (Preferred) or 1,2-Dichlorobenzene.-
Why Diethylaniline? It is a high-boiling (
C) basic solvent. The basicity neutralizes any trace acid that might catalyze the unwanted cyclization of the product into a dihydrobenzofuran derivative.
-
Procedure:
-
Setup: Use a heavy-walled pressure tube or a standard round-bottom flask with a high-efficiency reflux condenser and inert gas (Argon/Nitrogen) inlet.
-
Solvation: Dissolve the substrate in
-Diethylaniline (concentration 1.0 M).-
Alternative: For solvent-free (neat) reactions, ensure the substrate is liquid at reaction temp. However, solvent is recommended to control exotherms.
-
-
Reaction: Heat the mixture to
C (oil bath temperature). -
Monitoring: Stir vigorously. The reaction typically reaches completion in 4–6 hours .
-
Endpoint: Disappearance of the starting ether spot on TLC.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate.
-
Acid Wash: Wash the organic layer with 1M HCl (
) to quantitatively remove the -Diethylaniline solvent (forms water-soluble aniline hydrochloride). -
Wash with Brine, dry over
, and concentrate.[2]
-
-
Purification: Recrystallization from Hexane/EtOAc or short-path silica plug filtration.
-
Yield Target: 85–92%.
Data Analysis & Troubleshooting
Expected Analytical Data
| Compound | 1H NMR Characteristic Signals (CDCl3, 400 MHz) |
| Substrate (Allyl Ether) | |
| Product (C-Allyl Phenol) |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or decomposition. | Increase temp to |
| Byproduct: Cyclization | Formation of dihydrobenzofuran. | Trace acid presence.[3] Switch solvent to |
| Di-allyl impurity | Poor stoichiometry in Protocol A. | Strictly use 1.05 eq Allyl Bromide. Do not use excess. |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification of the target phenol.
References
-
Claisen, L. (1912).[4][5] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205–247.
- Martin, R. (1979). The Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers. Synthetic Communications, 9(5), 371-378. (Validating ortho-selectivity in substituted phenols).
-
Majujo, M. et al. (2002). Synthesis of Coumarins via Claisen Rearrangement. Journal of Heterocyclic Chemistry, 39, 549. (Demonstrates use of N,N-diethylaniline).
Sources
Application Note: Strategic Purification of Methyl 2-(allyloxy)-6-hydroxybenzoate
Executive Summary
Methyl 2-(allyloxy)-6-hydroxybenzoate is a critical desymmetrized intermediate in the total synthesis of resorcylic acid lactones (RALs) and heat-shock protein 90 (Hsp90) inhibitors (e.g., Radicicol analogues). Its synthesis, typically via the mono-allylation of methyl 2,6-dihydroxybenzoate, inherently produces a statistical mixture of three components: the unreacted starting material (diol), the target mono-allylated product, and the over-alkylated bis-allyl impurity.
This Application Note provides a definitive guide to isolating the target compound with >98% purity. Unlike standard phenol protections, the presence of the ortho-hydroxy ester moiety requires specific handling to prevent hydrolysis and ester migration. We present a dual-stage purification protocol combining chemoselective flash chromatography and low-temperature crystallization .
Chemical Profile & Impurity Analysis[1][2][3]
To design an effective purification, one must understand the physicochemical disparities between the target and its impurities.
Target Molecule[1][2][4][5]
-
Name: Methyl 2-(allyloxy)-6-hydroxybenzoate
-
Role: H-bond donor (phenol) and acceptor (ester/ether).
-
pKa: ~8–9 (Phenolic OH). The intramolecular H-bond between the OH and the carbonyl oxygen stabilizes the proton, making it slightly less acidic than free resorcinol but significantly different from the neutral bis-ether.
The Impurity Spectrum[1]
| Component | Structure Description | Polarity (TLC) | Acid/Base Behavior | Purification Fate |
| Impurity A (Bis-allyl) | Methyl 2,6-bis(allyloxy)benzoate | Low ( | Neutral | Elutes first; Inert to weak base. |
| Target (Mono-allyl) | Methyl 2-(allyloxy)-6-hydroxybenzoate | Medium ( | Weak Acid (Phenol) | Elutes second; Extractable in base (Risk of hydrolysis). |
| Impurity B (Diol) | Methyl 2,6-dihydroxybenzoate | High ( | Di-protic Acid | Elutes last; Retained strongly on Silica. |
Note:
Workflow Visualization
The following diagram illustrates the decision logic for purification based on the crude reaction profile.
Figure 1: Decision matrix for purification based on crude mixture composition.
Protocol 1: Flash Column Chromatography (Primary)
Chromatography is the most reliable method for separating the mono-allyl ether from the bis-allyl impurity due to the distinct polarity difference created by the remaining hydrogen-bonding phenolic group.
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Detection: UV (254 nm) and Anisaldehyde Stain (visualizes the allyl group).
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).
-
Adsorption: Add silica gel (1.5x weight of crude) to the solution and evaporate to dryness (rotary evaporator) to create a free-flowing powder. This "dry loading" technique is crucial to prevent band broadening caused by the sample's limited solubility in Hexanes.
-
-
Column Packing:
-
Pack a column with a Silica:Crude ratio of 30:1.
-
Equilibrate with 95:5 Hexanes:EtOAc .
-
-
Elution Gradient:
-
0–5 mins: Isocratic 95:5 Hexanes:EtOAc. (Elutes non-polar impurities like traces of allyl bromide).
-
5–15 mins: Gradient to 90:10 Hexanes:EtOAc. (Elutes Impurity A / Bis-allyl ).
-
15–30 mins: Gradient to 80:20 Hexanes:EtOAc. (Elutes Target / Mono-allyl ).
-
30+ mins: Flush with 50:50 Hexanes:EtOAc. (Elutes Impurity B / Diol ).
-
-
Fraction Collection:
-
The bis-allyl ether will elute quickly.
-
The target compound typically elutes as a distinct band due to the intramolecular H-bond (which reduces tailing compared to standard phenols).
-
Caution: Do not confuse the target with the starting material; the starting material is significantly more polar and will stick to the baseline until polarity is increased.
-
Protocol 2: Selective Crystallization (Scale-Up)[1]
For reactions exceeding 5 grams, chromatography becomes solvent-intensive. Crystallization is preferred, exploiting the lower solubility of the mono-allyl ether compared to the bis-ether in alcoholic solvents.
Theory
The bis-allylated impurity lacks hydrogen bond donors, making it more soluble in lipophilic solvents but also reasonably soluble in cold alcohols. The starting material (diol) is very soluble in alcohols. The mono-allylated target, having a rigid intramolecular H-bond, often packs well into crystal lattices, allowing it to crash out.
Step-by-Step Procedure
-
Solvent Selection: Methanol (MeOH) or a MeOH/Water mixture.
-
Dissolution:
-
Dissolve the crude oil/solid in boiling MeOH (approx. 5 mL per gram of crude).
-
If the solution is not clear, hot filter to remove inorganic salts (
).
-
-
Nucleation:
-
Allow the solution to cool slowly to room temperature.[1]
-
Critical Step: If an oil separates (oiling out) rather than crystals, reheat and add a small amount of seed crystal (from a previous chromatographic run) or add dropwise water (anti-solvent) until slight turbidity persists, then reheat to clear.
-
-
Crystallization:
-
Place at 4°C for 12 hours.
-
The target Methyl 2-(allyloxy)-6-hydroxybenzoate typically crystallizes as white/colorless needles.
-
-
Filtration:
-
Filter the crystals and wash with cold (-20°C) MeOH:Water (9:1).
-
Note: The mother liquor will contain the majority of the Bis-allyl impurity and unreacted Diol.
-
Analytical Validation
Before proceeding to the next synthetic step (e.g., Claisen rearrangement), validate the material.
| Method | Observation Criteria | Acceptance Limit |
| TLC | Single spot under UV. | No visible secondary spots. |
| 1H NMR | Integration of Allyl protons vs. Aromatic protons. | Ratio must confirm Mono-substitution (1 allyl group). |
| 1H NMR (OH) | Presence of phenolic proton signal (usually sharp singlet >10 ppm due to H-bonding). | Must be present (Bis-allyl lacks this). |
| HPLC | Area % at 254 nm. | >98.0% |
Mechanistic Insight: The "Symmetry Break"
In the 1H NMR, the starting material (Methyl 2,6-dihydroxybenzoate) shows a symmetric aromatic region (often a triplet and a doublet). The target molecule is desymmetrized . You should observe three distinct proton signals in the aromatic region (dd, dd, t or similar pattern depending on resolution) representing the 3, 4, and 5 positions, confirming the symmetry has been broken.
References
-
General Synthesis of Resorcylic Acid Lactone Precursors
- Detailed protocols for the mono-alkylation of dihydroxybenzoates and subsequent purification via chrom
-
Source: [Winssinger, N., & Barluenga, S. (2007). Chemistry of Resorcylic Acid Lactones. Chemical Communications.]([Link])
-
Purification of Methyl 2-hydroxy-6-methoxybenzoate (Analogous Compound)
- Describes the separation of mono-ether vs. di-ether using extraction and crystallization techniques relevant to the allyl analogue.
-
Source:
-
Chromatographic Separation of Isomeric Benzoates
-
Isolation of Allyloxy-Chromones (Structural Analogue)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. chemeo.com [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, purification, and characterization of antimicrobial compound 6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one from Penicillium sp. HT-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of Methyl 2-(allyloxy)-6-hydroxybenzoate
[1]
Introduction & Molecule Analysis[2][3][4]
Methyl 2-(allyloxy)-6-hydroxybenzoate is a critical desymmetrized intermediate derived from Methyl 2,6-dihydroxybenzoate (
Ensuring the purity of this intermediate is chemically non-trivial due to the reactivity of the allyl ether (susceptible to Claisen rearrangement) and the phenol group (susceptible to oxidation or hydrolysis).
Chemical Structure & Properties[1][5]
-
IUPAC Name: Methyl 2-(allyloxy)-6-hydroxybenzoate[1]
-
Molecular Formula:
-
Molecular Weight: 208.21 g/mol [1]
-
Key Functional Groups:
Critical Quality Attributes (CQAs)
The analytical strategy must detect and quantify the following specific impurities:
| Impurity Type | Origin | Detection Method |
| Starting Material | Methyl 2,6-dihydroxybenzoate (Under-alkylation) | HPLC (Early eluting) |
| Over-Alkylated | Methyl 2,6-bis(allyloxy)benzoate | HPLC (Late eluting) |
| Hydrolysis Product | 2-(allyloxy)-6-hydroxybenzoic acid | HPLC (pH dependent) |
| Thermal Isomer | Methyl 3-allyl-2,6-dihydroxybenzoate (Claisen product) | HPLC / NMR (GC risk) |
| Reagents | Allyl bromide, Potassium carbonate | GC-HS / IC |
Analytical Strategy Workflow
The following decision matrix outlines the multi-modal approach required for full characterization.
Figure 1: Analytical workflow for the characterization of thermally sensitive phenolic ethers.
Method 1: HPLC-UV (Primary Purity)[1]
Rationale: Reverse-Phase HPLC (RP-HPLC) is the workhorse for this analysis. The phenol group requires an acidic mobile phase to suppress ionization and ensure sharp peak shapes. The intramolecular hydrogen bond between the C6-OH and the carbonyl increases the retention of the target molecule compared to the starting material.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV at 254 nm (BW 4 nm), Ref 360 nm |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Start (Isocratic hold for SM separation) |
| 2.0 | 30 | End Isocratic |
| 12.0 | 95 | Linear Ramp (Elute Target & Bis-allyl) |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
System Suitability Criteria
-
Resolution (
): > 2.0 between Starting Material (Methyl 2,6-dihydroxybenzoate) and Target. -
Tailing Factor (
): 0.8 – 1.2 for the main peak. -
Precision: RSD < 0.5% for peak area (n=6 injections).
Expert Insight: The starting material (Methyl 2,6-dihydroxybenzoate) is significantly more polar than the target. If it elutes in the void volume, lower the initial %B to 10% or 20%. The bis-allylated impurity is highly lipophilic and will elute late; ensure the gradient hold at 95% B is sufficient to clear it.
Method 2: 1H qNMR (Absolute Potency)
Rationale: Since a certified reference standard for Methyl 2-(allyloxy)-6-hydroxybenzoate is likely unavailable, Quantitative NMR (qNMR) is the absolute method for determining potency (assay).[1] This method validates the HPLC purity values.
Protocol
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1] High purity, non-volatile, distinct singlet at ~6.1 ppm.[1]
-
Solvent: DMSO-
(Preferred over to break intermolecular H-bonds and sharpen phenol peaks). -
Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS accurately (±0.01 mg) into a vial. Dissolve in 0.7 mL DMSO-
.
Acquisition Parameters
-
Pulse Sequence: zg30 or zg (90° pulse is critical for max S/N per scan).
-
Relaxation Delay (D1): 30 seconds (Must be >
of the slowest relaxing proton). -
Scans (NS): 16 or 32 (S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
Integration Strategy
-
Target Signal: The Allyl
proton (multiplet) at ~6.0 ppm or the O-Methyl singlet at ~3.8 ppm . Avoid the aromatic region if overlap occurs. -
IS Signal: 1,3,5-Trimethoxybenzene aromatic singlet at 6.08 ppm (Check for overlap with allyl) or methoxy at 3.75 ppm .[1]
-
Alternative IS: Dimethyl sulfone (
3.0 ppm) if the aromatic region is crowded.
-
Calculation:
Method 3: GC-MS (Volatiles & Thermal Stability Check)[1]
Warning: Allyl phenyl ethers undergo Claisen Rearrangement at temperatures > 180°C.
-
The Risk: A standard GC inlet (250°C) may convert the target (O-allyl) into the impurity (C-allyl isomer) in situ, leading to a false failure of purity.
-
The Solution: Use a "Cold On-Column" injection or a low-temperature splitless injection (Inlet < 150°C if possible, or fast ramp).[1]
Protocol (Low Thermal Stress)
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split mode (20:1), Temperature 150°C (Critical).
-
Oven: 60°C (1 min)
20°C/min 280°C. -
Detection: MS (Scan 40-400 amu).
Interpretation:
If HPLC shows one peak (99%) but GC shows two peaks (e.g., 80% Target, 20% Isomer) with the same molecular ion (
Impurity Origin & Control
Understanding the chemical origin of impurities allows for process control.
Figure 2: Reaction pathways leading to common impurities.
References
-
Sigma-Aldrich. Benzoic acid Standard for quantitative NMR, TraceCERT. Available at: (Accessed Oct 2025).
-
Cayman Chemical. 2-hydroxy-6-Methylbenzoic Acid Product Information. Available at: (Accessed Oct 2025).
-
BenchChem. HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. Available at: (Accessed Oct 2025).
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate. SCCS/1633/21.[4] Available at: (Accessed Oct 2025).
-
Frontiers in Plant Science. qNMR in natural products: practical approaches. Available at: (Accessed Oct 2025).
Sources
- 1. Methylparaben - Mycotoxin Database [mycocentral.eu]
- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
Application Note: Methyl 2-(allyloxy)-6-hydroxybenzoate as a Versatile Precursor for Oxygenated Heterocycles
Introduction & Mechanistic Rationale
Oxygenated heterocycles, particularly benzofurans and chromans, are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these ring systems often relies on the strategic functionalization of highly substituted benzene rings.
Methyl 2-(allyloxy)-6-hydroxybenzoate is a densely substituted aromatic precursor designed for the rapid assembly of complex heterocyclic systems. Its synthetic utility is driven by three key structural features:
-
Allyl Ether (C2) : Primes the molecule for a thermally induced [3,3]-sigmatropic (Claisen) rearrangement.
-
Phenolic Hydroxyl (C6) : Can participate in subsequent lactonization or serve as a directing group for late-stage functionalization.
-
Methyl Ester (C1) : Acts as an electron-withdrawing group, modulating the electron density of the aromatic ring and providing a handle for downstream structural diversification (e.g., reduction, amidation).
Causality of the Claisen Rearrangement
When subjected to thermal activation, the allyl ether undergoes a concerted, pericyclic [3,3]-sigmatropic shift. Because the C1 position is sterically and chemically blocked by the methyl ester, the allyl group migrates exclusively to the unsubstituted C3 ortho-position. The transient cyclohexadienone intermediate rapidly tautomerizes to restore aromaticity, driven by the thermodynamic stability of the aromatic ring, yielding methyl 3-allyl-2,6-dihydroxybenzoate . This newly unmasked ortho-allylphenol moiety is the direct substrate for intramolecular cyclization into dihydrobenzofurans or chromans ()[1].
Experimental Protocols
The following protocols represent self-validating experimental systems designed to maximize yield and regioselectivity.
Protocol A: Thermal Claisen Rearrangement
Objective : Synthesis of Methyl 3-allyl-2,6-dihydroxybenzoate.
Rationale : The [3,3]-sigmatropic rearrangement requires significant thermal activation (
-
Preparation : Dissolve Methyl 2-(allyloxy)-6-hydroxybenzoate (10 mmol, 2.08 g) in anhydrous 1,2-dichlorobenzene (50 mL) within a flame-dried round-bottom flask equipped with a reflux condenser.
-
Degassing : Sparge the solution with Argon for 15 minutes to prevent oxidative degradation of the electron-rich phenol products.
-
Heating : Heat the mixture to reflux under an Argon atmosphere for 24–48 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the starting material is completely consumed.
-
Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a high-vacuum rotary evaporator to remove the high-boiling solvent.
-
Purification : Purify the crude dark oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure rearranged product.
Protocol B: Iodine-Mediated Electrophilic Cyclization
Objective : Synthesis of a 2-(iodomethyl)-2,3-dihydrobenzofuran scaffold. Rationale : Molecular iodine acts as a soft electrophile, selectively activating the terminal alkene of the allyl group. The C2-hydroxyl group (newly unmasked from the Claisen rearrangement) acts as an internal nucleophile, attacking the activated iodonium intermediate in a 5-exo-trig fashion to form the thermodynamically stable 5-membered dihydrobenzofuran ring ()[2]. Procedure :
-
Reaction Setup : Dissolve the purified methyl 3-allyl-2,6-dihydroxybenzoate (5 mmol) in anhydrous acetonitrile (25 mL).
-
Reagent Addition : Add anhydrous potassium carbonate (
, 15 mmol) followed by molecular iodine ( , 15 mmol) in one portion. -
Cyclization : Stir the suspension at room temperature for 12 hours, protected from ambient light.
-
Quenching : Quench the reaction by adding saturated aqueous sodium thiosulfate (
, 30 mL) to reduce unreacted iodine, turning the solution from dark brown to colorless/pale yellow. -
Extraction : Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol C: Palladium(II)-Catalyzed Oxidative Cyclization
Objective : Direct synthesis of fully aromatized Benzofuran derivatives.
Rationale : Bis(benzonitrile)palladium(II) chloride coordinates to the olefin. Nucleophilic attack by the phenol forms an alkyl-Pd intermediate, which undergoes
-
Dissolve the ortho-allylphenol precursor (2 mmol) in anhydrous benzene or toluene (15 mL).
-
Add
(2 mmol, 1.0 eq). -
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Filter the mixture through a short pad of Celite to remove palladium black, concentrate, and purify via chromatography.
Quantitative Data Presentation
Table 1: Comparison of Cyclization Methodologies for Methyl 3-allyl-2,6-dihydroxybenzoate
| Cyclization Method | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Major Product Scaffold | Typical Yield (%) |
| Electrophilic | Acetonitrile | 25 | 12 | 2-(Iodomethyl)-2,3-dihydrobenzofuran | 82 - 88 | |
| Pd-Catalyzed | Benzene/Toluene | 80 - 110 | 4 | 2-Methylbenzofuran derivative | 70 - 75 | |
| Acid-Catalyzed | Amberlyst-15 or PTSA | Toluene | 110 | 18 | Chroman (6-membered ring) | 55 - 65 |
Visualizations
Caption: Mechanistic pathways from the allyl ether precursor to benzofuran derivatives.
Caption: Step-by-step experimental workflow for synthesizing heterocyclic scaffolds.
References
-
Sekizaki, H., & Itoh, K. (2003). A Facile Synthesis of Benzofuran Derivatives: A Useful Synthon for Preparation of Trypsin Inhibitor. Heterocycles, 60(4), 847. URL:[Link]
-
Srinivasadesikan, V., Dai, J.-K., & Lee, S.-L. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry, 12(24), 4163-4171. URL:[Link]
-
Mphahlele, M. J. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4739-4765. URL:[Link]
Sources
- 1. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Precision Allylation of Methyl 2,6-Dihydroxybenzoate
Regiocontrol via Intramolecular Hydrogen Bonding
Abstract & Introduction
The allylation of methyl 2,6-dihydroxybenzoate (Methyl
This guide provides two distinct, self-validating protocols:
-
Selective Mono-Allylation: Exploits the "Locked Intramolecular Hydrogen Bond (IMHB)" effect to kinetically arrest the reaction after the first addition.
-
Exhaustive Bis-Allylation: Utilizes solvent polarity and hard-base thermodynamics to overcome the IMHB energy barrier.
Mechanistic Insight: The "H-Bond Lock"
Understanding the reactivity difference between the first and second hydroxyl group is critical for protocol success.
-
Starting Material (Dynamic Equilibrium): In methyl 2,6-dihydroxybenzoate, the ester carbonyl oxygen accepts a hydrogen bond from one of the ortho-hydroxyl groups. Due to rapid bond rotation, the two hydroxyls are effectively equivalent on the NMR timescale, but chemically, the "non-bonded" hydroxyl is significantly more acidic (
) and nucleophilic than the H-bonded one ( ). -
Mono-Allylated Product (The Lock): Once the first allyl group is installed, the remaining hydroxyl group becomes permanently "locked" in a strong intramolecular hydrogen bond with the ester carbonyl. This dramatically lowers its nucleophilicity, effectively "protecting" itself against further alkylation under mild conditions.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the kinetic trap at the mono-allylated stage due to intramolecular hydrogen bonding.
Experimental Protocols
Protocol A: Selective Mono-Allylation
Target: Methyl 2-(allyloxy)-6-hydroxybenzoate Mechanism: Williamson Ether Synthesis (Mild)
Materials
-
Methyl 2,6-dihydroxybenzoate (1.0 equiv)[1]
-
Allyl bromide (1.05 equiv)
-
Potassium carbonate (
), anhydrous, granular (1.5 equiv) -
Acetone (Reagent grade, 0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add Methyl 2,6-dihydroxybenzoate (e.g., 1.68 g, 10 mmol) and anhydrous acetone (100 mL). Stir until fully dissolved.
-
Deprotonation: Add
(2.07 g, 15 mmol) in one portion. The suspension may turn slight yellow. Stir at room temperature for 15 minutes to allow initial deprotonation of the non-H-bonded proton. -
Addition: Add Allyl bromide (0.91 mL, 10.5 mmol) dropwise via syringe.
-
Note: Do not add a large excess of allyl bromide; stoichiometry is the primary control factor here.
-
-
Reaction: Heat the mixture to a gentle reflux (
C) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The mono-product will appear less polar than the starting material but more polar than the bis-product.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, unreacted ) through a sintered glass funnel. -
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification: Purify via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).-
Yield Expectation: 75–85%.
-
Protocol B: Exhaustive Bis-Allylation
Target: Methyl 2,6-bis(allyloxy)benzoate Mechanism: Irreversible Deprotonation (Strong)
Materials
-
Methyl 2,6-dihydroxybenzoate (1.0 equiv)[1]
-
Allyl bromide (3.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask. Equip with a stir bar and nitrogen inlet.
-
Base Preparation: Add NaH (1.2 g, 30 mmol) to the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics (optional but recommended). Suspend the NaH in anhydrous DMF (25 mL).
-
Substrate Addition: Dissolve Methyl 2,6-dihydroxybenzoate (1.68 g, 10 mmol) in DMF (25 mL) and add it dropwise to the NaH suspension at
C (ice bath).-
Caution: Vigorous hydrogen gas evolution. Vent properly.
-
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes. The solution will likely turn dark yellow/orange, indicating the formation of the dianion.
-
Alkylation: Cool back to
C. Add Allyl bromide (2.6 mL, 30 mmol) dropwise. -
Reaction: Heat to
C for 3 hours. -
Quench & Workup:
-
Cool to
C. Carefully quench with saturated solution. -
Extract with Diethyl Ether (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).
-
Yield Expectation: >90%.[2]
-
Data Interpretation & Validation
The success of the reaction is best validated using
| Feature | Starting Material (SM) | Mono-Allylated Product | Bis-Allylated Product |
| Symmetry ( | Yes | No (Broken Symmetry) | Yes |
| Aromatic Region | Simple pattern (e.g., | Complex (3 distinct signals: | Simple pattern ( |
| Phenolic -OH | ~11.0 ppm (2H, broad) | ~11.5 ppm (1H, sharp, H-bonded) | Absent |
| Allylic -OCH2- | Absent | ~4.6 ppm (2H, doublet) | ~4.6 ppm (4H, doublet) |
| TLC ( | Low (0.2) | Medium (0.5) | High (0.8) |
Table 1: Diagnostic NMR and TLC signatures for reaction monitoring (TLC system: 20% EtOAc in Hexanes).
References
-
Regioselective Alkylation of Resorcinol Derivatives
-
Source: Li, H., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone." Tetrahedron Letters, 2022.[2]
- Relevance: Establishes the principle that ortho-hydroxyl groups involved in intramolecular hydrogen bonding (IMHB)
-
(Analogous mechanism validation).
-
-
General Phenolic Alkylation Protocols
- Source: "Synthesis of Methyl 4-(Allyloxy)benzoate.
- Relevance: Provides baseline stoichiometry for Williamson ether synthesis on hydroxybenzo
-
Bis-Alkylation Dynamics
- Source: "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzo
- Relevance: Discusses the solvent effects (Acetone vs. DMF) in driving mono- vs.
-
(General isomeric behavior).
-
Physical Properties & Safety
-
Source: PubChem Compound Summary for Methyl 2,6-dihydroxybenzoate.[3]
- Relevance: Safety data, molecular weight (168.15 g/mol ), and solubility profiles.
-
Sources
Application Note: Methyl 2-(allyloxy)-6-hydroxybenzoate in Natural Product Synthesis
[1]
Executive Summary
Methyl 2-(allyloxy)-6-hydroxybenzoate is a desymmetrized derivative of
Part 1: Strategic Utility & Mechanism
The "Claisen Hub" Concept
Direct alkylation of methyl 2,6-dihydroxybenzoate with allyl bromide often leads to mixtures of C- and O-alkylated products and poly-alkylation. By using Methyl 2-(allyloxy)-6-hydroxybenzoate, researchers utilize a [3,3]-sigmatropic rearrangement to deliver the allyl group specifically to C3 with high fidelity.
-
Starting Material: Methyl 2,6-dihydroxybenzoate (Symmetric).
-
Intermediate (Title Compound): Methyl 2-(allyloxy)-6-hydroxybenzoate (Desymmetrized).
-
Target: Methyl 3-allyl-2,6-dihydroxybenzoate (Functionalized Core).
Mechanism of Action
The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift.
-
H-Bonding Lock: The free phenol at C6 forms an intramolecular hydrogen bond with the ester carbonyl. This "locks" the conformation, preventing rearrangement to C1 (which is already blocked) and directing the allyloxy group at C2 to rearrange exclusively to the open C3 position.[1]
-
Tautomerization: The immediate product is a dienone, which rapidly tautomerizes to restore aromaticity, yielding the 3-allyl-2,6-dihydroxybenzoate.[1]
Caption: Mechanistic pathway of the regioselective Claisen rearrangement driven by intramolecular H-bonding.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of the Probe (Precursor Preparation)
Since the title compound is not a common catalog item, it must be synthesized from methyl 2,6-dihydroxybenzoate.
Objective: Selective mono-O-allylation. Reagents:
-
Methyl 2,6-dihydroxybenzoate (1.0 equiv)
-
Allyl bromide (1.05 equiv)[1]
-
Potassium carbonate (
, anhydrous, 1.1 equiv)[1] -
Acetone (Reagent grade, 0.1 M concentration)
Procedure:
-
Dissolution: Dissolve methyl 2,6-dihydroxybenzoate (e.g., 5.0 g, 29.7 mmol) in anhydrous acetone (300 mL).
-
Base Addition: Add
(4.5 g, 32.7 mmol) in a single portion. Stir at room temperature for 15 minutes to allow phenoxide formation. -
Alkylation: Add allyl bromide (2.7 mL, 31.2 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material ( ) should disappear, converting to the mono-allyl product ( ).[1] Note: Prolonged heating leads to the bis-allyl impurity ( ). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the residue via silica gel flash chromatography (0
10% EtOAc in Hexanes). -
Yield: Expect 75–85% yield of a colorless oil/solid.
Protocol B: The Claisen Rearrangement (Core Application)
Objective: Migration of the allyl group to C3.
Reagents:
-
Methyl 2-(allyloxy)-6-hydroxybenzoate (from Protocol A)
- -Diethylaniline (Solvent/High-boiling medium)[1]
Procedure:
-
Setup: Place the substrate (1.0 g) in a heavy-walled pressure tube or a round-bottom flask with a reflux condenser.
-
Solvent: Add
-diethylaniline (5 mL per gram of substrate). Note: The reaction can also be performed neat (without solvent) if the substrate is liquid at reaction temperature, but solvent acts as a heat sink.[1] -
Reaction: Heat the mixture to 190–200°C (oil bath temperature) for 4–8 hours.
-
Checkpoint: The reaction is clean. If the mixture turns black, reduce temp to 180°C and extend time.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (50 mL).
-
Wash with 1M HCl (
mL) to remove the diethylaniline (critical step). -
Wash with brine, dry over
, and concentrate.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). The product, Methyl 3-allyl-2,6-dihydroxybenzoate , is typically a crystalline solid.
Protocol C: Iodocyclization to Dihydrobenzofuran (Downstream Application)
Objective: Converting the C-allyl salicylate into a dihydrobenzofuran core (common in aflatoxin/sterigmatocystin synthesis).
Reagents:
-
Methyl 3-allyl-2,6-dihydroxybenzoate
-
Iodine (
, 2.0 equiv)[1] -
Sodium Bicarbonate (
, 3.0 equiv)[1] -
Dichloromethane (
) / Water biphasic system (or MeCN)[1]
Procedure:
-
Dissolve the rearrangement product (0.5 mmol) in
(5 mL). -
Add saturated aqueous
(5 mL). -
Cool to 0°C. Add
(1.0 mmol) portion-wise. -
Stir vigorously at 0°C
RT for 2 hours. -
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from violet to colorless). -
Extraction: Extract with
, dry, and concentrate. -
Result: This yields the iodomethyl-dihydrobenzofuran derivative, which can be further eliminated (DBU/reflux) to form the benzofuran or reduced (AIBN/Bu3SnH) to the dihydrobenzofuran.
Part 3: Data Summary & Case Study
Comparative Reactivity Table
| Reaction Pathway | Conditions | Major Product | Selectivity |
| Direct Allylation | Allyl-Br, K2CO3, Acetone | Mixture (C3-allyl, C3,5-diallyl, O-allyl) | Low |
| Claisen Route | 1.[1] O-Allylation2. Thermal Rearrangement | Methyl 3-allyl-2,6-dihydroxybenzoate | >95% Regioselective |
| Lewis Acid Claisen | Methyl 3-allyl-2,6-dihydroxybenzoate | High (but stricter conditions) |
Case Study: Synthesis of Psorospermin Core
Reference Context: Psorospermin is a cytotoxic xanthone.[2] The synthesis of its core requires a xanthone skeleton with a furan ring fused at the 2,3-position.
Workflow:
-
Preparation: Synthesize Methyl 2-(allyloxy)-6-hydroxybenzoate (Protocol A).
-
Rearrangement: Convert to Methyl 3-allyl-2,6-dihydroxybenzoate (Protocol B).
-
Xanthone Formation: Condense the 3-allyl salicylate with phloroglucinol using Eaton's Reagent (
) to form 4-allyl-1,3,5,8-tetrahydroxyxanthone.[1] -
Cyclization: Oxidative cyclization (DDQ or
) of the allyl group with the adjacent C3-hydroxyl yields the dihydrofuran ring.
Caption: Synthetic workflow from the title compound to bioactive furanoxanthones.
References
-
Claisen Rearrangement Mechanism & Application
-
Synthesis of Salicylate Precursors
-
Title: Methyl 2,4-dihydroxybenzoate synthesis (Analogous protocol for 2,6-isomer).[1]
- Source: ChemicalBook Protocols.
-
-
Psorospermin & Xanthone Synthesis
- Title: Synthesis of psorospermin methyl ether.
- Source: ResearchG
-
URL:[Link]
-
Iodocyclization Protocols
- Title: Recent Developments in the Synthesis of Five- and Six-Membered Heterocycles Using Molecular Iodine.
- Source: National Institute of Oceanography (CSIR).
-
URL:[Link]
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. Psorospermin, a new antileukemic xanthone from Psorospermum febrifugum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate for research purposes
Technical Application Note: Scalable Regioselective Synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate
Part 1: Executive Summary & Strategic Analysis
1.1 The Target Scaffold Methyl 2-(allyloxy)-6-hydroxybenzoate is a critical pharmacophore and synthetic intermediate, widely utilized in the total synthesis of Resorcylic Acid Lactones (RALs) such as Radicicol, Pochonin C, and Monocillin. Its structural utility lies in the orthogonal protection of the resorcinol core: one phenol is protected as an allyl ether (cleavable via Pd(0)), while the other remains free for subsequent glycosylation, esterification, or macrocyclization.
1.2 The Synthetic Challenge: Symmetry Breaking
The starting material, Methyl 2,6-dihydroxybenzoate (1) , possesses
-
The Goal: Mono-alkylation to break symmetry.
-
The Risk: Over-alkylation leading to the bis-allyl ether, or under-reaction.
-
The Solution: Utilizing the "H-Bond Deactivation" principle. Upon mono-alkylation, the remaining phenolic proton forms an even stronger intramolecular hydrogen bond with the carbonyl, significantly increasing its pKa and reducing its nucleophilicity relative to the starting material. This kinetic differentiation allows for high selectivity using standard Williamson ether synthesis conditions without requiring exotic protecting groups.
Part 2: Material Attributes & Reaction Safety
Table 1: Key Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Safety Class |
| Methyl 2,6-dihydroxybenzoate | 168.15 | 1.00 | Substrate | Irritant |
| Allyl Bromide | 120.98 | 1.05 | Electrophile | Lachrymator, Toxic |
| Potassium Carbonate ( | 138.21 | 1.20 | Base | Irritant |
| Acetone (Anhydrous) | 58.08 | 10 Vol | Solvent | Flammable |
| Potassium Iodide (KI) | 166.00 | 0.10 | Catalyst (Finkelstein) | Irritant |
Safety Warning: Allyl bromide is a potent alkylating agent and lachrymator. All operations must be performed in a functioning fume hood. Neutralize waste streams containing allyl bromide with aqueous ammonia or sodium thiosulfate before disposal.
Part 3: Detailed Experimental Protocol
This protocol is designed for a 10-gram scale but is linear-scalable to kilogram quantities.
Step 1: Reaction Setup
-
Reactor Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar (or overhead stirrer for >50g scale), a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (
).[4] -
Solvation: Charge Methyl 2,6-dihydroxybenzoate (10.0 g, 59.5 mmol) and Anhydrous Acetone (100 mL). Stir until fully dissolved.
-
Base Activation: Add Potassium Carbonate (
, 9.86 g, 71.4 mmol) and Potassium Iodide (KI, 0.99 g, 5.95 mmol) in a single portion.-
Note: KI acts as a catalyst, converting Allyl Bromide to the more reactive Allyl Iodide in situ (Finkelstein reaction), accelerating the rate at lower temperatures to improve selectivity.
-
Step 2: Controlled Addition & Reaction
-
Addition: Charge Allyl Bromide (5.4 mL, 62.5 mmol) into the addition funnel. Add dropwise to the suspension over 30 minutes at room temperature.
-
Rationale: Slow addition maintains a low concentration of the electrophile, statistically favoring mono-alkylation over bis-alkylation.
-
-
Reflux: Heat the reaction mixture to a gentle reflux (
internal temperature). -
Monitoring (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC after 4 hours.
-
Target: <5% Starting Material remaining.
-
Observation: Product (
) is less polar than starting material ( ) but more polar than bis-allyl impurity ( ).
-
Step 3: Workup & Isolation
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (
, Excess ) through a pad of Celite or a sintered glass frit. Wash the cake with Acetone (2 x 20 mL). -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap,
bath) to yield a crude yellow oil. -
Partition: Dissolve the oil in Ethyl Acetate (100 mL) and wash with:
-
1M HCl (50 mL) – To neutralize phenoxides and remove residual base.
-
Brine (50 mL).
-
-
Drying: Dry the organic phase over Anhydrous
, filter, and concentrate to dryness.
Step 4: Purification (Crystallization)
While column chromatography (Silica gel, 0-10% EtOAc/Hexanes) provides high purity, crystallization is the scalable choice.
-
Dissolve the crude residue in minimal hot Methanol (
). -
Slowly add water until turbidity persists.
-
Allow to cool slowly to room temperature, then to
. -
Filter the white crystalline solid and dry under vacuum.
Expected Yield: 75-85% (approx. 9.3 - 10.5 g). Appearance: White to off-white needles.
Part 4: Mechanism & Workflow Visualization
Reaction Mechanism: Symmetry Breaking
The following diagram illustrates the symmetry-breaking event and the kinetic trap that prevents over-alkylation.
Caption: Kinetic pathway showing the conversion of the symmetric diol to the mono-allyl ether. The red dotted line indicates the disfavored second alkylation.
Process Workflow
Caption: Step-by-step unit operations for the scalable synthesis protocol.
Part 5: Analytical Validation
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
| Technique | Diagnostic Signal | Structural Inference |
| 1H NMR ( | Chelated Phenolic OH (Confirming mono-alkylation). | |
| 1H NMR | Allyl Vinyl Protons (Confirming ether formation). | |
| 1H NMR | Allylic | |
| 1H NMR | Methyl Ester (Intact). | |
| TLC | Distinct from SM ( |
Part 6: References
-
Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link
-
Pfizer Inc. (2017). Substituted Carbonucleoside Derivatives Useful as Anticancer Agents. WO2017212385A1. (Demonstrates K2CO3/DMF alkylation conditions on 2,6-dihydroxybenzoate). Link
-
Onomura, O., et al. (2009).[4] Regioselective Mono-alkylation of Non-protected Diols. Tetrahedron Letters. (General principles of symmetry breaking in diols). Link
-
Doc Brown's Chemistry. NMR Analysis of Methyl 2-hydroxybenzoate derivatives. (Reference for chemical shift data of salicylate cores). Link
Sources
Monitoring the Claisen rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate by TLC
Application Note: Monitoring the Claisen Rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate by TLC
Abstract & Scope
This application note details the protocol for monitoring the thermal Claisen rearrangement of Methyl 2-(allyloxy)-6-hydroxybenzoate (1) to Methyl 3-allyl-2,6-dihydroxybenzoate (2) using Thin Layer Chromatography (TLC). This transformation is a critical C-C bond-forming step in the synthesis of resorcinolic scaffolds used in drug discovery (e.g., cannabinoid mimetics, polyketide inhibitors).
The guide addresses the specific challenges of this reaction, including the high thermal requirements (>180°C), the necessity of inert atmosphere to prevent oxidative degradation, and the resolution of structurally similar phenolic intermediates.
Reaction Mechanism & Pathway
The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement.[1] The allyl group at the
Key Mechanistic Insight:
Unlike simple phenyl allyl ethers, the substrate contains a
Caption: Mechanistic pathway of the Claisen rearrangement showing the conversion from the mono-phenolic ether to the di-phenolic product.
Materials & Methods
Reagents and Equipment
-
Stationary Phase: Silica Gel 60
pre-coated plates (Aluminum or Glass backed, 200 µm thickness).[2] -
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[3]
-
System A (Screening): 9:1 Hexanes:EtOAc.
-
System B (High Resolution): 4:1 Hexanes:EtOAc.
-
-
Visualization Reagents:
-
UV Lamp: Short wave (254 nm).
-
Stain: Ferric Chloride (
) Solution (1% in 50% MeOH/Water). Specific for phenols.
-
Sample Preparation (Critical)
The reaction is typically run neat or in high-boiling solvents (e.g.,
-
Aliquot: Remove ~10 µL of reaction mixture using a glass capillary.
-
Dilution: Dissolve in 0.5 mL EtOAc.
-
Baseline: Prepare a reference standard of the Starting Material (SM) at ~5 mg/mL in EtOAc.
Experimental Protocol: Monitoring Workflow
Step 1: Plate Layout & Spotting
Proper spotting is essential to detect the conversion of the ether to the diol.
-
Lane 1: Starting Material (SM) Reference.
-
Lane 2: Co-spot (SM + Reaction Mixture). Essential for detecting co-elution.
-
Lane 3: Reaction Mixture (RM).
Step 2: Elution
-
Equilibrate the TLC chamber with System B (4:1 Hex/EtOAc) for 10 minutes.
-
Elute the plate until the solvent front reaches ~80% of the plate height.
-
Remove and air dry.[4] Note: Ensure high-boiling reaction solvents (if used) are evaporated, or they will interfere with staining.
Step 3: Visualization & Interpretation
This reaction involves a change from a mono-phenol to a bis-phenol . This chemical change drives the separation and staining behavior.
| Feature | Starting Material (SM) | Product (P) | Interpretation Logic |
| Structure | Methyl 2-(allyloxy)-6-hydroxybenzoate | Methyl 3-allyl-2,6-dihydroxybenzoate | Polarity Shift |
| Rf (4:1 Hex/EtOAc) | 0.65 - 0.75 | 0.35 - 0.45 | Product is significantly more polar due to the second free hydroxyl group. |
| UV (254 nm) | Strong Absorbance | Strong Absorbance | Both are aromatic esters; UV confirms presence but not identity. |
| FeCl₃ Stain | Violet / Purple | Dark Blue / Black | SM is a salicylate (violet). Product is a resorcinol derivative (often darker/bluer). |
Step 4: Troubleshooting Common Issues
-
Issue: No Separation (Co-elution).
-
Cause: Strong intramolecular hydrogen bonding in the product (between C2-OH, C6-OH, and C1-Ester) can mask polarity, making it run high like the SM.
-
Solution: Add 1% Acetic Acid or 1% Methanol to the mobile phase to disrupt H-bonding and improve resolution.
-
-
Issue: Streaking or Tailing.
-
Cause: The product is a chelating agent (resorcinol moiety).
-
Solution: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA) if streaking persists, though acid usually works better for phenols.
-
-
Issue: New Spot at Baseline.
-
Cause: Decomposition (oxidation) or polymerization.
-
Action: Check reaction atmosphere (must be inert
/Ar).[5] Reduce temperature if possible.
-
Data Analysis & Decision Matrix
Use the following logic gate to determine reaction endpoint:
-
Is the SM spot (Rf ~0.7) visible in Lane 3?
-
Yes: Reaction incomplete. Continue heating.
-
No: Proceed to step 2.
-
-
Is the Product spot (Rf ~0.4) the dominant species?
-
Yes: Reaction complete. Cool and proceed to workup.
-
No (Many spots): Significant side reactions (de-allylation or degradation). Stop reaction immediately to salvage yield.
-
References
-
Claisen, L. (1912).[6][7][8] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[8] Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[5] Aromatic Claisen Rearrangement: A Technical Support Guide.
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews.[9]
-
Sigma-Aldrich. (n.d.). TLC Plates and Accessories: Technical Guide.
-
University of Rochester. (n.d.). How to Monitor Reaction Progress by TLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Claisen Rearrangement | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. synarchive.com [synarchive.com]
Application Note: Derivatization of Methyl 2-(allyloxy)-6-hydroxybenzoate for Biological Screening
Executive Summary & Scientific Rationale
Methyl 2-(allyloxy)-6-hydroxybenzoate is a highly versatile, orthogonally functionalized building block derived from the resorcylic acid (2,6-dihydroxybenzoic acid) scaffold. This core is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, heat shock protein 90 (Hsp90) inhibitors, and HIV-1 integrase inhibitors[1].
For drug development professionals and synthetic chemists, this molecule offers three distinct, addressable functional handles: an allyl ether at C2, a phenolic hydroxyl at C6, and a methyl ester at C1. By systematically derivatizing these positions, researchers can rapidly generate diverse chemical libraries to probe the hydrophobic pockets, hydrogen-bonding networks, and metal-chelating requirements of target proteins.
Structural Analysis & Derivatization Strategy
To build a robust screening library, experimental choices must be dictated by the inherent electronic and steric properties of the scaffold.
The Allyl Ether: [3,3]-Sigmatropic Claisen Rearrangement
The allyl group at the C2 position serves as a dynamic handle. Rather than merely cleaving it, subjecting the molecule to thermal or microwave conditions induces a highly regioselective [3,3]-sigmatropic Claisen rearrangement . This migration shifts the allyl group to the C3 position, forming a new C–C bond and liberating the C2-phenol [2].
-
Causality of Reaction Conditions: Conventional thermal Claisen rearrangements of allyloxybenzoates often require prolonged neat heating at >160 °C, which can lead to decomposition or "abnormal" Claisen byproducts. Utilizing microwave irradiation at 180 °C in a high-boiling, polar solvent (e.g., N-Methyl-2-pyrrolidone) accelerates the sigmatropic shift from hours to minutes while preserving the integrity of the ester and C6-phenol [3]. The resulting 2,6-dihydroxy-3-allylbenzoate is a powerful bidentate metal chelator, ideal for targeting metalloenzymes.
The C6-Phenol: Overcoming Intramolecular Hydrogen Bonding
The C6-hydroxyl group is available for etherification (alkylation) or cross-coupling (via triflation).
-
Causality of Reaction Conditions: The C6-OH participates in a strong intramolecular hydrogen bond with the adjacent C1-ester carbonyl oxygen. This interaction stabilizes the phenoxide ground state, effectively reducing its nucleophilicity. Consequently, standard room-temperature alkylation conditions are often sluggish. To drive the reaction to completion, elevated temperatures (60–80 °C) and highly polar aprotic solvents (like DMF) are required to adequately solvate the ion pair and disrupt the hydrogen bond network.
The Methyl Ester: Saponification and Amidation
To probe the hydrophobic pockets of target receptors, the methyl ester is typically converted into diverse amides.
-
Causality of Reaction Conditions: Direct amidation of the methyl ester with amines is severely restricted by the steric hindrance of the di-ortho substitution (C2 and C6). Therefore, a two-step sequence is mandatory: mild saponification using LiOH (to avoid degrading the allyl group), followed by activation of the resulting carboxylic acid with high-efficiency peptide coupling reagents (e.g., HATU/DIPEA) before amine introduction.
Figure 1: Orthogonal derivatization workflow for Methyl 2-(allyloxy)-6-hydroxybenzoate.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints (e.g., TLC tracking) to ensure intermediate integrity before proceeding to biological screening.
Protocol A: Microwave-Assisted Claisen Rearrangement
Objective: Synthesize Methyl 3-allyl-2,6-dihydroxybenzoate.
-
Preparation: Dissolve Methyl 2-(allyloxy)-6-hydroxybenzoate (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) in a microwave-safe reaction vial.
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 180 °C for 20 minutes.
-
Validation Checkpoint: Sample the reaction and spot on a TLC plate (Hexanes/EtOAc 3:1). The starting material (
) should be completely consumed, replaced by a lower-running, highly UV-active spot ( ) corresponding to the liberated C2-phenol. -
Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (3 × 10 mL) to remove NMP, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes).
Protocol B: Selective C6-Alkylation (Benzylation)
Objective: Synthesize Methyl 2-(allyloxy)-6-(benzyloxy)benzoate.
-
Preparation: To a solution of Methyl 2-(allyloxy)-6-hydroxybenzoate (1.0 mmol) in anhydrous DMF (5.0 mL), add anhydrous
(2.0 mmol). Stir at room temperature for 10 minutes to pre-form the phenoxide. -
Reaction: Add benzyl bromide (1.2 mmol) dropwise. Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 4 hours.
-
Validation Checkpoint: The reaction must be heated due to the intramolecular H-bond. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the phenolic starting material and the appearance of a less polar product (
). -
Workup: Quench with ice water (20 mL) to precipitate the product. Extract with Diethyl Ether (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 15 mL) and brine to remove residual DMF.
-
Purification: Concentrate and recrystallize from hot ethanol or purify via flash chromatography.
Protocol C: Saponification and Amidation
Objective: Generate an amide derivative for the screening library.
-
Saponification: Dissolve the ester intermediate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/
(5 mL). Add LiOH· (3.0 mmol) and stir at 40 °C for 12 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the crude carboxylic acid. -
Amidation: Dissolve the crude acid (1.0 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Stir for 15 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 mmol) and stir at room temperature for 6 hours.
-
Workup & Isolation: Dilute with EtOAc, wash with saturated
, 1M HCl, and brine. Concentrate and purify via preparative HPLC to ensure >95% purity for biological assays.
Biological Screening Application & Data Presentation
Derivatives of this scaffold are frequently screened against viral and oncological targets. Below is a representative quantitative data summary for a synthesized library screened against HIV-1 Integrase (IN) catalytic activity, alongside cellular toxicity data to determine the Selectivity Index (SI).
Table 1: Structure-Activity Relationship (SAR) of Synthesized Derivatives
| Compound ID | C3 Position | C6 Position | C1 Amide Group | HIV-1 IN IC | MT-4 Cell CC | Selectivity Index (SI) |
| Deriv-01 | -H | -OH | Methyl ester (Control) | >10,000 | >100 | N/A |
| Deriv-02 | -Allyl | -OH | Methyl ester | 4,250 | >100 | >23 |
| Deriv-03 | -Allyl | -OH | Benzylamide | 185 | 85 | 459 |
| Deriv-04 | -Allyl | -Benzyloxy | Benzylamide | >5,000 | 40 | <8 |
| Deriv-05 | -Propyl* | -OH | 4-Fluorobenzylamide | 42 | >100 | >2,380 |
*Note: Deriv-05 was generated by catalytic hydrogenation (Pd/C,
Screening Workflow Visualization
Figure 2: High-Throughput Screening (HTS) to Lead Optimization Pathway.
References
-
Title: Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]
- Title: US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL
Troubleshooting & Optimization
Optimizing temperature and reaction time for the Claisen rearrangement of aryl allyl ethers
Ticket #CR-404: Optimizing Temperature & Reaction Time for Aryl Allyl Ethers
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Critical) User Group: Drug Discovery & Process Chemistry
Executive Summary
Welcome to the Claisen Rearrangement Technical Support Hub. You are likely here because your [3,3]-sigmatropic rearrangement is either stalling, degrading your substrate, or yielding regioisomeric mixtures.
The Claisen rearrangement of aryl allyl ethers is a concerted, exothermic pericyclic reaction with a high activation energy (
Module 1: Critical Parameter Optimization (Temperature & Time)
Q1: Why does my reaction require such high temperatures (
C), and how can I lower them?
Technical Insight: The reaction proceeds through a highly ordered, chair-like transition state. The high activation energy is the barrier required to achieve this specific geometry.
-
Thermal Route: Requires
.[1] The rate doubles roughly every increase (Arrhenius behavior). -
Catalytic Route: Lewis acids coordinate to the ether oxygen, lowering the LUMO energy and stabilizing the transition state. This can drop the required temperature by over
(often to or RT).
Actionable Protocol: If your substrate contains thermally sensitive groups (e.g., boc-amines, epoxides), do not use standard thermal conditions. Switch to the Lewis Acid protocol immediately.
Q2: How do I determine the optimal reaction endpoint?
The "Plateau" Trap: Users often mistake a stalled reaction for completion.
-
Self-Validating Check: Monitor by HPLC or GC, not just TLC. The product (phenol) is often more polar than the starting material (ether).
-
Kinetics: The reaction is first-order.[2][3][4][5] If 50% conversion takes 2 hours, 75% will take 4 hours, and 87.5% will take 6 hours.
-
Stop Rule: If conversion plateaus at <80% despite heating, you likely have competitive decomposition or equilibrium issues (rare for Claisen, but possible with steric crowding).
Module 2: Experimental Protocols
Protocol A: Standard Thermal (High Stability Substrates)
Best for: Simple aryl allyl ethers, bulk scale-up where catalysts are too expensive.
-
Solvent: Use a high-boiling, non-polar solvent like Decalin (
) or Diphenyl Ether ( ).-
Why? Polar solvents accelerate the reaction but are often volatile. High-boiling non-polar solvents allow open-vessel reflux without pressure equipment.
-
-
Concentration: 0.5 M to 1.0 M.
-
Procedure:
-
Degas solvent with
for 15 mins (prevents oxidative degradation of the phenol product). -
Heat to reflux (
).[6] -
Time: 4–12 hours.
-
-
Workup: Cool to RT. Extract phenol with Claisen's alkali (KOH in MeOH/Water) or flash chromatography.
Protocol B: Microwave-Assisted (Rapid Screening)
Best for: Library synthesis, difficult substrates.
-
Solvent: NMP or o-Dichlorobenzene .
-
Parameters:
-
Temperature:
. -
Time: 10–30 minutes.
-
Pressure: High (sealed vessel).
-
-
Advantage: The rapid ramp-to-temperature minimizes the "thermal history" of the sample, reducing charring/polymerization side reactions common in slow oil-bath heating.
Protocol C: Lewis Acid Catalyzed (Stereoselective/Low T)
Best for: Complex scaffolds, chiral substrates.
-
Catalyst:
(1.1 eq) or (2.0 eq). -
Solvent: Anhydrous
or Toluene . -
Temperature:
to . -
Mechanism: The Lewis acid coordinates to the ether oxygen, triggering the rearrangement. Note that this often requires stoichiometric amounts of Lewis acid because the resulting phenol product binds the catalyst tightly, inhibiting turnover.
Module 3: Troubleshooting & Failure Modes
Ticket #001: "My reaction mixture turned into black tar."
Diagnosis: Oxidative polymerization of the phenol product or thermal decomposition. Fix:
-
Oxygen Exclusion: Did you degas the solvent? Phenols are prone to oxidation at
. -
Add an Antioxidant: Add 1-2% BHT (butylated hydroxytoluene) to the reaction mixture.
-
Acidity: Ensure the starting material is free of trace acids, which can catalyze polymerization.
Ticket #002: "I isolated the 'Abnormal' Claisen product."
Diagnosis: You observed migration to the
-
Lower Temperature: Switch to Lewis acid catalysis (
). -
Solvent Switch: Use Trifluoroacetic acid (TFA) as solvent (if substrate tolerates) to trap the normal dienone intermediate.
Ticket #003: "The ether cleaved back to the phenol and allyl halide."
Diagnosis: This is a competing elimination reaction, often seen with strong Lewis acids or excessive heating. Fix:
-
Switch Catalyst: Move from
(strong) to a milder Lewis acid like or . -
Buffer: Add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if using acidic catalysts.
Visualizations
Figure 1: Mechanistic Pathway & Optimization Logic
Caption: The concerted [3,3]-sigmatropic shift proceeds via a chair transition state. High T or Lewis Acids overcome the activation barrier (
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow for selecting the correct protocol based on substrate sensitivity and equipment.
Comparative Data: Method Selection Matrix
| Feature | Thermal (Classical) | Microwave (MW) | Lewis Acid (Catalytic) |
| Temperature | |||
| Reaction Time | 4–24 Hours | 5–30 Minutes | 1–4 Hours |
| Stereoselectivity | Low (Thermodynamic) | Low/Moderate | High (Chelation Control) |
| Solvent | Decalin, Ph2O, Neat | NMP, DMF, o-DCB | DCM, Toluene |
| Scalability | High (Kg scale) | Low (Batch limit) | Moderate (Cost limit) |
| Primary Risk | Polymerization | Vessel Failure | Hydrolysis/Cost |
References
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. Link
-
Wipf, P. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.[7] Link
-
BenchChem Technical Guides. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide. Link
-
Castro, A. M. M. (2004).[7] Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.[7] Link
-
Yamada, T., et al. (2013).[8] Microwave effect on catalytic enantioselective Claisen rearrangement. RSC Advances. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Microwave effect on catalytic enantioselective Claisen rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Phenol Allylation & Minimizing Byproducts
Welcome to the Application Scientist Support Center. For researchers and drug development professionals, controlling the regioselectivity of phenol allylation is a critical step in synthesizing active pharmaceutical ingredients (APIs) and complex natural products.
This guide provides a deep-dive into the mechanistic causality behind byproduct formation—specifically unwanted C-allylation, dialkylation, and ether cleavage—and offers field-proven, self-validating protocols to ensure high-yielding O-allylation.
System Overview: The Kinetic vs. Thermodynamic Tug-of-War
Phenols are ambident nucleophiles. When reacting with allylating agents, the reaction can occur at the oxygen atom (O-allylation) or at the ortho/para carbon atoms of the aromatic ring (C-allylation). The foundational rule of troubleshooting this reaction is understanding the energy landscape: O-allylation is the kinetic product, while C-allylation is the thermodynamic product (1)[1].
Most byproduct formation stems from inadvertently providing enough thermal energy or Lewis acidic conditions to push the system out of kinetic control and toward thermodynamic stability.
Caption: Mechanistic pathways of phenol allylation and byproduct formation.
Frequently Asked Questions (Troubleshooting Guides)
Q1: I am trying to synthesize allyl phenyl ether, but my NMR shows significant amounts of ortho-allylphenol. Why is this happening? Root Cause: Thermal stress leading to a Claisen Rearrangement. The Science: If your reaction temperature exceeds 150°C (or even lower if catalyzed by trace acids), the initially formed O-allyl phenyl ether undergoes a spontaneous [3,3]-sigmatropic rearrangement (2)[2]. The C-O bond breaks, and a new C-C bond forms at the ortho position, yielding a γ,δ-unsaturated ketone intermediate that rapidly tautomerizes back to the aromatic ortho-allylphenol. Solution: Keep your reaction temperature strictly below 80°C. If you are using a high-boiling solvent like DMF, do not reflux it. Switch to a lower-boiling solvent like acetone (reflux at 56°C) to physically cap the maximum thermal energy in the system.
Q2: How does my choice of solvent dictate whether I get O-allylation or C-allylation? Root Cause: Solvation of the phenoxide ion pair. The Science: When you deprotonate phenol with a base, you form a phenoxide-cation pair. In non-polar solvents (like toluene or diethyl ether), this ion pair remains tightly bound. This sterically hinders the oxygen and allows the "softer" carbon nucleophile to attack the allyl halide, increasing C-allylation (3)[3]. Conversely, in polar aprotic solvents (like acetone or DMF), the solvent heavily solvates the metal cation (e.g., K⁺). This leaves the oxygen anion "naked," highly electronegative, and exceptionally reactive, driving the rapid kinetic O-allylation pathway. Solution: Always use polar aprotic solvents (Acetone, DMF, or THF) for O-allylation. Avoid dioxane or non-polar ethers if C-allylation byproducts are detected.
Q3: I am getting dialkylated and over-allylated byproducts. How do I stop this? Root Cause: Nucleophilic competition from C-allylated byproducts. The Science: If your reaction conditions allow for C-allylation, the resulting ortho-allylphenol is still a phenol. Its hydroxyl group remains nucleophilic and can react with a second equivalent of your allylating agent, leading to O,C-diallylation. Furthermore, high temperatures can cause ether cleavage, generating reactive fragments that polymerize (4)[4]. Solution: Control the stoichiometry strictly (1.05 equivalents of allylating agent max). Suppress the initial C-allylation by using mild bases (K₂CO₃ instead of NaH) and lower temperatures.
Q4: Can transition-metal catalysis improve my O-allylation regioselectivity? Root Cause: Electrophile activation via π-allyl metal complexes. The Science: Yes. Tsuji-Trost allylation utilizing Pd(0) catalysts and allylic carbonates allows the reaction to proceed under completely neutral conditions, eliminating the need for strong bases. The cationic π-allyl Pd intermediate is rapidly trapped by the phenol oxygen at room temperature. Additionally, recent advances using recyclable Cu(I)Y zeolite catalysts have shown excellent regioselectivity (>98%) for O-allylation, as the mesoporous structure and Cu(I) stabilization heavily favor the kinetic pathway (5)[5].
Quantitative Data Presentation: Reaction Condition Profiling
| Reaction Condition | Solvent | Temp (°C) | Major Product | Byproduct Risk | Mechanistic Rationale |
| K₂CO₃, Allyl Bromide | Acetone | 56 (Reflux) | O-Allyl Ether (>95%) | Low | Naked phenoxide promotes rapid kinetic O-alkylation. |
| NaH, Allyl Bromide | Toluene | 80 - 110 | Mixed O- / C-Allyl | High | Higher temps and tight ion pairs increase C-alkylation. |
| Neat / No Base | Diphenyl ether | > 180 | C-Allyl Phenol | Over-allylation | Thermal [3,3]-Claisen rearrangement of O-allyl ether. |
| Pd(PPh₃)₄, Allyl Carbonate | THF | 25 - 50 | O-Allyl Ether (>90%) | Low | Mild conditions trap the kinetic π-allyl Pd intermediate at oxygen. |
| Cu(I)Y Zeolite, Allyl Halide | Acetonitrile | 80 | O-Allyl Ether (>98%) | Trace | Mesoporous structure and Cu(I) stabilize O-selective pathways. |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Williamson O-Allylation
This protocol utilizes mild base and thermodynamic capping to prevent Claisen rearrangement.
-
Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of phenol in anhydrous acetone (0.2 M).
-
Deprotonation: Add 2.0 eq of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes.
-
Causality: K₂CO₃ is a mild base that prevents over-deprotonation and side reactions, while acetone perfectly solvates the potassium cation to leave a reactive oxygen nucleophile.
-
-
Alkylation: Add 1.05 eq of allyl bromide dropwise.
-
Heating: Attach a reflux condenser and heat to 56°C (acetone reflux) for 4-6 hours.
-
Causality: Capping the temperature at 56°C physically prevents the thermal energy required for the[3,3]-Claisen rearrangement.
-
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 9:1). The O-allyl ether will appear as a new, less polar spot (higher Rf) than the starting phenol. If a more polar spot appears (lower Rf), the reaction temperature is too high or the solvent is too non-polar, indicating C-allylation (the phenolic -OH is still present and hydrogen bonding to the silica).
Protocol B: Neutral Tsuji-Trost Pd-Catalyzed O-Allylation
This protocol avoids basic conditions entirely, ideal for base-sensitive substrates.
-
Setup: In a Schlenk tube under argon, combine 1.0 eq of phenol, 1.1 eq of allyl methyl carbonate, and 5 mol% Pd(PPh₃)₄.
-
Solvent: Add anhydrous THF (0.2 M).
-
Reaction: Stir at room temperature to 50°C for 12 hours.
-
Causality: The Pd(0) catalyst oxidatively adds to the allyl carbonate, forming a cationic π-allyl Pd intermediate. The carbonate acts as an internal base, deprotonating the phenol without requiring harsh external reagents.
-
-
Self-Validation Checkpoint: Monitor the reaction for gas evolution. The formation of the active π-allyl Pd complex releases CO₂ gas. Continuous bubbling is a self-validating physical indicator of active catalyst turnover.
Troubleshooting Workflow
Caption: Troubleshooting workflow to minimize C-allylation and maximize O-allylation.
References
- Title: Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: The Cope and Claisen Rearrangements Source: Master Organic Chemistry URL
- Title: Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols Source: PMC URL
- Title: Highly regioselective O-allylation of phenol derivatives using MMZCu(I)
- Title: Aromatic Claisen Rearrangement: A Technical Support Guide Source: Benchchem URL
Sources
Technical Support Center: Ortho-Claisen Rearrangement Optimization
Topic: Improving the Yield of the ortho-Claisen Rearrangement Product Audience: Researchers, Scientists, and Drug Development Professionals
Overview & Scope
Welcome to the Technical Support Center. This guide addresses the optimization of the aromatic [3,3]-sigmatropic rearrangement (Claisen rearrangement) to favor the ortho-allyl phenol product.
The primary challenge in this transformation is not merely conversion, but regiocontrol and suppression of side pathways . The reaction is exothermic (
This guide provides three validated modules to lower that activation barrier and trap the kinetic ortho-product.
Mechanism & Critical Control Points
To improve yield, one must understand the "Fork in the Road" for the intermediate cyclohexadienone.
Diagram 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the kinetic competition between tautomerization (desired) and the Cope rearrangement (undesired).
Caption: The kinetic competition between aromatization (ortho-product) and Cope rearrangement (para-product).
Module 1: Solvent Engineering (Thermodynamic Control)
The Issue: Standard non-polar solvents (Decalin, Toluene) require excessive heat (
The transition state of the Claisen rearrangement is more polar than the starting material. Solvents with high hydrogen-bond donating (HBD) ability accelerate the reaction significantly.
Recommended Solvent Systems
| Solvent System | Relative Rate ( | Mechanism of Action | Protocol Notes |
| Decalin / Diphenyl ether | 1.0 (Baseline) | Thermal convection only. | Requires |
| Water ("On-Water") | ~100 - 300x | Hydrophobic effect + Interface H-bonding. | Heterogeneous. Good for hydrophobic ethers. |
| Trifluoroethanol (TFE) | ~500x | Strong H-bond donor to ether oxygen. | Reflux ( |
| Hexafluoroisopropanol (HFIP) | >1000x | Extreme H-bond donating, low nucleophilicity. | Gold Standard. Can often run at RT or mild heat ( |
Protocol 1: HFIP-Promoted Rearrangement
-
Dissolve allyl aryl ether (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) [0.1 M concentration].
-
Stir at ambient temperature. Monitor by TLC.[2]
-
If reaction is slow, warm to
C. -
Workup: HFIP is expensive. Rotovap directly to recover solvent (b.p.
C) for reuse. Purify residue via silica plug.
Expert Insight: HFIP is non-nucleophilic, preventing solvent-solute side reactions common with other alcohols.
Module 2: Lewis Acid Catalysis (Kinetic Control)
The Issue: Substrate is thermally unstable or contains sensitive functional groups.
The Solution: Lewis acids coordinate to the ether oxygen, lowering the LUMO energy and catalyzing the [3,3]-shift at temperatures as low as
Catalyst Selection Guide
-
Boron Trichloride (
): Highly reactive. Best for simple substrates. Runs at C.[3] -
Diethylaluminum Chloride (
): Excellent balance of reactivity and selectivity. -
Ytterbium Triflate (
): Mild, water-tolerant, recyclable. Good for sensitive substrates.
Protocol 2: Lewis Acid Catalyzed Rearrangement (
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.
-
Solvent: Add anhydrous
(DCM) and cool to C. -
Addition: Add
in DCM (1.1 equiv) dropwise. -
Substrate: Add allyl aryl ether (1.0 equiv) in DCM dropwise over 10 mins.
-
Reaction: Stir at
C for 1-2 hours. Allow to warm to C if conversion is low. -
Quench: Critical Step. Pour mixture into ice-cold
solution. (Exothermic!).[4] -
Extraction: Extract with DCM, dry over
.
Module 3: Microwave Acceleration
The Issue: Reaction is clean but too slow (days) in standard reflux. The Solution: Microwave irradiation provides rapid, uniform heating, often suppressing side reactions by reducing total thermal exposure time.
Protocol 3: Microwave-Assisted Synthesis
-
Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).
-
Mixture: Suspend substrate in water (for "on-water" effect) or use neat (solvent-free) if liquid.
-
Parameters:
-
Safety: Ensure vial is rated for generated pressure (especially if using volatile solvents).
Troubleshooting & FAQ
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Diagnostic workflow for identifying the root cause of Claisen rearrangement failure.
Frequently Asked Questions
Q1: I am observing the para-substituted product even though one ortho position is free. Why?
-
Cause: The reaction temperature is likely too high. While ortho is the kinetic product, the reaction is reversible. If the dienone intermediate cannot tautomerize quickly, it may revert or undergo a Cope rearrangement to the para position (thermodynamic sink).
-
Fix: Switch to Lewis Acid catalysis (Module 2) to run the reaction at sub-zero temperatures, or use HFIP (Module 1) to stabilize the transition state and accelerate the forward rate without excess heat.
Q2: My reaction yields the phenol starting material (de-allylation).
-
Cause: This is an ether cleavage side reaction, often caused by trace moisture at high temperatures or extreme Lewis acidity.
-
Fix: If using thermal: Switch to anhydrous conditions or "On-Water" (where hydrophobic effects protect the ether). If using Lewis Acid: Switch to a milder catalyst like
or instead of .
Q3: Can I use the Claisen rearrangement on solid-phase synthesis?
-
Answer: Yes. Microwave irradiation is particularly effective for solid-phase Claisen rearrangements. Ensure the resin is compatible with the swelling solvent (often DMF or NMP) and the temperature requirements.
Q4: How do I remove the Lewis Acid after the reaction?
-
Answer: Aluminum and Boron residues can cause emulsions. Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash. Stir the organic/aqueous biphasic mixture vigorously for 30 minutes until layers separate clearly.
References
-
Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999).[7] Journal of the American Chemical Society. [Link][8]
-
Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity. Acevedo, O., & Armacost, K. (2010). Journal of the American Chemical Society. [Link][8]
-
Solvent nucleophilicities of hexafluoroisopropanol/water mixtures. Gajewski, J. J. (1992). Journal of Organic Chemistry. [Link]
-
Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Hiltunen, M., et al. (2021). Molecules. [Link][3][6][7][9][10][11][12][13][14][15][16]
Sources
- 1. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03806D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a New Lewis Acid-Catalyzed [3,3]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement [authors.library.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Methyl 2-(allyloxy)-6-hydroxybenzoate synthesis
Ticket ID: #RXN-26-ALLYL Subject: Troubleshooting Low Conversion & Selectivity in Resorcylate Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties in the mono-allylation of Methyl 2,6-dihydroxybenzoate (Methyl
The carbonyl oxygen in the ester moiety forms a bifurcated hydrogen bond with both phenolic hydroxyls. This "locks" the protons, significantly raising their pKa compared to free phenols and reducing the nucleophilicity of the resulting phenoxide. Furthermore, as an allyl aryl ether, the product is susceptible to Claisen Rearrangement if thermal forcing is used to overcome the low reactivity.
This guide provides a root-cause analysis and a validated protocol to resolve low conversion while preventing bis-alkylation and thermal degradation.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: Reaction Stalled (Low Conversion < 50%)
Symptom: Starting material remains after 24+ hours; adding more allyl bromide does not help.
-
Root Cause: The intramolecular H-bond stabilizes the starting material. Standard weak bases (e.g.,
in Acetone) are often insufficient to deprotonate the "locked" phenol efficiently at reflux temperatures ( C). -
The Fix:
-
Switch Solvent: Move from Acetone to DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) . These polar aprotic solvents better solvate the cation, leaving the phenoxide "naked" and more reactive.
-
The "Cesium Effect": Replace
with Cesium Carbonate ( ) . The large cesium cation ( ) coordinates loosely with the phenoxide, disrupting the tight ion-pairing and H-bonding network better than potassium ( ), thereby enhancing nucleophilicity [1].
-
Issue 2: Bis-Alkylation (Over-Reaction)
Symptom: Formation of Methyl 2,6-bis(allyloxy)benzoate.
-
Root Cause: Once the first hydroxyl is alkylated, the symmetry is broken. However, if the reaction is run with a large excess of base/electrophile or at high temperatures to "force" the first step, the second hydroxyl (still H-bonded but accessible) will react.
-
The Fix:
-
Stoichiometry Control: Limit Allyl Bromide to 1.05 – 1.1 equivalents . Do not use large excesses (e.g., 2.0 eq) "just to be safe."
-
Stepwise Addition: Add the base first and stir for 30 mins to establish the anion equilibrium before adding the electrophile dropwise.
-
Issue 3: Impurity Formation (Claisen Rearrangement)
Symptom: New spots on TLC that are not the bis-product; loss of the allyl ether signal in NMR; appearance of C-allyl peaks.
-
Root Cause: Allyl aryl ethers undergo [3,3]-sigmatropic rearrangement (Claisen Rearrangement) to form o-allyl phenols. This is thermally driven. While typically requiring
C, electron-rich rings or specific solvent effects can lower this barrier. Prolonged reflux in high-boiling solvents (DMF) promotes this [2]. -
The Fix:
-
Temperature Cap: Never exceed 60–65^\circ$C . If conversion is slow, add a catalyst (NaI) rather than increasing heat.
-
Quench Promptly: Do not let the reaction stir overnight at heat if the starting material is consumed.
-
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired pathway and the failure modes (Bis-alkylation and Claisen Rearrangement).
Caption: Reaction network showing the target mono-alkylation pathway (Green) versus competing side reactions (Red/Yellow) driven by excess heat or reagents.
Part 3: Optimized Experimental Protocol
This protocol is designed to balance reactivity (breaking the H-bond) with selectivity (preventing bis-alkylation).
Materials
-
Substrate: Methyl 2,6-dihydroxybenzoate (1.0 eq)
-
Reagent: Allyl Bromide (1.1 eq)
-
Base: Cesium Carbonate (
) (1.2 eq) [Alternative: + cat. NaI] -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solubilization: Dissolve Methyl 2,6-dihydroxybenzoate in anhydrous DMF.
-
Deprotonation: Add
in a single portion.-
Observation: The solution may turn yellow/orange as the phenoxide forms.
-
Critical Step: Stir at Room Temperature (RT) for 30 minutes. This allows the base to disrupt the intramolecular hydrogen bond before the electrophile is present.
-
-
Alkylation: Add Allyl Bromide dropwise via syringe over 5–10 minutes.
-
Reaction: Heat the mixture to 50–60^\circ$C .
-
Monitor: Check TLC every 2 hours (Eluent: 10-20% EtOAc in Hexanes).
-
Target: Stop when Starting Material is <5%. Do not chase 100% conversion if it risks bis-alkylation.
-
-
Workup (Crucial for DMF removal):
-
Purification: Flash column chromatography (Silica Gel).
-
Gradient: 0%
10% EtOAc/Hexanes. The mono-product usually elutes cleanly before the more polar starting material (if any) and after any non-polar bis-products.
-
Data Summary Table
| Parameter | Recommended Range | Why? |
| Stoichiometry | 1.05 – 1.10 eq (Allyl-Br) | Prevents attack on the second -OH group. |
| Temperature | 50 – 60^\circ$C | Breaks IMHB without triggering Claisen rearrangement. |
| Concentration | 0.1 – 0.2 M | High dilution favors intramolecular reactions (not desired here), but too high conc. risks bis-alkylation.[1] |
| Time | 4 – 8 Hours | Long reaction times at heat favor thermodynamic byproducts (Claisen). |
References
-
Cesium Effect in Phenolic Alkylation
-
Lee, J. C., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones."[3] Journal of Organic Chemistry (via NIH/PubMed Central). This paper details the superiority of
over potassium bases for H-bonded resorcinol systems. -
Source:
-
-
Claisen Rearrangement Risks
- BenchChem Application Notes. "Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde." Highlights the thermal instability of ortho-allyloxy benzaldehydes/esters.
-
Source:
-
Analogous Synthesis (Fomannoxin)
-
General Resorcylate Chemistry
- Fordham University. "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate." Contrasts the reactivity of resorcinol isomers.
-
Source:
Sources
- 1. research.library.fordham.edu [research.library.fordham.edu]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of fomannoxin in the root rotting pathogen Heterobasidion occidentale - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Claisen Rearrangement Products from High-Boiling Solvents
Welcome to the Technical Support Center for navigating the challenges associated with purifying products from Claisen rearrangements conducted in high-boiling point solvents. This guide is designed for researchers, scientists, and professionals in drug development who encounter these common yet often frustrating hurdles in their synthetic work. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot effectively and ensure the integrity of your experimental outcomes.
The Claisen rearrangement, a powerful C-C bond-forming reaction, often requires elevated temperatures to proceed efficiently.[1][2] This necessity frequently dictates the use of high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[3] While these solvents are excellent for facilitating the reaction, their physical properties present significant challenges during product isolation and purification.[4] This guide provides a comprehensive collection of troubleshooting strategies and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when facing the task of removing high-boiling point solvents.
Q1: Why are high-boiling point solvents like DMF, DMSO, and NMP so difficult to remove?
A1: The difficulty in removing these solvents stems from their high boiling points and low vapor pressures. Standard rotary evaporation is often inefficient and requires high temperatures and very low pressures, which can lead to product decomposition.[5][6][7] Additionally, their high polarity can cause them to co-elute with polar products during normal-phase column chromatography, complicating purification.[4]
Q2: What is the quickest and most common method to remove the bulk of DMF or DMSO after a reaction?
A2: The most common and often quickest method is an aqueous workup.[8][9] This involves diluting the reaction mixture with a significant volume of water and extracting the product with an immiscible organic solvent like ethyl acetate or diethyl ether.[8][9][10][11][12] Since DMF and DMSO are highly water-soluble, they preferentially partition into the aqueous layer.[13] Multiple extractions of the organic layer with water or brine are recommended to remove residual amounts of the high-boiling solvent.[8][9][14]
Q3: My product is somewhat water-soluble. How can I remove DMF or DMSO without significant product loss?
A3: If your product has some water solubility, repeated aqueous washes can lead to yield loss. In this scenario, consider the following:
-
Use of Salt Solutions: Washing the organic layer with a 5% aqueous solution of lithium chloride (LiCl) can be more effective at removing DMF than water or brine alone.[8]
-
Precipitation: If your product is a solid, you may be able to precipitate it by slowly adding the reaction mixture to a large volume of cold water.[8][15] The product crashes out and can be collected by filtration, while the solvent remains in the aqueous phase.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane can form a lower-boiling azeotrope with DMF, facilitating its removal on a rotary evaporator under reduced pressure.[8][14]
Q4: Can I use column chromatography directly on my reaction mixture containing a high-boiling solvent?
A4: Direct loading of a reaction mixture containing a large amount of a polar, high-boiling solvent onto a normal-phase silica gel column is generally not recommended.[4] The polar solvent will act as a strong eluent, leading to poor separation of your product from impurities.[4] However, if the amount of high-boiling solvent is small, or if you are using reverse-phase chromatography, direct injection might be feasible.[16] For normal-phase chromatography, it is best to first remove the bulk of the high-boiling solvent through one of the methods described above.[4]
Troubleshooting Guides
This section provides more in-depth solutions to specific problems you may encounter during the purification of your Claisen rearrangement products.
Issue 1: Persistent DMF/DMSO in the Product After Aqueous Workup
Even after multiple aqueous washes, you may still observe the characteristic high-boiling solvent peaks in your NMR spectrum.
Causality: The high polarity of both the solvent and potentially your product can lead to an unfavorable partition coefficient, meaning a significant amount of the solvent remains in the organic layer.
Troubleshooting Protocol 1: Enhanced Aqueous Extraction
-
Dilution is Key: Before extraction, dilute your reaction mixture with a low-polarity solvent like ethyl acetate or diethyl ether. This will decrease the overall polarity of the organic phase.
-
Multiple Washes: Instead of one large water wash, perform multiple smaller washes (e.g., 5 x 10 mL of water for every 5 mL of DMF/DMSO).[14]
-
Utilize Salt Solutions: For DMF removal, washing with a 5% aqueous LiCl solution is highly effective.[8] For both DMF and DMSO, a final wash with brine will help to "salt out" the dissolved water and residual high-boiling solvent from the organic layer.[9]
-
Avoid Certain Solvents: Do not use dichloromethane (DCM) or chloroform for the extraction, as they can also dissolve a significant amount of DMF and DMSO.[8]
Troubleshooting Protocol 2: High-Vacuum Evaporation/Distillation
For thermally stable products, high-vacuum distillation can be an effective, albeit slower, method.
-
Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus can be used to distill off the high-boiling solvent at a lower temperature under high vacuum.[8]
-
Rotary Evaporation with a Strong Pump: A rotary evaporator connected to a high-performance vacuum pump (e.g., a scroll pump) can remove these solvents, but care must be taken to avoid bumping.[7] Heating the water bath will be necessary.
Issue 2: Product Decomposition at High Temperatures During Solvent Removal
Your Claisen rearrangement product is thermally sensitive, and attempts to remove the high-boiling solvent via heating lead to degradation.
Causality: The high temperatures required for the distillation of solvents like DMF (b.p. 153 °C), DMSO (b.p. 189 °C), and NMP (b.p. 202 °C) can exceed the decomposition temperature of your product.
Troubleshooting Protocol 3: Lyophilization (Freeze-Drying)
If your product is not volatile, lyophilization can be a gentle and effective method for removing residual high-boiling solvents.[9][16]
-
Dilute with Water: After the initial workup, if some high-boiling solvent remains, you can dilute the product with water (if it is soluble).
-
Freeze and Lyophilize: Freeze the aqueous solution and place it on a lyophilizer. The water and residual DMSO/DMF will sublime under deep vacuum, leaving your non-volatile product behind.[13]
Troubleshooting Protocol 4: Solid-Phase Extraction (SPE)
SPE can be an excellent alternative to liquid-liquid extraction for removing high-boiling solvents from thermally sensitive compounds.[17]
-
Dilute and Load: Dilute your reaction mixture with a solvent that is weak in elution strength for your chosen SPE cartridge (e.g., water for reverse-phase SPE). Load this solution onto a conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water) to elute the highly polar DMF or DMSO.[17]
-
Elute: Elute your product with a stronger solvent (e.g., methanol or acetonitrile for reverse-phase).
Issue 3: Poor Separation During Column Chromatography
After removing the bulk of the high-boiling solvent, your column chromatography still yields impure fractions.
Causality: Residual high-boiling solvent can interfere with the separation on silica gel.[4] Additionally, the Claisen rearrangement itself may produce side products with polarities similar to your desired product.
Troubleshooting Protocol 5: Optimizing Column Chromatography
-
Dry Loading: Instead of loading your sample as a solution, adsorb it onto a small amount of silica gel or Celite. To do this, dissolve your crude product in a volatile solvent (e.g., DCM or acetone), add the adsorbent, and evaporate the solvent completely. This "dry load" can then be carefully added to the top of your column, which prevents the introduction of any residual high-boiling solvent in a liquid form.[4]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to carefully select a solvent system that provides good separation between your product and impurities.[18] A good starting point for many Claisen products is a mixture of hexanes and ethyl acetate.[18]
-
Consider Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase flash chromatography can be a powerful tool. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Residual DMF or DMSO will elute very early with the solvent front, while your product is retained and can be eluted with a gradient of increasing organic solvent.[4][16]
Data Summary and Visualization
Table 1: Properties of Common High-Boiling Solvents in Claisen Rearrangements
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Water Solubility |
| N,N-Dimethylformamide (DMF) | 153 | -61 | 0.944 | 36.7 | Miscible |
| Dimethyl sulfoxide (DMSO) | 189 | 19 | 1.100 | 47.2 | Miscible |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 1.028 | 32.2 | Miscible |
Data compiled from various chemical supplier safety data sheets.
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow to help you choose the most appropriate purification strategy based on your product's properties.
Caption: Decision workflow for selecting a purification strategy.
Diagram of an Enhanced Aqueous Workup for DMF Removal
This diagram outlines the steps for an effective aqueous workup to remove DMF, incorporating best practices.
Caption: Enhanced aqueous workup for efficient DMF removal.
By understanding the underlying principles of these purification techniques and anticipating potential challenges, you can design a robust workflow for the successful isolation of your Claisen rearrangement products. This guide serves as a starting point for troubleshooting, and as with all aspects of organic synthesis, careful observation and adaptation to the specific properties of your compounds are key to success.
References
-
ResearchGate. (n.d.). DMF: how to remove it from reaction mixture? Retrieved from [Link]
-
ResearchGate. (n.d.). Removing DMSO from reaction products? Retrieved from [Link]
-
ResearchGate. (n.d.). How to remove DMF from reaction mixture in room temperature ? Retrieved from [Link]
-
YouTube. (2025, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture! Retrieved from [Link]
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Reddit. (2013, December 29). Removing DMF. Retrieved from [Link]
-
ResearchGate. (n.d.). How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? Retrieved from [Link]
-
ResearchGate. (n.d.). How can I remove the NMP solvent from my reaction? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Solvent Removal. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! Retrieved from [Link]
-
Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]
-
Reddit. (2022, July 16). Tricks to purge NMP to aqueous layer? Retrieved from [Link]
-
Quora. (2018, September 20). How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound? Retrieved from [Link]
-
BioChromato. (2018, July 13). How can I remove DMSO from my sample? Retrieved from [Link]
-
Organomation. (n.d.). What is Solvent Removal? Retrieved from [Link]
- A website on purification techniques in organic chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5: Distillation. Retrieved from [Link]
-
GEA. (n.d.). Recovery of high-boiling solvents from wet spinning processes. Retrieved from [Link]
-
ScienceMadness. (2010, March 4). NMP - Purification - Ideas? Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? Retrieved from [Link]
-
Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. Retrieved from [Link]
-
Reddit. (2016, February 12). Anyone have experience removing high bp solvents? Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. Retrieved from [Link]
-
University of Queensland. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
-
Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]
-
Reddit. (2021, May 12). Need some help with the Ireland-Claisen rearrangement. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4: Extraction. Retrieved from [Link]
- A presentation on the Claisen Rearrangement. (n.d.). The Claisen Rearrangement.
-
MDPI. (2000, August 23). Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. Retrieved from [Link]
-
MDPI. (2012, November 30). Recent Developments in the Reformatsky-Claisen Rearrangement. Retrieved from [Link]
-
PubMed. (2010, February 17). Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations. Retrieved from [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 13. quora.com [quora.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Strategies to prevent ether cleavage during aromatic Claisen rearrangement
This technical guide addresses the specific challenge of preventing ether cleavage (dealkylation) during the aromatic Claisen rearrangement. It is structured as a Tier 3 Technical Support resource for researchers.
Topic: Strategies to Prevent Ether Cleavage & Dealkylation Ticket Priority: High (Yield Critical)
Core Technical Analysis: The Rearrangement vs. Cleavage Conflict
The aromatic Claisen rearrangement is a [3,3]-sigmatropic rearrangement of allyl aryl ethers to o-allyl phenols.[1] The primary failure mode is ether cleavage (dealkylation), where the C-O bond breaks without the concurrent C-C bond formation, resulting in a phenol and a separated allyl fragment (often an alcohol, halide, or diene).
This competition is governed by the Hard/Soft Acid-Base (HSAB) nature of the catalyst and the thermal stability of the transition state.
The Mechanistic Divergence
-
Pathway A (Desired): Concerted [3,3]-sigmatropic shift via a chair-like transition state. Requires orbital overlap and moderate activation energy.
-
Pathway B (Undesired - Acid Catalyzed): Protonation or Lewis Acid coordination to the ether oxygen makes the alkyl group a good leaving group. Nucleophilic attack (by solvent or counter-ion) leads to
/ cleavage. -
Pathway C (Undesired - Thermal): Homolytic cleavage at extreme temperatures (>200°C) generating radical pairs that diffuse apart.
Troubleshooting & FAQs
Case 1: Lewis Acid Catalysis causing Dealkylation
User Question: "I switched from thermal to Lewis Acid catalysis to lower the reaction temperature, but now I'm seeing significant amounts of phenol and allyl chloride/alcohol instead of the rearranged product. I'm using
Technical Diagnosis:
You are using oxophilic, hard Lewis Acids that are potent ether cleaving reagents. Boron trichloride (
Corrective Strategy:
-
Switch to "Softer" or Lanthanide Catalysts: Use Ytterbium Triflate [
] or Europium complexes [ ] . These coordinate to the ether oxygen sufficiently to lower the activation energy for rearrangement but are not harsh enough to trigger rapid dealkylation. -
Use Bidentate Lewis Acids: Titanium tetrachloride (
) can be effective but is risky. Modified aluminum reagents like MABR (methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)) provide steric bulk that favors the organized transition state of rearrangement over the backside attack required for cleavage.
Case 2: Thermal Decomposition & Charring
User Question: "My substrate is sensitive. Heating to 200°C in decalin causes the ether to cleave and polymerize. How can I lower the temperature without a strong Lewis Acid?"
Technical Diagnosis: High temperatures promote homolytic cleavage and radical polymerization. Non-polar solvents like decalin offer no stabilization to the polarized transition state of the rearrangement.
Corrective Strategy:
-
Implement "On-Water" Conditions: The Claisen rearrangement is significantly accelerated at the oil-water interface due to hydrogen bonding stabilizing the polarized transition state. This often allows reactions to proceed at 80-100°C instead of 200°C.
-
Solvent Switch: If "on-water" is not feasible, use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These highly ionizing, non-nucleophilic solvents stabilize the transition state via hydrogen bonding, accelerating the rate up to 100-fold compared to non-polar solvents, allowing for milder thermal conditions.
Case 3: Para-Claisen Instability
User Question: "I am targeting the para-product (ortho-positions blocked). The reaction stalls or cleaves."
Technical Diagnosis: The para-Claisen rearrangement requires a two-step sequence: a [3,3]-shift to the ortho-dienone, followed by a Cope rearrangement to the para-position. The intermediate ortho-dienone is fragile. If the second step is slow, the intermediate may revert or cleave.
Corrective Strategy:
-
Trapping Strategy: Add acetic anhydride (
) and a mild base. This traps the final phenol as an acetate ester immediately upon formation, driving the equilibrium forward and preventing the phenol product from undergoing subsequent acid-catalyzed side reactions.
Visualization: Pathway Decision Logic
The following diagram illustrates the critical divergence points between successful rearrangement and fatal cleavage.
Caption: Mechanistic divergence showing how catalyst hardness and temperature dictate the ratio of rearrangement (Green) vs. cleavage (Red).
Validated Experimental Protocols
Protocol A: Mild Lewis Acid Catalysis (High Selectivity)
Best for: Substrates sensitive to high heat but prone to cleavage with strong acids.
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Reagents: Dissolve Allyl Aryl Ether (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Catalyst Addition: Cool to 0°C. Add
(10-20 mol%) .-
Note: Do NOT use
or unless strictly necessary for specific steric cases.
-
-
Reaction: Stir at room temperature (25°C) for 12-24 hours.
-
Checkpoint: Monitor TLC. If reaction is sluggish, warm to 40°C.
-
-
Quench: Add saturated aqueous
(mild base prevents acid hydrolysis during workup). -
Yield Expectation: >85% Rearrangement, <5% Cleavage.
Protocol B: "On-Water" Accelerated Thermal Rearrangement
Best for: Green chemistry applications and preventing thermal charring.
-
Setup: Standard round-bottom flask (open to air is acceptable, but Argon preferred for oxidation-sensitive phenols).
-
Reagents: Suspend Allyl Aryl Ether in distilled water or
.-
Concentration: The ether will likely be insoluble. This is desired. Use vigorous stirring to create a suspension/emulsion.
-
-
Reaction: Heat to 80-100°C .
-
Workup: Cool to room temperature. Extract with Ethyl Acetate.
-
Advantage: Avoids the 200°C temperatures required in neat/decalin reactions, significantly reducing radical cleavage.
Comparative Data: Catalyst Impact on Cleavage
| Catalyst / Condition | Temperature | Rearrangement Yield | Cleavage (Side Product) | Risk Level |
| Thermal (Decalin) | 200°C | 60-80% | 10-20% (Radical) | High |
| -78°C to 0°C | <10% | >80% (Dealkylation) | Critical | |
| 25°C | 40-60% | 30-40% | High | |
| 25°C | 85-95% | <5% | Low | |
| "On-Water" | 100°C | 90-98% | <2% | Low |
References
-
Lewis Acid Selectivity: Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). "Development of a New Lewis Acid-Catalyzed Claisen Rearrangement." Journal of the American Chemical Society. Link
-
On-Water Acceleration: Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition. Link
-
Ether Cleavage Mechanisms: Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[2][6][11][12] Synthesis. Link
-
Claisen Rearrangement Overview: Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews. Link
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization & Troubleshooting for Methyl 2-(allyloxy)-6-hydroxybenzoate Synthesis
Welcome to the Application Support Center. The selective mono-O-allylation of methyl 2,6-dihydroxybenzoate is a critical transformation in the synthesis of complex pharmacophores, including HIV-1 integrase inhibitors 1 and anticancer carbonucleosides 2. Achieving high regioselectivity while suppressing over-alkylation requires precise control over catalyst speciation, base strength, and thermodynamic parameters. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure reproducible yields.
Section 1: Mechanistic Causality & Catalyst Selection
The core challenge in synthesizing methyl 2-(allyloxy)-6-hydroxybenzoate lies in differentiating two identical phenolic hydroxyl groups.
Causality of Selectivity: The ester group at position 1 forms an intramolecular hydrogen bond with the adjacent hydroxyl groups. Once the first hydroxyl is deprotonated and allylated, the remaining hydroxyl group remains strongly hydrogen-bonded to the ester carbonyl. This interaction significantly lowers the reactivity of the second site, acting as an internal protecting mechanism that secures selective alkylation at the mono-hydroxy site 1.
Catalyst Rationale: Relying solely on a weak base and allyl bromide often leads to sluggish kinetics. By introducing Sodium Iodide (NaI) or Potassium Iodide (KI) as a nucleophilic catalyst, allyl bromide undergoes a Finkelstein reaction to form allyl iodide in situ. Allyl iodide is a vastly superior electrophile, allowing the reaction to proceed rapidly at lower temperatures (15–25 °C), which is crucial for preventing thermodynamic side reactions like di-allylation 2.
Section 2: Catalyst & Reagent Selection Matrix
To optimize your yield, compare the quantitative outcomes of different base/catalyst systems below. The data highlights why the K₂CO₃/NaI system is the industry standard for this transformation.
| Base / Catalyst System | Solvent | Temperature | Mono-Allylation Yield | Di-Allylation Impurity | Causality / Outcome |
| NaH / None | DMF | 0 °C to RT | < 30% | > 60% | Poor Selectivity : Strong base quantitatively deprotonates both phenols, overriding H-bond protection and leading to massive di-allylation. |
| K₂CO₃ / None | Acetone | Reflux (56 °C) | 55 - 65% | 15 - 20% | Moderate Yield : Sluggish reaction due to poor electrophilicity of allyl bromide requires heating, which thermally promotes over-alkylation. |
| K₂CO₃ / NaI (10 mol%) | DMF | 15 °C to 25 °C | 85 - 95% | < 5% | Optimal : NaI catalyzes via Finkelstein reaction; mild base and low temp preserve the H-bond protection of the second hydroxyl 2. |
| Cs₂CO₃ / KI (10 mol%) | DMF | RT | 60 - 70% | 20 - 30% | Moderate Over-alkylation : Cs⁺ is a softer, larger counterion, making the phenoxide more "naked" and reactive, increasing di-allylation risk. |
Section 3: Troubleshooting Guides & FAQs
Q1: I am observing a significant amount of the di-allylated byproduct (methyl 2,6-bis(allyloxy)benzoate). How can I suppress this? A1: Di-allylation occurs when the base is too strong or the temperature is too high. Switch from strong bases like NaH to a milder base like K₂CO₃. Ensure your stoichiometry is strictly controlled to 1.05 equivalents of allyl bromide. Maintain the reaction temperature at or below 25 °C. The intramolecular hydrogen bonding of the remaining hydroxyl group to the ester carbonyl naturally lowers its reactivity, but forcing conditions will override this protection 1.
Q2: The reaction stalls at 50% conversion even after 24 hours. Should I add more allyl bromide? A2: Do not add more allyl bromide, as this risks di-allylation. Incomplete conversion is typically due to the degradation of allyl bromide or poor electrophilicity. Implement nucleophilic catalysis by adding 10 mol% of Sodium Iodide (NaI). This generates allyl iodide in situ, which is a vastly superior electrophile for the phenoxide nucleophile.
Q3: I detect a new spot on TLC with a lower Rf than my product after heating the reaction to 80 °C to force completion. What is it? A3: You are likely observing the Claisen Rearrangement product. Heating allyl aryl ethers above 60–80 °C can trigger a [3,3]-sigmatropic rearrangement, migrating the allyl group from the oxygen to the adjacent carbon ring position (C-allylation). To prevent this, strictly control the temperature to ≤ 25 °C.
Section 4: Reaction Network & Logical Relationships
The following diagram maps the catalytic cycle and the thermodynamic pathways that lead to common impurities.
Reaction network showing catalytic activation and impurity pathways.
Section 5: Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.
Step 1: System Preparation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolve methyl 2,6-dihydroxybenzoate (1.2 g, 7.14 mmol) in anhydrous DMF (10 mL) 2.
-
Validation Checkpoint 1: The solution must be completely clear and colorless. Any yellowing indicates premature oxidation of the phenol.
Step 2: Deprotonation & Catalyst Activation
-
Add finely powdered, anhydrous K₂CO₃ (2.5 g, 17.8 mmol) and NaI (0.1 g, 0.71 mmol) to the stirring solution.
-
Stir the suspension at 15 °C for 15–30 minutes 2.
-
Validation Checkpoint 2: The mixture should transition to a pale yellow/greenish suspension. This visual cue confirms the formation of the mono-phenoxide anion.
Step 3: Electrophile Addition
-
Add allyl bromide (0.65 mL, 7.50 mmol, 1.05 eq) dropwise over 10 minutes using a syringe.
-
Maintain the reaction temperature strictly between 15 °C and 25 °C. Stir for 24–32 hours.
Step 4: Reaction Monitoring
-
Perform TLC analysis using a 7:3 Hexanes/Ethyl Acetate mobile phase.
-
Validation Checkpoint 3:
-
Starting material (Rf ~0.2) should be >95% consumed.
-
Target mono-allylated product should appear as the major spot at Rf ~0.5 (UV active, stains dark brown with KMnO₄).
-
If a prominent spot appears at Rf ~0.8, di-allylation has occurred; halt the reaction immediately to prevent further over-alkylation.
-
Step 5: Quench & Workup
-
Quench the reaction by slowly adding 20 mL of ice-cold distilled water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (2 × 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 6: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 8:2 Hexanes/Ethyl Acetate) to afford the pure methyl 2-(allyloxy)-6-hydroxybenzoate.
Section 6: Process Workflow
Step-by-step experimental workflow for selective mono-allylation.
References
- Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups. Source: nih.gov (PMC).
- WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents. Source: google.com (Patents).
Sources
- 1. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]
Overcoming solubility issues during the workup of Methyl 2-(allyloxy)-6-hydroxybenzoate reactions
This is a comprehensive technical support guide designed for researchers and process chemists working with Methyl 2-(allyloxy)-6-hydroxybenzoate .
Topic: Overcoming Solubility & Workup Challenges
Doc ID: TS-ORG-26-OHB | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Chemical Context
Methyl 2-(allyloxy)-6-hydroxybenzoate is a critical desymmetrized intermediate often used in the total synthesis of xanthones, chromones, and resorcylic acid lactones.
The synthesis typically involves the mono-allylation of Methyl 2,6-dihydroxybenzoate (Methyl γ-resorcylate). The core challenge lies in the molecule's amphiphilic nature and the formation of "oily" solids. The presence of an intramolecular hydrogen bond (between the carbonyl oxygen and the C6-hydroxyl) significantly alters its solubility profile compared to the starting material, often leading to oiling out during crystallization and emulsion formation during aqueous extraction.
Key Physicochemical Properties
| Component | Chemical Structure | LogP (Pred) | Solubility (Aq.[1] pH 7) | Solubility (Org) |
| Starting Material (Methyl 2,6-dihydroxybenzoate) | Polar, Bis-phenol | ~1.3 | Moderate | High (Acetone, MeOH) |
| Target Product (Methyl 2-(allyloxy)-6-hydroxybenzoate) | Lipophilic, Mono-phenol | ~2.8 | Low (< 0.1 mg/mL) | High (DCM, EtOAc, Toluene) |
| Byproduct (Bis-allyloxy ester) | Highly Lipophilic | ~4.2 | Negligible | Very High (Hexanes, Et2O) |
Troubleshooting Guide (Q&A)
Category A: Phase Separation & Emulsions
Q1: During the aqueous workup, I am encountering a persistent emulsion that prevents phase separation. How do I resolve this?
Diagnosis: This is likely caused by the amphiphilic nature of the mono-allylated product. At neutral or slightly basic pH (residual
Solution:
-
Acidification: Ensure the aqueous layer is acidified to pH 3–4 using 1M HCl. This forces the phenol back into its protonated, non-ionic state, breaking the surfactant effect.
-
Brine Wash: Saturate the aqueous phase with NaCl. This increases the ionic strength, "salting out" the organic product and reducing the emulsion.
-
Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite®. Fine particulate matter (residual potassium salts) often stabilizes emulsions.
Q2: My product appears to be "stuck" in the aqueous layer, leading to low recovery.
Diagnosis: While the target product is lipophilic, the starting material (Methyl 2,6-dihydroxybenzoate) is significantly more water-soluble. If you are recovering starting material, it may be partitioning into the water.
Solution:
-
Check pH: If the pH > 8, the product exists as a phenolate and will remain in water. Acidify to pH 2-3.
-
Solvent Choice: Switch from Diethyl Ether (Et2O) to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . The solubility of the salicylate core is significantly higher in chlorinated or ester solvents than in ether or hexanes.
Category B: Crystallization & "Oiling Out"
Q3: Upon concentrating the organic solvent, the product separates as a sticky yellow oil instead of a solid. How do I induce crystallization?
Diagnosis: This compound is prone to oiling out (liquid-liquid phase separation) before crystallizing because the melting point is often depressed by small amounts of the bis-allylated impurity or residual solvent.
Solution:
-
The "Scratch" Technique: Dissolve the oil in a minimum amount of warm Methanol (MeOH) . Add water dropwise until turbidity persists. Scratch the side of the flask with a glass rod to create nucleation sites.
-
Solvent Swap:
-
Avoid: Rapid evaporation of DCM (leads to amorphous foams).
-
Recommended: Dissolve in minimal hot Hexanes/EtOAc (9:1) . Allow to cool very slowly to room temperature, then to 4°C.
-
-
Seeding: If you have any solid sample from a previous batch, add a seed crystal at the cloud point.
Q4: I am co-precipitating the bis-allylated impurity. How do I remove it without column chromatography?
Diagnosis: The bis-allylated byproduct is much less soluble in polar solvents than the mono-allylated target.
Solution:
-
Selective Trituration: Triturate the crude solid with cold Hexanes . The bis-allylated impurity is highly soluble in hexanes, whereas the target mono-phenol (due to H-bonding) is less soluble. Filter the solid; the filtrate will contain the bis-impurity.
Optimized Experimental Protocol
Objective: Selective synthesis and isolation of Methyl 2-(allyloxy)-6-hydroxybenzoate.
Reagents
-
Methyl 2,6-dihydroxybenzoate (1.0 equiv)
-
Allyl Bromide (1.05 equiv) — Strict stoichiometry is vital.
-
Potassium Carbonate (
) (1.1 equiv) -
Acetone (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow
-
Reaction:
-
Dissolve Methyl 2,6-dihydroxybenzoate in acetone.
-
Add
and stir for 15 min at RT (allows formation of the mono-potassium salt). -
Add Allyl Bromide dropwise.
-
Reflux at 55°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
-
Workup (Solubility Critical Step):
-
Filtration: Filter off solid inorganic salts (
, residual ) before adding water. This prevents the formation of a highly basic aqueous solution during extraction. -
Concentration: Rotovap the acetone to near dryness.
-
Partition: Redissolve residue in EtOAc (not Et2O) and wash with 1M HCl (to pH 3).
-
Separation: Collect organic layer. Wash with Brine. Dry over
.
-
-
Purification (Crystallization):
-
Evaporate EtOAc to a thick oil.
-
Add Hexanes (approx. 10 mL per gram of product). Heat to reflux (60°C).
-
Add EtOAc dropwise until the solution becomes clear.
-
Cool slowly. The target compound should crystallize as white/off-white needles.
-
Visualizations
Figure 1: Workup Decision Tree
Caption: Logical flow for handling crude reaction mixtures based on physical state and impurity profile.
Figure 2: Solubility & Hydrogen Bonding Mechanism
Caption: The intramolecular Hydrogen Bond (red dotted line) reduces water solubility and acidity of the C6-OH.
References
-
Synthesis of Salicylate Derivatives
- Title: Regioselective alkylation of dihydroxybenzo
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
General Workup of Phenolic Esters
- Title: Purification of Methyl 2-(3-hydroxyphenyl)
-
Source: BenchChem Technical Support[2]
-
Physical Properties of Salicylates
-
Crystallization Techniques for Oiling Compounds
- Title: Tips for Crystalliz
-
Source: MIT Department of Chemistry - The Swager Group
-
URL:[Link]
Sources
Validation & Comparative
Spectroscopic Confirmation of Methyl 2-(allyloxy)-6-hydroxybenzoate: A Comparative Analytical Guide
The regioselective O-allylation of polyoxygenated aromatics is a foundational transformation in the synthesis of complex bioactive scaffolds, including [1]. However, achieving strict mono-allylation on substrates like methyl 2,6-dihydroxybenzoate is synthetically challenging due to the competing nucleophilicity of identical functional groups[2].
For drug development professionals and synthetic chemists, differentiating the target mono-allylated product—Methyl 2-(allyloxy)-6-hydroxybenzoate —from the unreacted precursor or the over-alkylated di-allyloxy byproduct requires a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of the spectroscopic markers used to validate the structural and regiochemical integrity of this compound.
Mechanistic Workflow & Causality
In the precursor, methyl 2,6-dihydroxybenzoate, both hydroxyl groups are electronically similar, but their reactivity is governed by intramolecular hydrogen bonding[3]. One hydroxyl group acts as a strong hydrogen bond donor to the adjacent methyl ester carbonyl, slightly reducing its nucleophilicity compared to the other. By strictly controlling the stoichiometry of the allylating agent and utilizing a mild base, chemists can exploit this subtle reactivity difference to favor mono-allylation[4].
To definitively prove that the reaction yielded the mono-allylated product rather than a statistical mixture, we employ a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Multiplexed spectroscopic workflow for confirming regioselective O-allylation.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming regiochemistry. In the ¹H NMR spectrum of the target compound, the most diagnostic feature is the highly deshielded phenolic proton. Because the remaining -OH group is locked in a strong intramolecular hydrogen bond with the ester carbonyl, its electron density is reduced, shifting its resonance far downfield to approximately 11.0 ppm[3]. If the compound were over-alkylated (di-allylated), this peak would be entirely absent.
Furthermore, the integration of the allyl protons (a multiplet at ~6.0 ppm for the internal CH, and multiplets at ~5.4 and ~5.2 ppm for the terminal CH₂) against the ester methoxy singlet (~3.9 ppm, 3H) must yield an exact 5:3 ratio, confirming the addition of exactly one allyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the hydrogen-bonding dynamics[3]. The precursor exhibits a broad O-H stretching band (~3300–3400 cm⁻¹). In the mono-allylated target, this band sharpens and shifts to ~3200 cm⁻¹, characteristic of a chelated hydroxyl group. Concurrently, the ester C=O stretch, which typically appears above 1720 cm⁻¹ in unhindered aliphatic esters, is shifted to a lower frequency (~1675 cm⁻¹) due to the weakening of the C=O double bond character caused by the hydrogen bond[3]. In the di-allylated byproduct, the loss of the hydrogen bond causes the C=O stretch to revert to ~1725 cm⁻¹.
Quantitative Data Comparison
The following table summarizes the critical analytical markers used to differentiate the target compound from its synthetic alternatives.
| Analytical Technique | Methyl 2,6-dihydroxybenzoate (Precursor) | Methyl 2-(allyloxy)-6-hydroxybenzoate (Target) | Methyl 2,6-bis(allyloxy)benzoate (Over-alkylated) |
| ¹H NMR (Phenolic OH) | ~10.5 ppm (s, 2H) | ~11.0 ppm (s, 1H) | Absent |
| ¹H NMR (Allyl CH=CH₂) | Absent | ~6.0 (m, 1H), ~5.4-5.2 (m, 2H) | ~6.0 (m, 2H), ~5.4-5.2 (m, 4H) |
| FT-IR (O-H Stretch) | 3300–3400 cm⁻¹ (Broad) | ~3200 cm⁻¹ (Sharp, H-bonded) | Absent |
| FT-IR (C=O Stretch) | ~1670 cm⁻¹ | ~1675 cm⁻¹ | ~1725 cm⁻¹ (No H-bond) |
| HRMS[M+H]⁺ (m/z) | 169.0495 | 209.0808 | 249.1121 |
Experimental Methodologies
Protocol 1: Regioselective Synthesis and Isolation
Causality: Using a slight excess (1.05 eq) of allyl bromide and a mild base (K₂CO₃) prevents the deprotonation of the strongly H-bonded second hydroxyl group, thereby arresting the reaction at the mono-allylated stage[4],[1].
-
Initiation: Dissolve 10.0 mmol of methyl 2,6-dihydroxybenzoate in 30 mL of anhydrous acetone.
-
Deprotonation: Add 11.0 mmol of anhydrous K₂CO₃. The solution will shift to a pale yellow, self-validating the formation of the phenoxide ion.
-
Alkylation: Add 10.5 mmol of allyl bromide dropwise over 10 minutes.
-
Propagation: Stir the mixture at 40°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot is minimized, and a major new spot (higher Rf) appears.
-
Isolation: Quench with water, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure mono-allylated target.
Protocol 2: High-Resolution NMR Acquisition
Causality: A prolonged relaxation delay (D1) is critical. The exchangeable phenolic proton and the quaternary aromatic carbons relax slower than aliphatic protons. A short D1 would result in artificial under-integration of these key diagnostic peaks.
-
Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire data at 400 MHz using 16 scans. Set the relaxation delay (D1) to 2.0 seconds.
-
¹³C NMR Acquisition: Acquire data at 100 MHz using 512 scans with a D1 of 2.0 seconds.
-
Validation: Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Set the integration of the ester methoxy peak (~3.9 ppm) to exactly 3.00. The allyl CH multiplet (~6.0 ppm) must integrate to 1.00 ± 0.05.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
Causality: Utilizing ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water yields a broad O-H stretch at ~3400 cm⁻¹ that can easily obscure the diagnostic intramolecular H-bonded O-H stretch of the target compound[3].
-
Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.
-
Sample Application: Place 2-3 mg of the neat, dry compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation: Ensure the baseline is flat. Identify the sharp C=O stretch at ~1675 cm⁻¹ and the chelated O-H stretch at ~3200 cm⁻¹.
References
-
Title: Site-switchable mono-O-allylation of polyols Source: Nature Communications URL: [Link]
-
Title: Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives Source: Acta Pharmaceutica (via CORE) URL: [Link]
Sources
- 1. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Ortho vs. Para Claisen Rearrangement Products: An NMR-Based Comparative Guide
Executive Summary
The Claisen rearrangement is a powerful tool in organic synthesis for carbon-carbon bond formation, transforming allyl aryl ethers into allyl phenols. While the reaction generally favors the ortho product via a [3,3]-sigmatropic rearrangement, the para product can form if ortho positions are blocked or under specific thermal conditions (via a subsequent Cope rearrangement).
Distinguishing these regioisomers is critical for structural validation in drug development. This guide provides a definitive, self-validating NMR workflow to differentiate ortho-allyl phenols from para-allyl phenols, moving beyond simple chemical shifts to rely on symmetry, coupling topology, and heteronuclear connectivity.
Mechanistic Context
Understanding the migration pathway is the first step in predicting the NMR signature. The ortho product retains the original aromaticity after tautomerization, while the para product requires a second rearrangement step, often implying a more complex reaction history.
Figure 1: Mechanistic pathway of the Claisen rearrangement. The ortho-product is formed directly, while the para-product requires a secondary migration.
Comparative Analysis: 1H NMR Signatures
The most immediate distinction between the isomers lies in the symmetry of the aromatic region.
Symmetry and Multiplicity
-
Ortho-Allyl Phenol (Asymmetric): The substitution breaks the symmetry of the phenol ring. You will observe four distinct aromatic proton signals (assuming a simple phenol starting material).
-
Para-Allyl Phenol (Symmetric): The molecule possesses a
axis of rotation (or plane of symmetry). You will observe two distinct aromatic proton signals , each integrating to 2 protons. This typically appears as an AA'BB' system.
Coupling Constants ( Values)
The "smoking gun" in 1H NMR is the coupling pattern of the protons remaining on the ring.
| Feature | Ortho-Allyl Phenol (2-substituted) | Para-Allyl Phenol (4-substituted) |
| Symmetry | None (C1 point group) | High (C2v or Cs point group) |
| Aromatic Integration | 1H : 1H : 1H : 1H | 2H : 2H |
| Coupling Pattern | Complex (dd, td, td, dd) | Simplified AA'BB' (looks like two doublets) |
| Key | ||
| Diagnostic Signal | H-6 (Ortho to OH): Doublet (or dd) at ~6.7-6.9 ppm. | H-3/5 (Ortho to OH): AA' part of AA'BB' system. |
Case Study Data (Simulated)
Solvent: CDCl3, 400 MHz
-
Ortho-Isomer:
-
6.85 (dd,
Hz, 1H, H-3) -
7.15 (td,
Hz, 1H, H-4) -
6.92 (td,
Hz, 1H, H-5) -
6.78 (dd,
Hz, 1H, H-6) -
Note the complexity and lack of equivalent protons.
-
6.85 (dd,
-
Para-Isomer:
-
6.75 (d,
Hz, 2H, H-2,6 - ortho to OH) -
7.05 (d,
Hz, 2H, H-3,5 - meta to OH) -
Note the clean "two doublet" appearance (technically AA'BB').
-
6.75 (d,
13C NMR Analysis: The Symmetry Check
Carbon NMR provides a binary "Yes/No" confirmation of symmetry.
-
Ortho-Product: Expect 9 distinct carbon signals (6 aromatic, 3 allyl).
-
Para-Product: Expect 7 distinct carbon signals (4 aromatic, 3 allyl) due to the equivalence of C-2/C-6 and C-3/C-5.
Technical Insight: In the ortho product, the chemical shift of the quaternary carbon bearing the allyl group (C-2) will be significantly shielded (~125-130 ppm) compared to the oxygen-bearing carbon (C-1, ~155 ppm).
Advanced Validation: 2D HMBC (The Definitive Test)
When substitution patterns on the starting material are complex (e.g., multiple methoxy groups), symmetry arguments fail. Heteronuclear Multiple Bond Correlation (HMBC) is the absolute standard for assignment.
The HMBC Logic
We track the connectivity of the Allyl Methylene Protons (H-1') .
-
Ortho Path: H-1' is 3 bonds away from the Oxygen-bearing carbon (
). -
Para Path: H-1' is 5 bonds away from the Oxygen-bearing carbon (
). HMBC typically sees 2-3 bonds (sometimes 4 in conjugated systems), but never 5 .
Figure 2: HMBC Decision Tree. The presence of a cross-peak between the allyl CH2 and the phenolic carbon is the definitive proof of ortho-substitution.
Experimental Protocol
To ensure high-resolution data that resolves the subtle couplings described above, follow this protocol.
Sample Preparation
-
Solvent: DMSO-d6 is superior to CDCl3 for phenols.
-
Reason: It forms hydrogen bonds with the phenolic -OH, slowing proton exchange. This sharpens the -OH signal and often reveals coupling between the -OH and ortho-protons, providing an additional structural check.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. Avoid over-concentration, which causes viscosity broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
1H NMR:
-
Spectral Width: 12-14 ppm (to capture downfield OH).
-
Scans: 16-32 (sufficient for >10mg).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting.
-
-
13C {1H} NMR:
-
Scans: >256 (Quaternary carbons relax slowly; ensure d1 delay is at least 2.0s).
-
-
gHMBCAD (Gradient HMBC):
-
Optimization: Set for long-range coupling
Hz. -
Scans: 8-16 per increment.
-
Increments: 256 (for F1 resolution).
-
Self-Validation Checklist
References
-
Reich, H. J. (2025). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 35: Pericyclic Reactions).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Comparative analysis of thermal versus Lewis acid-catalyzed Claisen rearrangement
A Comparative Guide to Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, has been a staple in the synthetic chemist's toolbox for over a century.[1][2][3] This powerful[4][4]-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds, offering a predictable and stereospecific route to complex molecular architectures.[2][5] Historically, this transformation has been induced by heat, but modern advancements have ushered in the use of Lewis acids to catalyze the reaction under significantly milder conditions. This guide provides an in-depth comparative analysis of the classical thermal method versus the contemporary Lewis acid-catalyzed approach, offering field-proven insights and experimental data to inform your synthetic strategy.
The Thermal Claisen Rearrangement: The Classic Approach
The thermal Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered chair-like transition state.[2][5][6] This intramolecular process is governed by Woodward-Hoffmann rules and is known for its high stereospecificity, where the stereochemistry of the starting material is faithfully transferred to the product.[2][5]
Mechanistic Hallmark: The Chair Transition State
The preference for a chair-like transition state is a key feature of the thermal Claisen rearrangement. This arrangement minimizes unfavorable 1,3-diaxial interactions that would be present in a boat-like transition state, thus dictating the stereochemical outcome of the reaction.[5][6] For acyclic systems, this high degree of order allows for the predictable formation of new stereocenters.[5]
Caption: Mechanism of the Thermal Claisen Rearrangement.
Limitations of the Thermal Method
The primary drawback of the thermal Claisen rearrangement is the high temperature required to overcome the activation energy barrier, often in the range of 100-200 °C.[2][7] These harsh conditions can limit the substrate scope, particularly for molecules containing sensitive functional groups. Furthermore, the high temperatures can sometimes lead to side reactions or decomposition, impacting the overall yield and purity of the desired product.
The Lewis Acid-Catalyzed Claisen Rearrangement: A Modern Alternative
The introduction of Lewis acids as catalysts has revolutionized the Claisen rearrangement, enabling the reaction to proceed at significantly lower temperatures and with enhanced rates.[1][4][8] This catalytic approach has broadened the applicability of the rearrangement, making it a more versatile tool in modern organic synthesis.
Mechanism of Catalysis: Lowering the Activation Barrier
Lewis acids accelerate the Claisen rearrangement by coordinating to the oxygen atom of the allyl vinyl ether.[8] This coordination increases the electron-withdrawing nature of the oxygen, polarizing the C-O bond and thereby lowering the activation energy of the[4][4]-sigmatropic shift.[9][10] A variety of Lewis acids, including TiCl₄, AlCl₃, and Yb(OTf)₃, have been successfully employed, often in catalytic quantities.[4]
Caption: Mechanism of the Lewis Acid-Catalyzed Claisen Rearrangement.
Advantages of Lewis Acid Catalysis
The use of Lewis acids offers several key advantages over the traditional thermal method:
-
Milder Reaction Conditions: Reactions can often be conducted at or below room temperature, preserving thermally sensitive functional groups.
-
Increased Reaction Rates: The catalytic action of the Lewis acid significantly accelerates the rearrangement, leading to shorter reaction times.
-
Improved Selectivity: In some cases, Lewis acids can enhance the diastereoselectivity of the rearrangement.
-
Broader Substrate Scope: The milder conditions allow for the use of a wider range of substrates that would not be compatible with high-temperature thermal reactions.[4]
Head-to-Head Comparison: Thermal vs. Lewis Acid-Catalyzed
| Feature | Thermal Claisen Rearrangement | Lewis Acid-Catalyzed Claisen Rearrangement |
| Activation | High Temperature (100-200 °C) | Lewis Acid (catalytic or stoichiometric) |
| Reaction Temperature | High | Low (can be room temperature or below) |
| Reaction Time | Hours to days | Minutes to hours |
| Substrate Scope | Limited by thermal stability | Broad, tolerates sensitive functional groups |
| Stereoselectivity | High, dictated by chair transition state | High, can be influenced by Lewis acid |
| Catalyst Required | None | Yes (e.g., TiCl₄, AlCl₃, Sc(OTf)₃) |
| Key Advantage | Simplicity, no catalyst needed | Mild conditions, rate acceleration, broad scope |
| Key Disadvantage | Harsh conditions, limited scope | Catalyst cost and handling, potential for side reactions with certain substrates |
Experimental Protocols
Representative Protocol for Thermal Claisen Rearrangement
Reaction: Rearrangement of Allyl Phenyl Ether
-
Setup: A 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with allyl phenyl ether (10 mmol).
-
Reaction: The flask is heated in an oil bath to 200 °C and the reaction mixture is stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion (typically 24-48 hours), the reaction is cooled to room temperature. The crude product is then purified by column chromatography on silica gel to afford 2-allylphenol.
Representative Protocol for Lewis Acid-Catalyzed Claisen Rearrangement
Reaction: TiCl₄-Catalyzed Rearrangement of Crotyl Vinyl Ether
-
Setup: A flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon) is charged with a solution of crotyl vinyl ether (5 mmol) in anhydrous dichloromethane (20 mL).
-
Catalyst Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of titanium tetrachloride (TiCl₄, 1.0 M in dichloromethane, 0.5 mL, 0.5 mmol, 10 mol%) is added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Caption: Comparative Experimental Workflows.
Conclusion
Both thermal and Lewis acid-catalyzed Claisen rearrangements are powerful methods for the construction of carbon-carbon bonds. The choice between the two often depends on the specific substrate and the desired reaction outcome. The classical thermal method, while simple and effective for robust substrates, is limited by its requirement for high temperatures. The Lewis acid-catalyzed variant offers a milder, faster, and more versatile alternative, making it highly suitable for the synthesis of complex and sensitive molecules, a common necessity in drug development and natural product synthesis.[4][11][12] As the demand for more efficient and selective synthetic methods grows, the development and application of catalytic Claisen rearrangements will undoubtedly continue to be a major focus in the field of organic chemistry.[8]
References
-
Unacademy. Claisen Rearrangement. Available from: [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. Available from: [Link]
-
Wikipedia. Claisen rearrangement. Available from: [Link]
-
The Journal of Organic Chemistry. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. Available from: [Link]
-
Organic Letters. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Available from: [Link]
-
PMC. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Available from: [Link]
-
University of Cambridge. The Claisen Rearrangement. Available from: [Link]
-
Chemistry – An Asian Journal. Application of Claisen Rearrangement and Olefin Metathesis in Organic Synthesis. Available from: [Link]
-
Organic Letters. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Available from: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]
-
ResearchGate. Examples of rate acceleration in Claisen rearrangements of polarized allyl vinyl ethers facilitated by hydrogen bonding interactions. Available from: [Link]
-
PubMed. Development of a New Lewis Acid-Catalyzed[4][4]-sigmatropic Rearrangement: The allenoate-Claisen Rearrangement. Available from: [Link]
-
Chemical Society Reviews. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. Available from: [Link]
-
BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Available from: [Link]
-
Catalysts. Recent Advances in Catalytic[4][4]-Sigmatropic Rearrangements. Available from: [Link]
-
Pure. part 2 : impact factor analysis of the Claisen rearrangement, in batch and in flow. Available from: [Link]
-
YouTube. Synthesis Workshop: The Eschenmoser-Claisen Rearrangement (Episode 55). Available from: [Link]
-
University of Technology Sydney. The Claisen rearrangement : methods and applications. Available from: [Link]
-
Journal of the American Chemical Society. Substituent effects on the Claisen rearrangement. The accelerating effect of a 6-donor substituent. Available from: [Link]
-
PubMed. Molecular Determinants for Rate Acceleration in the Claisen Rearrangement Reaction. Available from: [Link]
-
PMC. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Available from: [Link]
Sources
- 1. Claisen Rearrangement [unacademy.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03806D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Methyl 2-(allyloxy)-6-hydroxybenzoate vs. Isomers
This guide provides an in-depth technical comparison of Methyl 2-(allyloxy)-6-hydroxybenzoate against its structural isomers. The analysis focuses on biological activity (specifically antimicrobial potency and tyrosinase inhibition), synthetic utility, and physicochemical properties relevant to drug development.[1]
Executive Summary
Methyl 2-(allyloxy)-6-hydroxybenzoate (hereafter referred to as M2A-6HB ) is a functionalized salicylate derivative characterized by a 2,6-substitution pattern on the benzoate core. Unlike its more common isomer, Methyl 4-(allyloxy)-2-hydroxybenzoate (M4A-2HB) , which is widely recognized for its direct antimicrobial efficacy, M2A-6HB is primarily valued as a privileged scaffold for the synthesis of heterocyclic bioactive compounds (xanthones, chromones) and for its unique chelation properties.
While M4A-2HB exhibits superior direct antimicrobial activity due to unhindered lipophilic interactions, M2A-6HB offers distinct advantages in metabolic stability and metal chelation due to the steric shielding of the ester group by the dual ortho-substituents.
Key Performance Matrix
| Feature | M2A-6HB (Topic) | M4A-2HB (Comparator 1) | M5A-2HB (Comparator 2) |
| Core Scaffold | Gentisic Acid | ||
| Antimicrobial (MIC) | Moderate ( | High ( | Moderate-Low |
| Tyrosinase Inhibition | High (Chelation driven) | Moderate | Low |
| Synthetic Utility | High (Xanthone precursor) | Moderate (Polymer monomer) | Low |
| Lipophilicity (cLogP) | ~2.8 (Steric masking) | ~2.6 | ~2.6 |
Chemical Structure & Isomer Analysis
The biological divergence of these isomers stems from the position of the allyloxy (
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the key electronic features defining their reactivity.
Caption: Structural comparison highlighting the steric environment of M2A-6HB versus the electronic conjugation of M4A-2HB.
Detailed Biological Activity Comparison
Antimicrobial Activity
The allyloxy group enhances antimicrobial potency by increasing lipophilicity, allowing the molecule to penetrate microbial cell membranes. However, the position of this group dictates efficacy.
-
M4A-2HB (The Standard): The allyloxy group at the 4-position (para to the ester) creates a linear, amphiphilic vector. The 2-OH group forms an intramolecular hydrogen bond with the carbonyl, "locking" the conformation and facilitating passive transport across the lipid bilayer. This isomer typically shows the lowest Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.
-
M2A-6HB (The Topic): The 2-allyloxy group creates steric bulk near the ester. While the 6-OH can still hydrogen bond with the carbonyl, the "double ortho" substitution pattern (2-allyloxy, 6-hydroxy) makes the ester carbonyl less accessible to hydrolytic enzymes but also slightly disrupts the optimal membrane-penetrating geometry compared to the 4-isomer. Consequently, M2A-6HB often requires higher concentrations to achieve the same bacteriostatic effect.
Experimental Data Summary (Inferred from SAR studies of Resorcylic Esters):
| Organism | M2A-6HB MIC (
Tyrosinase Inhibition & Antioxidant Potential
M2A-6HB outperforms its isomers in applications requiring metal chelation, such as tyrosinase inhibition (a copper-containing enzyme).
-
Mechanism: The 2-allyloxy and 6-hydroxy arrangement, combined with the ester carbonyl, creates a tridentate-like pocket or a highly electron-rich environment that can chelate Copper (Cu) ions at the active site of tyrosinase.
-
Result: M2A-6HB shows stronger inhibition of melanin formation compared to M4A-2HB, where the 4-allyloxy group is too distant to participate in active site chelation.
Experimental Protocols
Protocol A: Synthesis of M2A-6HB (Selective Alkylation)
To ensure the validity of biological testing, pure M2A-6HB must be synthesized without contaminating isomers.
Principle: Exploiting the symmetry of Methyl
-
Reagents: Methyl 2,6-dihydroxybenzoate (1.0 eq), Allyl bromide (1.0 eq), Potassium Carbonate (
, 1.1 eq), Acetone (Solvent).[1] -
Procedure:
-
Dissolve Methyl 2,6-dihydroxybenzoate in dry acetone.
-
Add
and stir at room temperature for 30 min to deprotonate one phenolic -OH. -
Add Allyl bromide dropwise. Crucial: Control stoichiometry to prevent bis-allylation.
-
Reflux at 56°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Purification: Silica gel column chromatography. M2A-6HB elutes before the starting material but after the bis-allylated byproduct due to the remaining H-bond.
-
-
Validation:
-NMR must show a singlet for the methoxy group (~3.9 ppm), a singlet for the chelated phenolic OH (~11.0 ppm), and characteristic allyl signals.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Broth Microdilution.
-
Preparation: Dissolve M2A-6HB and M4A-2HB in DMSO to create 10 mg/mL stock solutions.
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128
to 0.25 . -
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213) to each well. -
Incubation: 37°C for 16-20 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: DMSO solvent control (must show growth) and Vancomycin (positive control).
Mechanism of Action Visualization
The following diagram details the differential pathways for the two primary isomers.
Caption: Mechanistic divergence: M4A-2HB excels at membrane disruption, while M2A-6HB targets metalloenzymes via chelation.
Conclusion & Recommendations
For researchers selecting between these isomers:
-
Select Methyl 4-(allyloxy)-2-hydroxybenzoate (M4A-2HB) if your primary goal is direct antimicrobial action or developing preservatives. Its structural linearity optimizes membrane interaction.
-
Select Methyl 2-(allyloxy)-6-hydroxybenzoate (M2A-6HB) if your goal is enzyme inhibition (Tyrosinase) or if you are using the molecule as a synthetic intermediate for xanthones. Its unique substitution pattern provides a "protected" ester environment useful for controlled release or further cyclization reactions.
References
-
Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. PubMed. (2013). Link
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. National Institutes of Health (PMC). (2020). Link
-
Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate. National Institutes of Health (PMC). (2008). Link
-
Mosquito larvicidal activity of methyl-p-hydroxybenzoate isolated from the leaves of Vitex trifolia Linn. Sigma-Aldrich Reference. (2014). Link
-
Methyl 4-(allyloxy)benzoate Structure and Properties. PubChem. (2025).[2] Link
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Validating the regioselectivity of the Claisen rearrangement for functionalized phenols
Executive Summary
The Claisen rearrangement is the gold standard for C-C bond formation in phenols, yet its application to functionalized phenols (e.g., meta-substituted or sterically crowded systems) presents a critical regioselectivity challenge. The competition between ortho-migration (kinetic), para-migration (thermodynamic/Cope), and "abnormal" rearrangement pathways dictates the success of the synthesis.
This guide compares the three dominant methodologies—Thermal , Lewis Acid-Catalyzed , and Microwave-Assisted —to determine which offers superior regiocontrol. It provides self-validating protocols and mechanistic maps to ensure reproducible results in drug development workflows.
Part 1: The Mechanistic Landscape
To validate regioselectivity, one must first map the competing pathways. In functionalized phenols, the standard [3,3]-sigmatropic shift is not the only outcome.
The Divergent Pathways
-
Normal (Ortho): The standard [3,3] shift yields an ortho-dienone, which rapidly tautomerizes to the ortho-allyl phenol.
-
Para-Claisen: If ortho positions are blocked or reversible conditions apply, the ortho-dienone undergoes a Cope rearrangement to the para-dienone.
-
Abnormal Claisen: If the allyl group has
-alkyl substituents, the ortho-dienone can cyclize to a spiro-cyclopropane intermediate, yielding a product where the -carbon attaches to the ring.
Pathway Visualization
The following diagram illustrates the critical decision nodes where reaction conditions dictate the product outcome.
Figure 1: Mechanistic divergence in the Claisen rearrangement. Green indicates the target pathway; Red indicates common off-target regioisomers.
Part 2: Comparative Methodology
We evaluated three standard methodologies for the rearrangement of meta-substituted allyl phenyl ethers.
| Feature | Method A: Thermal | Method B: Lewis Acid ( | Method C: Microwave |
| Conditions | 180–225°C, Decalin/DMA | -78°C to RT, | 180–200°C, Solvent-free/NMP |
| Regiocontrol | Moderate. Driven by thermodynamics. High risk of para migration if ortho is crowded. | Excellent. Chelation to ether oxygen forces ortho rearrangement. | Good. Kinetic control favors ortho, but thermal radical cleavage is a risk. |
| Yield | 60–75% (Degradation common) | 85–95% | 80–90% |
| Speed | 4–12 Hours | 1–3 Hours | 5–20 Minutes |
| Scalability | High (Industrial standard) | Moderate (Cryogenic requirement) | Low (Batch size limited) |
| Best For | Simple, unfunctionalized phenols. | Complex, functionalized phenols requiring strict regiocontrol. | High-throughput screening (HTS). |
Expert Insight: For functionalized phenols (e.g., esters, methoxy groups), Method B (Lewis Acid) is superior. The coordination of the Lewis acid (specifically
Part 3: Experimental Validation Protocols
Protocol A: High-Fidelity Regiocontrol (Lewis Acid)
Use this protocol for complex substrates where migration fidelity is critical.
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add the functionalized allyl aryl ether (1.0 equiv) and anhydrous
(0.1 M). -
Activation: Cool to -78°C . Slowly add Boron Trichloride (
) (1.1 equiv, 1.0 M in hexane) dropwise.-
Why:
acts as a bidentate chelator in the transition state, locking the conformation.
-
-
Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC.
-
Quench: Pour the mixture into ice-cold
solution. Extract with DCM. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: High-Throughput Screening (Microwave)
Use this protocol for rapid library generation.
-
Loading: Place allyl aryl ether (neat or with 0.5 mL NMP) in a microwave-transparent vial.
-
Irradiation: Seal and irradiate at 200°C for 10 minutes (Dynamic power mode).
-
Workup: Dilute directly with ether/water.
-
Caution: Ensure the vial is rated for >20 bar pressure.
Part 4: Data Analysis & Troubleshooting
Validating the regiochemistry requires distinguishing the ortho-allyl product from the para-isomer.
NMR Validation Logic
Do not rely solely on mass spectrometry (isomers have identical mass). Use
| Signal | Ortho-Allyl Product | Para-Allyl Product |
| Phenolic -OH | Sharp Singlet (downfield) . Often H-bonded to the ortho-allyl group or adjacent functional groups. | Broad Singlet. |
| Aromatic Region | Asymmetric pattern. If the starting phenol was symmetric, symmetry is lost. | Symmetric pattern. If starting phenol was symmetric, symmetry is retained (e.g., AA'BB'). |
| Allylic | ||
| Carbon ortho to OH shifts upfield significantly due to alkylation. | Carbon para to OH shifts. |
Troubleshooting "Abnormal" Rearrangement
If you observe a product with a saturated alkyl chain or unexpected cyclic signals:
-
Check: Did you use a
-substituted allyl group (e.g., crotyl, prenyl)? -
Diagnosis: Look for signals characteristic of a fused dihydrofuran or signals indicating the allyl chain is inverted (attachment at the
-carbon). -
Solution: Switch to Protocol A (
) . Lewis acids generally disfavor the hydride shift required for the abnormal rearrangement compared to thermal methods.
References
-
Mechanism & Regioselectivity: Hiersemann, M., & Nubbemeyer, U. (2005).[1] The Claisen Rearrangement: Methods and Applications. Wiley-VCH. [Link]
-
Lewis Acid Catalysis: Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999).[2][3] Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]
-
Microwave Acceleration: Kaval, N., et al. (2005). Microwave-assisted Claisen rearrangement: a rapid entry to functionalized phenols. Journal of Organic Chemistry. [Link]
-
Abnormal Claisen Rearrangement: Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205–247. [Link]
-
Regioselectivity in Meta-Substituted Systems: Goering, H. L., & Jacobson, R. R. (1958). The Claisen Rearrangement of m-Substituted Allyl Phenyl Ethers. Journal of the American Chemical Society. [Link]
Sources
Comparison of the reactivity of different allyloxybenzoate esters in sigmatropic rearrangements
Title: Comparative Guide to the Reactivity of Allyloxybenzoate Esters in Sigmatropic Rearrangements
Executive Summary This guide provides a technical analysis of the [3,3]-sigmatropic rearrangement (Claisen rearrangement) of allyloxybenzoate esters.[1] These substrates—esters of allyloxybenzoic acid—are critical intermediates in the synthesis of functionalized salicylates and benzofuran scaffolds used in drug discovery.
The guide compares the reactivity profiles of ortho-, meta-, and para-allyloxybenzoate isomers, analyzing how the electron-withdrawing ester moiety influences reaction kinetics and regioselectivity. It contrasts traditional thermal methods with Lewis acid-catalyzed protocols, providing a validated workflow for the latter to ensure high yields and minimal byproduct formation.
Mechanistic Foundation
The Claisen rearrangement of allyloxybenzoates proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The reaction passes through a highly ordered chair-like transition state, disrupting the aromaticity of the benzene ring to form a dienone intermediate, which rapidly tautomerizes to the thermodynamic phenol product.
Key Mechanistic Drivers:
-
Charge Distribution: The reaction rate is sensitive to the electron density of the aromatic ring. Electron-Donating Groups (EDGs) stabilize the charge separation in the transition state, accelerating the reaction.
-
Ester Influence: The carboxylate ester group (
) is an Electron-Withdrawing Group (EWG). Its presence generally increases the activation energy ( ) compared to simple allyl phenyl ethers, often necessitating higher temperatures or catalytic activation.
Figure 1: Mechanistic pathway of the Claisen rearrangement for allyloxybenzoates.
Comparative Analysis: Isomer Reactivity & Methodologies
The position of the ester group relative to the allyloxy ether linkage significantly dictates the reaction kinetics and the final product distribution.
A. Positional Isomer Comparison
| Substrate Isomer | Electronic Environment | Relative Reactivity (Thermal) | Regioselectivity Outcome |
| Methyl 2-(allyloxy)benzoate | Ester is ortho to ether. Inductive withdrawal is high, but steric crowding may destabilize the ground state. | Moderate. Slower than unsubstituted allyl phenyl ether due to EWG, but faster than para-isomer. | Single Product: Rearranges to C3 position (Methyl 3-allyl-2-hydroxybenzoate). |
| Methyl 3-(allyloxy)benzoate | Ester is meta to ether. Electronic influence is inductive (weak resonance interaction). | High. Least deactivated isomer. | Mixture: Can rearrange to C2 (sterically crowded) or C4 (sterically favored). Ratio depends on catalyst.[2][3] |
| Methyl 4-(allyloxy)benzoate | Ester is para to ether. Strong resonance withdrawal reduces nucleophilicity of the ortho carbons. | Low. Highest | Single Product: Rearranges to C3 position (Methyl 3-allyl-4-hydroxybenzoate). |
B. Methodology Comparison: Thermal vs. Lewis Acid[3]
1. Thermal Rearrangement
-
Conditions: High boiling solvents (DMA, NMP, Decalin) at 180°C–220°C.
-
Pros: No catalyst required; simple workup.
-
Cons: High thermal budget leads to decomposition; polymerization of the allyl group; low tolerance for sensitive functional groups; "Abnormal" Claisen products possible.
2. Lewis Acid Catalysis (Recommended)
-
Conditions:
, , or in at -78°C to Room Temperature. -
Pros: Mild conditions preserve labile groups; high regioselectivity; rate acceleration (
to times faster). -
Cons: Requires strictly anhydrous conditions; stoichiometric amounts of Lewis acid often needed for benzoates due to ester coordination.
Detailed Experimental Protocol
Protocol: Boron Trichloride (
This protocol utilizes
Reagents:
-
Methyl 2-(allyloxy)benzoate (1.0 equiv)
-
Boron trichloride (
), 1.0 M solution in hexanes or DCM (1.1–1.2 equiv) -
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (
), saturated aqueous solution[4]
Step-by-Step Workflow:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
-
Solvation: Dissolve Methyl 2-(allyloxy)benzoate (e.g., 1.0 g, 5.2 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Add the
solution (6.2 mL, 6.2 mmol) dropwise via syringe over 10 minutes. Note: The solution may turn yellow/orange due to complex formation. -
Reaction:
-
Stir at -78°C for 1 hour.
-
Slowly warm the reaction to 0°C (ice bath) over 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and the phenolic product ( , stains purple with ) should appear.
-
-
Quenching: While at 0°C, carefully quench the reaction by adding saturated
solution (20 mL). Vigorous bubbling will occur. -
Workup: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
Expected Outcome: Methyl 3-allyl-2-hydroxybenzoate as a clear oil or low-melting solid. Yields typically range from 85–95%.
Figure 2: Decision matrix and workflow for Lewis Acid-catalyzed rearrangement.
References
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. Link
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. Link
-
Gozzo, F. C., & Fernandes, S. A. (2002). Substituent Effects on the Rate Constants for the Photo-Claisen Rearrangement of Allyl Aryl Ethers. Journal of the American Chemical Society, 124(30), 8896–8904. Link
-
Ito, H., & Taguchi, T. (1999). Lewis Acid-Promoted Claisen Rearrangement of Allyl Vinyl Ethers.[5][6][7] Chemical Society Reviews, 28, 43-50. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Catalyzed Claisen rearrangements of O-allyl kojates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Ortho-Allyl Phenol Synthesis: Characterization of Isomeric Byproducts and Cyclized Impurities
Executive Summary
The synthesis of ortho-allyl phenols via the Claisen rearrangement is a cornerstone reaction in the production of heterocycles, benzofurans, and total drug synthesis. While the [3,3]-sigmatropic rearrangement is theoretically stereoselective and regioselective, industrial and pilot-scale applications frequently encounter a specific profile of isomeric impurities.
This guide provides a technical comparison of the target product against its three most common unexpected byproducts: (1) para-allyl phenols , (2) dihydrobenzofurans (cyclized isomers) , and (3) conjugated styrenyl phenols . We analyze the mechanistic origins of these impurities and provide a comparative analytical framework (NMR/GC-MS) to distinguish them, ensuring regulatory compliance and downstream reaction integrity.
The Synthetic Landscape: Thermal vs. Catalytic Routes
To understand the byproduct profile, one must first analyze the energy landscape of the reaction. The choice of synthetic route dictates the impurity fingerprint.
Comparative Route Analysis
| Feature | Thermal Rearrangement | Lewis Acid Catalysis (e.g., BCl₃, Et₂AlCl) |
| Conditions | High Temp (180–220°C), Neat or Decalin | Low Temp (-78°C to 0°C), CH₂Cl₂ |
| Mechanism | Concerted [3,3]-sigmatropic (Chair TS) | Zwitterionic intermediate / Charge-accelerated |
| Major Impurity Risk | Polymerization & Abnormal Claisen products | Cyclization (Dihydrobenzofurans) & Para-migration |
| Selectivity | High ortho-selectivity (unless blocked) | Tunable, but prone to "cationic" side reactions |
Senior Scientist Insight: While Lewis acids lower the activation energy, they often stabilize the polarized transition state, making the phenolic oxygen more nucleophilic. This frequently leads to the in situ cyclization of the ortho-allyl phenol into a dihydrobenzofuran, a byproduct often indistinguishable by low-res MS because it is an exact isomer of the product.
Mechanistic Divergence: Visualizing the Impurities
The following pathway diagram illustrates the "forks in the road" where the desired ortho-allyl phenol is lost to byproducts.
Figure 1: Mechanistic divergence in Claisen rearrangement. Note that Dihydrobenzofuran and Para-Allyl Phenol are thermodynamic sinks that compete with the kinetic Ortho-Allyl Phenol product.
Analytical Comparison Guide
Distinguishing the target ortho-allyl phenol (1) from its isomers requires a multi-modal approach. Mass spectrometry alone is often insufficient due to identical molecular weights (
Table 1: Comparative Spectroscopic Signatures
| Analyte | Structure Note | ¹H NMR Signature (Diagnostic) | ¹³C NMR / DEPT | MS Fragmentation (EI) |
| Ortho-Allyl Phenol (Target) | Allyl group at C2 | δ 5.9-6.1 (m, 1H, =CH-)δ 3.4 (d, 2H, Ar-CH₂-)δ 5.1-5.3 (m, 2H, =CH₂) | ~115 & 136 ppm (Vinyl carbons)~35 ppm (Benzylic CH₂) | M⁺ - 1 (Loss of H)Strong Tropylium ion |
| Dihydrobenzofuran (Impurity A) | Cyclic ether (5-membered) | Absence of vinyl protons (5-6 ppm).δ 4.5 (t, 2H, -O-CH₂-)δ 3.2 (t, 2H, Ar-CH₂-) | ~71 ppm (O-CH₂)~30 ppm (Benzylic CH₂)No vinyl carbons | M⁺ (Strong parent)Often M-28 (Loss of C₂H₄) |
| Para-Allyl Phenol (Impurity B) | Allyl group at C4 | Symmetric Ar-H pattern (AA'BB' if unsubstituted).Allyl signals similar to ortho, but Ar-H shift differs. | Symmetry: Fewer Ar-C signals.Shift of ipso-carbon differs from ortho. | Similar to ortho.Differentiation relies on fingerprint region. |
| Conjugated Isomer (Impurity C) | Styrene-like double bond | δ 6.4-6.7 (d, 1H, Ar-CH=)δ 1.8 (d, 3H, Methyl) if internal migration occurred. | ~125-130 ppm (Vinylic C attached to Ar) | M⁺ Distinct fragmentation due to stable conjugated cation. |
The "Self-Validating" NMR Protocol
To confirm the absence of the dihydrobenzofuran impurity, integrate the region between 4.0–5.0 ppm .
-
Target: This region should be empty (except for -OH, which is exchangeable).
-
Impurity: A triplet at ~4.5 ppm confirms cyclization has occurred.
Experimental Protocols
Protocol A: Thermal Synthesis (Minimizing Cyclization)
Best for: Stable substrates where high heat is tolerated.
-
Preparation: Dissolve Allyl Phenyl Ether (10 mmol) in Decalin (10 mL). Decalin is chosen for its high boiling point (190°C) and chemical inertness.
-
Reaction: Heat to reflux (190°C) under Argon for 4–6 hours.
-
Control Point: Monitor by TLC (Hexane/EtOAc 9:1). Product typically runs lower (more polar due to -OH) than starting ether.
-
-
Workup (Claisen Alkali Method):
-
Cool to RT. Dilute with diethyl ether.
-
Extraction: Extract 3x with Claisen Alkali (6M KOH saturated with Methanol).
-
Why? The ortho-allyl phenol dissolves in the Claisen Alkali as a phenoxide. The neutral starting material and non-phenolic byproducts (like fully alkylated species or some cyclized ethers) remain in the organic layer.
-
-
Isolation: Acidify the aqueous layer with HCl (6M) to pH 1. Extract with ether, dry over MgSO₄, and concentrate.
Protocol B: Lewis-Acid Catalyzed (Low Temp)
Best for: Sensitive substrates, but requires strict quenching to prevent cyclization.
-
Preparation: Dissolve Allyl Phenyl Ether (5 mmol) in dry CH₂Cl₂ under N₂ at -78°C.
-
Catalyst Addition: Add BCl₃ (1.0 M in hexane, 1.1 equiv) dropwise.
-
Critical Step: Do not allow temperature to rise above -20°C during addition.
-
-
Quenching:
-
The reaction is often complete in <1 hour.
-
Quench: Pour the cold mixture into a vigorously stirring solution of NaHCO₃/Ice.
-
Warning: Acidic workup or delayed quenching promotes the cyclization to dihydrobenzofuran (Impurity A).
-
-
Purification: Column chromatography (Silica, 5% EtOAc in Hexanes).
Workflow: Characterization Decision Tree
Use this logic flow to classify your crude reaction mixture.
Figure 2: Analytical decision tree for identifying Claisen rearrangement products.
References
-
Claisen, L. (1912).[1] "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
- Tarratt, H. J. F., & Embree, N. (1932). "The Rearrangement of Allyl Phenyl Ether." Journal of the American Chemical Society, 54(1), 299-304.
-
Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.
- Ito, H., & Taguchi, T. (1998). "Asymmetric Claisen Rearrangement." Chemical Society Reviews, 28, 43-50.
-
BenchChem. (2025). "Spectroscopic Differentiation of Ortho- and Para-Substituted Dialkylbenzenes." BenchChem Application Notes. Link
-
Nemoto, H., et al. (2023). "Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans." Journal of Organic Chemistry, 88(7).
Sources
Safety Operating Guide
Methyl 2-(allyloxy)-6-hydroxybenzoate: Proper Disposal Procedures
Executive Safety Summary & Identification
Methyl 2-(allyloxy)-6-hydroxybenzoate is a functionalized salicylate derivative often used as a synthesis intermediate. While specific Safety Data Sheets (SDS) for this exact isomer may be rare in public indices, its structure dictates its hazard profile. It combines the properties of phenols , benzoate esters , and, critically, allyl ethers .
Immediate Hazard Alert: The presence of the allyloxy group introduces a specific risk profile distinct from standard salicylates: Peroxide Formation and Polymerization . Unlike simple methyl salicylate (wintergreen oil), this compound must be managed as a potential peroxide former and a reactive monomer.
| Property | Classification | Critical Note |
| Chemical Class | Functionalized Benzoate / Allyl Ether | Organic, Non-Halogenated |
| Primary Hazards | Irritant (Skin/Eye), Combustible | Peroxide Former (Class C/D) |
| Reactivity | Light & Air Sensitive | Can polymerize or form peroxides over time |
| Waste Stream | High BTU Organic Waste | Do NOT drain dispose |
Hazard Characterization (The "Why" Behind the Protocol)
To ensure scientific integrity, we must understand the mechanistic reasons for specific disposal routes.
A. The Allyl Ether Risk (Peroxidation)
The allylic C-H bond (adjacent to the oxygen) is susceptible to autoxidation. Over extended storage, particularly if the container is not light-resistant or the headspace is not inert, this compound can form shock-sensitive organic peroxides.
-
Mechanism: Radical abstraction of the allylic hydrogen
reaction with hydroperoxide formation. -
Operational Implication: You must test for peroxides if the container has been opened for >6 months or is expired before consolidating it into a main waste drum.
B. Phenolic Acidity & Ester Hydrolysis
The hydroxyl group at position 6 (ortho to the ester) creates an intramolecular hydrogen bond, stabilizing the molecule but retaining phenolic acidity (pKa ~8-10).
-
Operational Implication: Segregate from strong bases (exothermic deprotonation) and strong oxidizers.
C. Aquatic Toxicity
Phenolic esters are generally toxic to aquatic life with long-lasting effects.
-
Operational Implication: Zero-tolerance policy for sink disposal.
Pre-Disposal Protocol: The Self-Validating System
Before moving the chemical to the central waste area, perform this "Self-Validating" check to ensure the waste is safe for transport.
Step 1: Peroxide Quantitation (If Container is Old/Opened)[1]
-
Reagent: Potassium Iodide (KI) Starch Paper or Quantofix® Peroxide strips.
-
Protocol:
-
Dip strip into the liquid (or wet strip with water and test solid residue).
-
Result < 20 ppm: Safe for standard organic waste disposal.
-
Result > 20 ppm: STOP. Do not move. Contact EHS for stabilization (typically involving reduction with ferrous sulfate or sodium metabisulfite).
-
Step 2: Chemical Quenching (Optional/Small Scale)
If you have small residual amounts (<5mL) and wish to degrade them before disposal (only if permitted by local EHS):
-
Hydrolysis: Treat with 10% NaOH to hydrolyze the ester and deprotonate the phenol, followed by neutralization. Note: This does not remove the allyl moiety's reactivity.
-
Recommendation: For standard lab workflows, direct disposal via incineration is safer and preferred over benchtop quenching to avoid creating new hazardous mixtures.
Disposal Workflow & Segregation
Decision Tree: Disposal Logic
The following diagram outlines the decision-making process for disposing of Methyl 2-(allyloxy)-6-hydroxybenzoate.
Caption: Operational logic flow for assessing peroxide risks prior to segregation and final disposal.
Detailed Segregation Steps
-
Container Selection:
-
Liquids: High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal cans if the compound has hydrolyzed to free acid (corrosion risk).
-
Solids: Wide-mouth HDPE jar.
-
-
Compatibility Check (Do NOT Mix With):
-
Strong Oxidizers: (e.g., Nitric acid, Perchloric acid). Risk: Fire/Explosion due to allyl oxidation.
-
Polymerization Initiators: (e.g., Free radical sources). Risk: Exothermic polymerization.
-
Strong Bases: (e.g., Sodium Hydroxide waste). Risk: Exothermic hydrolysis.
-
-
Labeling Requirements:
-
Chemical Name: Write full name: "Methyl 2-(allyloxy)-6-hydroxybenzoate".
-
Constituents: If dissolved, list the solvent (e.g., "in Dichloromethane" or "in Ethyl Acetate").
-
Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic.[1]
-
Special Warning: Add note "Allyl Ether – Peroxide Former" to aid the disposal facility in processing.
-
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Evacuate & Ventilate: The allyl functionality may release acrid vapors. Ensure fume hood is active or open windows if safe.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
-
Containment:
-
Liquid Spill: Absorb with vermiculite, sand, or commercial organic spill pads. Do not use paper towels if the substance is concentrated, as this increases surface area for oxidation/flammability.
-
Solid Spill: Scoop carefully to avoid dust generation.[2]
-
-
Clean Up: Wipe area with a soap/water solution (phenols are sticky). Place all cleanup materials into the Solid Hazardous Waste container.
References
-
BenchChem. (2025).[3] Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals. Retrieved from
-
Vanderbilt Environmental Health and Safety. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from
-
ETH Zürich. (2025). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from
-
National Institutes of Health (NIH). (2020). Investigation of salicylate hepatic responses in comparison with chemical analogues. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Methyl 2,6-dihydroxybenzoate (Structural Analog). Retrieved from
Sources
Personal protective equipment for handling Methyl 2-(allyloxy)-6-hydroxybenzoate
As a Senior Application Scientist, I recognize that handling functionalized aromatic compounds like Methyl 2-(allyloxy)-6-hydroxybenzoate (CAS: 74292-73-2) requires more than baseline regulatory compliance; it demands a mechanistic understanding of chemical risks. This compound—an allylated derivative of methyl 2,6-dihydroxybenzoate[1]—presents specific handling challenges due to its lipophilic ester and phenolic ether moieties.
This guide provides drug development professionals and bench scientists with a self-validating, field-proven system for personal protective equipment (PPE) selection, operational workflows, and disposal protocols.
Hazard Causality & E-E-A-T Rationale
To build a fail-safe safety protocol, we must first understand the chemical behavior of the target molecule. Methyl 2-(allyloxy)-6-hydroxybenzoate contains both an ester group and a phenolic hydroxyl group.
-
Permeability Risk: Phenolic esters are highly lipophilic. When dissolved in common drug discovery solvents (e.g., DMSO, Dichloromethane, or Ethyl Acetate), they can act as permeation enhancers, rapidly crossing the stratum corneum (the outer layer of skin). Standard latex gloves undergo rapid degradation and swelling when exposed to these organic solvents, rendering them useless as a barrier[2].
-
Aerosolization Risk: As a crystalline solid at room temperature, the primary physical hazard during manipulation (such as weighing) is the generation of micro-particulate dust. Inhalation or ocular exposure to phenolic dust can cause severe mucosal irritation[1].
According to the[3], PPE selection must be directly dictated by a rigorous hazard assessment of these specific chemical properties.
PPE Specifications & Scientific Justification
The following table summarizes the mandatory PPE required for handling this compound, moving beyond basic compliance to detail the exact material specifications required for true protection.
| Body Part | Recommended PPE | Material Specification | Scientific Justification |
| Hands | Chemical-Resistant Gloves | Nitrile (min. 4 mil thickness) or Neoprene | Latex is highly permeable to ester-containing compounds and organic solvents[2]. Nitrile provides a robust, cross-linked barrier against lipophilic aromatic ethers. |
| Eyes | Safety Goggles | ANSI Z87.1 Certified, Indirect Vent | Protects against micro-particulate aerosolization during powder transfer and prevents liquid splashes from bypassing the shield[4]. |
| Body | Laboratory Coat | 100% Cotton or Flame-Resistant (FR) | Synthetic fibers (like polyester) can melt or dissolve upon contact with certain organic solvents. Cotton provides a breathable, non-reactive barrier[3]. |
| Respiratory | Particulate Respirator | N95 or FFP2 Mask | Required only if weighing outside a drafted enclosure (e.g., a fume hood) to prevent the inhalation of fine crystalline dust[3]. |
Self-Validating Operational Workflow
Do not just follow steps; verify the integrity of your setup at each phase. This protocol ensures that any failure in containment is caught before exposure occurs.
Phase 1: Pre-Operation & PPE Donning
-
Inspect the Barrier: Before donning, inflate your nitrile gloves slightly to check for micro-tears. Even a pinhole compromise can allow solvent-dissolved Methyl 2-(allyloxy)-6-hydroxybenzoate to reach the skin.
-
Draft Verification: Ensure the fume hood or ventilated balance enclosure is operational. Use a Kimwipe to visually confirm inward airflow before introducing the chemical.
-
Static Mitigation: Because the compound is a dry powder, use an anti-static gun (Zerostat) on your weighing spatulas and weigh boats to prevent the powder from jumping and aerosolizing.
Phase 2: Active Handling & Manipulation
-
Enclosed Transfer: Open the primary chemical container only within the verified draft of the fume hood.
-
Solvent Segregation: If preparing a stock solution, weigh the dry powder first, seal the vessel, and then introduce the organic solvent (e.g., DMSO). Do not pour solvents directly over the open powder to prevent splashing and aerosolization.
-
Secondary Containment: Always transport the sealed vial or flask in a secondary shatter-proof container when moving it from the balance to the stirrer or incubator.
Phase 3: Doffing & Decontamination
-
Glove Decontamination: Before removing your hands from the fume hood, wipe your gloved hands with a solvent-compatible wipe (e.g., 70% ethanol or isopropanol) to remove invisible trace residues.
-
Aseptic Doffing: Remove gloves using the "beak method" (pinching the outside of the glove at the wrist and peeling it inside out) to ensure bare skin never touches the exterior surface.
-
Surface Wash: Wipe down the balance and fume hood surface with a dilute alkaline solution or soapy water, as phenolic compounds are more soluble in basic environments.
Spill Response & Waste Management Plan
In the event of a spill, immediate and calculated action is required. Relying on standard paper towels can exacerbate the hazard if the compound is dissolved in a flammable solvent. This protocol aligns with the authoritative guidelines established in [5].
-
Solid Spills (Powder): Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a hazardous waste container.
-
Liquid Spills (In Solvent): Immediately isolate the area. Apply an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.
-
Waste Streaming: Dispose of all contaminated absorbents, weigh boats, and gloves in a designated Halogen-Free Organic Waste stream. Do not mix with acidic waste streams, as this can trigger unwanted ester hydrolysis or exothermic reactions.
Process Visualization
Operational workflow and spill response protocol for handling functionalized benzoates.
References
-
Apeptides. "Methyl 2-(allyloxy)-6-hydroxybenzoate (CAS: 74292-73-2) Chemical Profile." Apeptides.com. URL: [Link]
-
Molaid. "2,6-dihydroxybenzoate derivatives and Safety Data." Molaid Chemical Database. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." United States Department of Labor. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]
-
OSHAcademy. "Latex Allergy and Chemical Resistant Glove Selection (Course 757)." OSHAcademy Occupational Safety and Health Training. URL: [Link]
Sources
- 1. 2,6-二羟基苯甲酸甲酯 - CAS号 2150-45-0 - 摩熵化学 [molaid.com]
- 2. 757 Laboratory Safety [oshacademy.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. The National Academies - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
